molecular formula C9H16O2 B1589711 2-Methylcyclohexyl acetate CAS No. 54714-33-9

2-Methylcyclohexyl acetate

Cat. No.: B1589711
CAS No.: 54714-33-9
M. Wt: 156.22 g/mol
InChI Key: AKIIJALHGMKJEJ-APPZFPTMSA-N
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Description

2-Methylcyclohexyl Acetate (CAS RN: 5726-19-2) is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a colorless to light yellow clear liquid with a density of approximately 0.95 g/cm³ and a boiling point of about 182-191.7 °C . This compound is recognized for its significant role as a specialized solvent. Its primary industrial and research value lies in its application within the anthraquinone process for hydrogen peroxide production, where it serves as an efficient solvent due to its excellent dissolving power for anthraquinone derivatives and favorable partition coefficient during hydrogen peroxide extraction . The compound is typically synthesized through a two-step process involving the catalytic hydrogenation of o-cresol to 2-methylcyclohexanol, followed by an esterification reaction with acetic acid . A key research consideration is the stereochemistry of the hydrogenation product, as the resulting 2-methylcyclohexanol exists as a mixture of cis and trans isomers, which can lead to challenges in the subsequent esterification step due to differing reaction rates and the potential formation of dehydration by-products like 2-methylcyclohexene . From a safety and handling perspective, 2-Methylcyclohexyl Acetate is a combustible liquid (Flash point: ~66 °C) and requires storage in a cool, well-ventilated place away from ignition sources . Researchers are advised to consult the relevant Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye protection, when handling this chemical . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIJALHGMKJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863609
Record name 2-Methylcyclohexyl acetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5726-19-2
Record name 2-Methylcyclohexyl acetate
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Foundational & Exploratory

Technical Monograph: 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Methylcyclohexyl Acetate , designed for researchers and drug development professionals.[1] It moves beyond standard datasheets to explore the stereochemical drivers of reactivity, synthesis kinetics, and industrial applications.

Chemical Class: Alicyclic Ester | CAS: 5726-19-2 | Molecular Formula: C


H

O

[1]

Executive Summary

2-Methylcyclohexyl acetate is a structural analog of cyclohexyl acetate, distinguished by the steric influence of the methyl group at the C2 position. While primarily utilized as a high-performance solvent in the anthraquinone process for hydrogen peroxide production and as a fragrance ingredient, its value in research lies in its conformational isomerism .[1] The molecule serves as a model system for studying steric hindrance in ester hydrolysis and the kinetics of axial vs. equatorial functionalization. This guide dissects the stereoselective properties that dictate its synthesis and stability.[1]

Chemical Identity & Stereochemical Dynamics

The physicochemical behavior of 2-methylcyclohexyl acetate is governed by the spatial arrangement of the methyl and acetate substituents.[1] Unlike simple aliphatic esters, the cyclohexane ring introduces rigid conformational constraints.

Conformational Analysis

The molecule exists as two geometric isomers: cis and trans.[1][2] Their stability and reactivity are dictated by A-values (conformational free energy differences).[1]

  • Methyl Group A-value: ~1.70 kcal/mol (Strong preference for equatorial).[1]

  • Acetate Group A-value: ~0.71 kcal/mol (Moderate preference for equatorial).[1]

The Stereochemical Hierarchy
  • Trans-Isomer (Thermodynamically Preferred):

    • Configuration: The methyl and acetate groups are on opposite sides of the ring.[3]

    • Conformation: Both groups occupy equatorial positions (1e, 2e).[1]

    • Stability:[1][2][4] High.[1][5] This is the dominant isomer in thermodynamic equilibrium mixtures because it minimizes 1,3-diaxial interactions.[1]

  • Cis-Isomer (Kinetically Distinct):

    • Configuration: The methyl and acetate groups are on the same side.[1]

    • Conformation: The bulky methyl group forces the ring to adopt a conformation where the methyl is equatorial and the acetate is axial (1e, 2a).

    • Reactivity: The axial acetate group is sterically crowded by the C3 and C5 axial hydrogens, significantly retarding attack by nucleophiles (e.g., in hydrolysis) compared to the equatorial acetate of the trans isomer.

Visualization of Stereochemistry

The following diagram illustrates the conformational relationships and the relative stability based on steric bulk.

G Trans Trans-Isomer (Diequatorial 1e, 2e) Most Stable Cis Cis-Isomer (Equatorial-Axial 1e, 2a) Sterically Hindered Trans->Cis Isomerization (Acid Cat.) Note1 Methyl (A=1.7) locks conformation Trans->Note1 Note2 Axial Acetate reduces reactivity Cis->Note2

Figure 1: Conformational energy landscape. The methyl group acts as a "locking" anchor, forcing the acetate group into an exposed equatorial position (trans) or a shielded axial position (cis).

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis follows a two-stage pathway starting from o-cresol.[1] The stereoselectivity of the hydrogenation step is critical, as it sets the ratio for the final ester product.

Synthesis Pathway[1]
  • Hydrogenation: o-Cresol is reduced to 2-methylcyclohexanol using Raney Nickel.[1][6] This yields a mixture of cis and trans alcohols.[1][3]

  • Esterification: The alcohol mixture reacts with acetic acid.[1][3]

    • Critical Insight: The trans-alcohol esterifies significantly faster than the cis-alcohol.[1][3] The axial hydroxyl group in the cis-isomer is hindered by the adjacent methyl group and the axial hydrogens, creating a kinetic bottleneck.

Synthesis Cresol o-Cresol (Starting Material) Alcohol_Mix 2-Methylcyclohexanol (Cis/Trans Mixture) Cresol->Alcohol_Mix Hydrogenation (140°C, 5 bar) H2 H2 / Raney Ni (Catalyst) H2->Alcohol_Mix Trans_Alc Trans-Alcohol (Equatorial -OH) Alcohol_Mix->Trans_Alc Separation (Optional) Cis_Alc Cis-Alcohol (Axial -OH) Alcohol_Mix->Cis_Alc Ester 2-Methylcyclohexyl Acetate (Final Product) Trans_Alc->Ester Fast Esterification (k_trans >> k_cis) Cis_Alc->Ester Slow Esterification (Steric Hindrance)

Figure 2: Synthetic pathway illustrating the kinetic advantage of the trans-isomer during esterification.

Protocol: Acid-Catalyzed Esterification (Lab Scale)

Objective: Synthesize 2-methylcyclohexyl acetate with high conversion. Reagents: 2-Methylcyclohexanol (0.1 mol), Acetic Acid (0.15 mol), Cyclohexane (solvent/entrainer), NaHSO


 (catalyst).
  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Charge flask with alcohol, acetic acid, and catalyst. Add cyclohexane to facilitate water removal (azeotropic distillation).[1]

  • Reflux: Heat to 100–120°C. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction completion is indicated when water evolution ceases (approx. 2-3 hours).[1]

  • Workup: Cool mixture. Wash with saturated NaHCO

    
     (to remove excess acid) followed by brine.[1]
    
  • Purification: Dry organic layer over MgSO

    
    . Filter and perform fractional distillation under reduced pressure.
    
    • Target BP: ~69°C at 16 mmHg (or ~182°C at atm).[1]

Physicochemical Properties

Data summarized below represents the racemic mixture unless specified.

PropertyValueNotes
Molecular Weight 156.22 g/mol
Boiling Point 182–186 °CAt 760 mmHg
Density 0.947 – 0.951 g/mLAt 20 °C
Refractive Index 1.440 – 1.445At 20 °C
Flash Point 66–68 °CClosed Cup
Solubility (Water) 0.44 g/LHydrophobic
LogP 2.75Lipophilic
Odor Profile Fruity, Apple, WoodyTrans isomer is often described as "cleaner"

Reactivity & Stability

Hydrolysis Kinetics

In alkaline environments, 2-methylcyclohexyl acetate undergoes saponification.[1]

  • Mechanism: B

    
    2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]
    
  • Stereochemical Effect: The trans isomer (equatorial acetate) hydrolyzes faster than the cis isomer (axial acetate).[7] The axial position hinders the approach of the hydroxide ion to the carbonyl carbon.

  • Implication: In biological systems (e.g., esterase metabolism), the trans isomer is cleared more rapidly.

Pyrolysis (Elimination)

At high temperatures (>400°C), the ester undergoes pyrolytic cis-elimination (Chugaev-type reaction mechanism).[1]

  • Trans-Isomer Product: Predominantly yields 3-methylcyclohexene .[1][3]

    • Reason: The reaction requires a syn-coplanar arrangement of the acetate oxygen and a

      
      -hydrogen.[1][3] In the trans-diequatorial conformation, the only available 
      
      
      
      -hydrogen that can achieve this geometry is at C6 (or C2, but C2 has the methyl).
  • Cis-Isomer Product: Yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[1][3]

Applications in Research & Industry

H O Production (Anthraquinone Process)

2-Methylcyclohexyl acetate is a critical working solvent for the extraction step.[1][3]

  • Function: It possesses a high partition coefficient for hydrogen peroxide and excellent solubility for the quinone carrier.[1][3]

  • Advantage: Its resistance to oxidation and low water solubility prevents emulsion formation, optimizing the yield of H

    
    O
    
    
    
    .
Fragrance & Flavor

Used as a modifier in fruity and woody accords.[1]

  • Olfactory Science: The trans isomer contributes a "lift" to apple and banana notes, while the cis isomer adds body/substantivity.

References

  • PubChem. (2025).[1][8] 2-Methylcyclohexyl acetate - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Chapman, N. B., et al. (1960).[1][4] Conformation and Reactivity.[1][3][5][9] Part II. Kinetics of Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society.[1] [Link]

  • ECHA. (2023). Registration Dossier: 2-Methylcyclohexyl acetate. European Chemicals Agency.[1][8] [Link][1]

  • Atul Ltd. (2019).[1] Technical Data Sheet: 2-Methylcyclohexyl acetate. [Link][1]

Sources

Technical Whitepaper: 2-Methylcyclohexyl Acetate (CAS 5726-19-2)

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Analysis, Synthetic Protocols, and Biocatalytic Utility

Executive Summary

2-Methylcyclohexyl acetate (CAS 5726-19-2) is a cycloaliphatic ester widely utilized as a fragrance ingredient and a specialized solvent.[1] However, in the context of pharmaceutical research and drug development, its primary value lies in its role as a chiral building block and a model substrate for enzymatic kinetic resolution .

This guide addresses the technical requirements for synthesizing, characterizing, and resolving this molecule. Unlike simple aliphatic esters, 2-methylcyclohexyl acetate possesses two chiral centers (C1 and C2), leading to complex stereochemistry (cis/trans diastereomers and their respective enantiomers) that dictates its reactivity and biological interaction.

Parameter Technical Specification
CAS Number 5726-19-2 (Generic/Mixed Isomers)
IUPAC Name (2-methylcyclohexyl) acetate
Molecular Formula C

H

O

Molecular Weight 156.22 g/mol
Boiling Point ~182 °C (at 760 mmHg)
Density 0.94–0.95 g/mL (25 °C)
Solubility Immiscible in water; Soluble in EtOH, Et

O, CHCl

Key Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Combustible
Chemical Architecture & Stereoisomerism

The reactivity and stability of 2-methylcyclohexyl acetate are governed by cyclohexane conformational analysis. The CAS 5726-19-2 designation typically refers to a mixture of cis and trans isomers.

2.1 Conformational Analysis
  • Trans-Isomer: The thermodynamically preferred conformer places both the methyl group (C2) and the acetate group (C1) in equatorial positions (

    
    ), minimizing 1,3-diaxial interactions.
    
  • Cis-Isomer: In the cis configuration, one substituent must be axial while the other is equatorial (

    
     or 
    
    
    
    ). This results in higher steric strain compared to the diequatorial trans isomer.
2.2 NMR Distinction

Researchers must use


H-NMR coupling constants (

) to verify stereochemistry.
  • Trans-2-Methylcyclohexyl acetate: The proton at C1 is axial. It exhibits a large vicinal coupling constant with the axial proton at C2 (

    
    ).
    
  • Cis-2-Methylcyclohexyl acetate: The proton at C1 is equatorial (assuming the larger methyl group locks the ring with methyl-equatorial). The coupling to C2 is equatorial-axial (

    
    ).
    
Synthetic Pathways & Process Optimization

Two distinct pathways are relevant: Chemical Synthesis (for bulk material) and Enzymatic Kinetic Resolution (for obtaining enantiopure chiral intermediates for drug synthesis).

3.1 Pathway Visualization

SynthesisPathways cluster_chemical Route A: Bulk Chemical Synthesis cluster_bio Route B: Enzymatic Kinetic Resolution (Pharma) Reactant1 2-Methylcyclohexanol (Racemic) Cat1 Cat: H2SO4 / NaHSO4 Temp: 100-120°C Reactant1->Cat1 Reagent1 Acetic Anhydride or Acetic Acid Reagent1->Cat1 Product1 Racemic 2-Methylcyclohexyl Acetate (Mix) Cat1->Product1 Esterification (-H2O) Reactant2 Racemic 2-Methylcyclohexanol Biocat Lipase (CAL-B) Acyl Donor: Vinyl Acetate Reactant2->Biocat ProdR (1R,2R)-Acetate (Enantiopure) Biocat->ProdR Fast Reaction ProdS (1S,2S)-Alcohol (Enantiopure) Biocat->ProdS Unreacted

Figure 1: Comparison of bulk chemical synthesis versus biocatalytic kinetic resolution for isolating specific stereoisomers.

Experimental Protocols
Protocol A: Bulk Chemical Synthesis (Acid Catalysis)

Objective: High-yield synthesis of the racemic ester mixture. Mechanism: Fischer Esterification.

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2-methylcyclohexanol (1.0 eq, 114.2 g) and Acetic Acid (1.5 eq, 90.1 g).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (1 mol%) or an acidic cation exchange resin (e.g., Amberlyst-15) for easier workup.

  • Solvent: Add Cyclohexane or Toluene (150 mL) as an entrainer to remove water azeotropically.

  • Reaction: Heat to reflux (~110–120 °C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with Sat. NaHCO

      
       (2 x 100 mL) to neutralize excess acid.
      
    • Wash with Brine (100 mL).

    • Dry over anhydrous MgSO

      
      .
      
  • Purification: Distill under reduced pressure. Collect fraction boiling at ~75–80 °C (20 mmHg).

    • Yield Expectation: >90%.[1][2][3][4][5]

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: Isolation of enantiopure (1R,2R)-acetate and (1S,2S)-alcohol.[6] Relevance: This method is critical in drug development for generating chiral scaffolds without using toxic heavy metal chiral catalysts.

  • Enzyme Preparation: Use Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

  • Reaction Medium: In a 20 mL vial, dissolve racemic trans-2-methylcyclohexanol (100 mg) in dry Hexane or MTBE (5 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

  • Incubation: Add CAL-B (20 mg/mmol substrate). Shake at 30 °C at 200 rpm.

  • Monitoring: Monitor via Chiral GC or HPLC.

    • Mechanism:[7][8][9] The lipase preferentially acetylates the (

      
      ) enantiomer.
      
  • Termination: Filter off the immobilized enzyme (enzyme can be recycled).

  • Separation: Evaporate solvent. Separate the formed (1R,2R)-2-methylcyclohexyl acetate from the unreacted (1S,2S)-2-methylcyclohexanol via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Biological Implications & Metabolism

In a pharmacological context, the stability of the ester bond is the primary variable. Upon systemic entry, 2-methylcyclohexyl acetate acts as a prodrug-like moiety, releasing the alcohol and acetic acid.

5.1 Metabolic Hydrolysis Pathway

Metabolism Substrate 2-Methylcyclohexyl Acetate (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Carboxylesterases (Liver/Plasma) Enzyme->Intermediate Catalysis Prod1 2-Methylcyclohexanol (Phase I Metabolite) Intermediate->Prod1 Hydrolysis Prod2 Acetate Intermediate->Prod2 Phase2 Glucuronidation (Excretion) Prod1->Phase2 UGT Enzymes

Figure 2: Metabolic fate of 2-methylcyclohexyl acetate mediated by nonspecific carboxylesterases.

5.2 Toxicology & Safety (SDS Summary)
  • Acute Toxicity: Generally low order of toxicity. LD50 (Oral, Rat) > 2000 mg/kg (estimated based on structural analogues).

  • Irritation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Sensitization: Potential for skin sensitization; handle with nitrile gloves.

  • Handling: Avoid mist formation. Use in a fume hood to prevent inhalation of vapors which may cause respiratory tract irritation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Methylcyclohexyl acetate - Gas Chromatography and Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link]

  • Almac Group. Efficient kinetic bioresolution of 2-nitrocyclohexanol. (Reference for Lipase-mediated resolution protocols on cyclohexane rings). Retrieved from [Link]

Sources

physical properties of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcyclohexyl acetate (CAS 5726-19-2) represents a critical scaffold in both the fragrance industry and organic synthesis. Structurally, it serves as a model for studying conformational mobility in substituted cyclohexanes. Functionally, it is a high-boiling solvent used in the anthraquinone process for hydrogen peroxide production and a fragrance ingredient valued for its fruity, woody, and pineapple-like olfactory notes.[1]

This guide provides a rigorous analysis of its physical properties, emphasizing the thermodynamic distinctions between cis- and trans- diastereomers. It further details a self-validating synthesis protocol and the analytical metrics required for pharmaceutical-grade characterization.

Molecular Architecture & Stereochemistry

The physicochemical behavior of 2-methylcyclohexyl acetate is dictated by its conformational isomerism. Unlike planar aromatics, the cyclohexane ring adopts a non-planar chair conformation.

Conformational Analysis

The molecule possesses two chiral centers at C1 and C2, leading to four stereoisomers (two enantiomeric pairs). However, the critical physical distinction lies between the cis and trans diastereomers.

  • Trans-Isomer (Thermodynamic Product): In the trans-1,2-disubstituted cyclohexane, both the methyl group (C2) and the acetoxy group (C1) can occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable and typically the major constituent in equilibrium mixtures.

  • Cis-Isomer (Kinetic/Minor Product): The cis-isomer forces one substituent into an axial position while the other remains equatorial. The resulting steric strain (A-value penalty) increases the internal energy, slightly altering the boiling point and significantly impacting the odor threshold.

Stereochemical Pathway Visualization

The following diagram illustrates the relationship between the precursor (o-cresol) and the resulting stereochemical outcomes.

Stereochemistry cluster_Isomers Diastereomeric Outcomes Reactant o-Cresol (Planar Aromatic) Intermed 2-Methylcyclohexanol (Mixture of Isomers) Reactant->Intermed Hydrogenation (Raney Ni, 140°C) Trans Trans-Isomer (Diequatorial - Stable) Major Product Intermed->Trans Esterification (Thermodynamic Control) Cis Cis-Isomer (Axial/Equatorial - Strained) Minor Product Intermed->Cis Kinetic Control

Figure 1: Stereochemical divergence during the hydrogenation and subsequent esterification of o-cresol.

Physicochemical Data Profile

The following data represents the aggregate properties for the commercial mixture (typically predominantly trans). Where specific isomer data is critical, it is noted.

PropertyValue / RangeUnitCondition / Note
Molecular Weight 156.22 g/mol C₉H₁₆O₂
Physical State Liquid-Clear, Colorless
Boiling Point 182.0 – 186.2°C@ 760 mmHg
Density 0.947 – 0.951g/cm³@ 20°C
Refractive Index 1.440 – 1.445

Indicative of purity
Flash Point 66 (Closed Cup)°CCombustible
Vapor Pressure ~0.8mmHg@ 25°C (Predicted)
Solubility (Water) < 0.1wt%Insoluble
Solubility (Solvents) Miscible-Ethanol, Ether, Acetone
Odor Profile Fruity, Woody-Notes of banana/pineapple

Critical Insight: The density of 2-methylcyclohexyl acetate (~0.95 g/mL) is lower than water but higher than many aliphatic esters. This specific gravity is crucial during extraction protocols; it will form the upper layer in chlorinated solvent extractions but the upper layer in aqueous washes.

Synthesis & Purification Protocol

Objective: Synthesis of 2-methylcyclohexyl acetate via Fischer Esterification. Precursor: 2-Methylcyclohexanol (commercial mixture). Scale: Laboratory (100 mmol).

Reagents
  • 2-Methylcyclohexanol (11.4 g, 100 mmol)

  • Acetic Anhydride (12.3 g, 120 mmol) – Preferred over acetic acid for higher yield.

  • Pyridine (Catalytic amount) or Phosphoric Acid (H₃PO₄)

  • Dichloromethane (DCM) – Solvent

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylcyclohexanol in 50 mL of DCM.

    • Mechanistic Note: DCM is used to moderate the exotherm. Acetic anhydride provides the acylium ion equivalent, which is more electrophilic than acetic acid.

  • Addition: Add pyridine (0.5 mL) as a catalyst. Slowly add acetic anhydride dropwise over 15 minutes.

    • Caution: The reaction is exothermic. Monitor temperature to maintain gentle reflux.

  • Reflux: Heat the mixture to reflux (approx. 45°C internal temp) for 3 hours. Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The alcohol spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).
  • Quench & Workup (Self-Validating Step):

    • Cool to room temperature.

    • Wash 1: Add 50 mL ice-cold water (Hydrolyzes excess anhydride).

    • Wash 2: Wash organic layer with 10% NaHCO₃ (Neutralizes acetic acid byproduct). Validation: Continue washing until effervescence (CO₂ evolution) ceases.

    • Wash 3: Wash with Brine (Saturated NaCl) to remove residual water.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotary Evaporator).

  • Purification (Distillation): Perform vacuum distillation. Collect the fraction boiling at 75-80°C @ 15 mmHg.

    • Yield Target: >90%[2][3][4][5]

Process Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Methylcyclohexanol + Acetic Anhydride Reaction Reflux (3 hrs) Catalyst: Pyridine Start->Reaction Quench Quench & Wash (H2O -> NaHCO3 -> Brine) Reaction->Quench TLC Confirmation Dry Drying (MgSO4) & Concentration Quench->Dry pH Neutral Distill Vacuum Distillation (Target: 75-80°C @ 15mmHg) Dry->Distill Final Pure 2-Methylcyclohexyl Acetate Distill->Final

Figure 2: Operational workflow for the acetylation of 2-methylcyclohexanol.

Analytical Characterization

To ensure the material meets research or pharmaceutical standards, the following analytical signatures must be verified.

Gas Chromatography (GC-FID)
  • Column: DB-5 or equivalent non-polar capillary column.

  • Profile: The trans isomer typically elutes slightly later than the cis isomer due to its more elongated, planar shape interacting more with the stationary phase, though this depends heavily on the specific column polarity.

  • Acceptance Criteria: Purity >98.0%.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Diagnostic Signal (CHOAc): The methine proton at C1 is the key identifier.

    • Trans-isomer: The proton is axial . It appears as a triplet of doublets (td) around 4.5 ppm with large coupling constants (

      
       Hz) due to axial-axial coupling with C2-H and C6-H.
      
    • Cis-isomer: The proton is equatorial . It appears as a narrower multiplet (often a broad singlet or narrow quartet) due to small equatorial-axial/equatorial-equatorial couplings (

      
       Hz).
      
  • Acetate Methyl: Singlet at ~2.05 ppm.

  • Ring Methyl: Doublet at ~0.9 ppm.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl).

  • C-O Stretch: Strong bands at 1240 cm⁻¹ and 1040 cm⁻¹.

  • Absence: No broad O-H stretch at 3400 cm⁻¹ (confirms complete conversion of alcohol).

References

  • National Institute of Standards and Technology (NIST). Acetic acid, cyclohexyl ester & derivatives - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • PubChem. 2-Methylcyclohexyl acetate (Compound).[8] National Library of Medicine. Available at: [Link]

  • Atul Ltd. Technical Data Sheet: 2-Methylcyclohexyl acetate.[8] Available at: [Link][4]

Sources

Technical Guide: 2-Methylcyclohexyl Acetate Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Characterization, Synthesis, and Industrial Application

Executive Summary

2-Methylcyclohexyl acetate (2-MCHA) is a critical cycloaliphatic ester utilized primarily as a high-boiling solvent in the anthraquinone process for hydrogen peroxide production and as a functional fragrance ingredient (fruity/herbal notes).[1] Its utility is governed by its stereochemistry. The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

For researchers and process chemists, the challenge lies not merely in synthesis, but in the stereoselective control and analytical differentiation of these isomers. The trans-isomer (diequatorial conformation) typically exhibits superior thermodynamic stability and distinct esterification kinetics compared to the cis-isomer.

Stereochemical Landscape & Conformational Analysis

The physicochemical behavior of 2-MCHA is dictated by the cyclohexane ring's chair conformation. Understanding the thermodynamic preference of substituents is the key to predicting reactivity and NMR spectral features.

Thermodynamic Stability[2]
  • Trans-Isomer: In the (1R,2R) or (1S,2S) configuration, both the methyl group and the acetoxy group can occupy equatorial positions simultaneously. This diequatorial conformation minimizes 1,3-diaxial steric interactions, making the trans-isomer the thermodynamic product.

  • Cis-Isomer: In the (1R,2S) or (1S,2R) configuration, one substituent must be axial while the other is equatorial. The equilibrium shifts to place the bulkier group (typically the acetoxy group, though comparable to methyl) in the equatorial position, but the presence of an axial substituent introduces significant steric strain (~1.7 kcal/mol difference).

Isomer Hierarchy Diagram

The following diagram illustrates the structural relationships and classification of the 2-MCHA isomers.

MCHA_Isomers Root 2-Methylcyclohexyl Acetate (C9H16O2) Trans Trans-Diastereomer (Thermodynamically Stable) Root->Trans Diastereomers Cis Cis-Diastereomer (Kinetically Favored in some Hydrogenations) Root->Cis Trans_1 (1R, 2R) Diequatorial Trans->Trans_1 Enantiomers Trans_2 (1S, 2S) Diequatorial Trans->Trans_2 Note Key Distinction: Trans = J(H1-H2) ~10-12 Hz Cis = J(H1-H2) ~3-5 Hz Trans->Note Cis_1 (1R, 2S) Axial/Equatorial Cis->Cis_1 Enantiomers Cis_2 (1S, 2R) Equatorial/Axial Cis->Cis_2

Figure 1: Stereochemical hierarchy of 2-Methylcyclohexyl acetate, highlighting the divergence between thermodynamically stable trans-isomers and sterically strained cis-isomers.

Analytical Characterization (NMR & GC)

Distinguishing cis from trans is a routine requirement in protocol validation. The most reliable method is 1H-NMR spectroscopy , specifically analyzing the carbinol proton at C1.

1H-NMR Distinction Protocol

The splitting pattern of the proton attached to the same carbon as the acetate group (H1) is diagnostic.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Reason
H1 Conformation Axial Equatorial (predominant)In trans, substituents are equatorial, forcing protons to be axial.
Coupling (

)
Large (~10–12 Hz) Small (~3–5 Hz) Karplus equation: Axial-Axial dihedral angle is ~180° (large

); Axial-Equatorial is ~60° (small

).
Signal Width (

)
Broad (> 20 Hz)Narrow (< 12 Hz)Sum of couplings is significantly larger for axial protons.
Chemical Shift Upfield (lower ppm)Downfield (higher ppm)Equatorial protons are generally deshielded relative to axial protons.
Gas Chromatography (GC) Profile

On non-polar columns (e.g., DB-5, HP-5):

  • Elution Order: The trans-isomer (lower boiling point due to more compact effective volume/lower dipole moment in some conformers) typically elutes before the cis-isomer.

  • Odor Profile:

    • Trans: Intense fruity, banana, pineapple.[1]

    • Cis: Milder, more herbal/minty nuances.

Synthesis & Experimental Protocol

The industrial standard involves the hydrogenation of o-cresol followed by esterification. This two-step process allows for stereocontrol at the hydrogenation stage.

Synthesis Workflow Diagram

Synthesis_Flow Cresol o-Cresol Rxn1 Step 1: Hydrogenation Cat: Raney Ni or Ru/C 140°C, 50 bar Cresol->Rxn1 H2 H2 (Gas) H2->Rxn1 Inter 2-Methylcyclohexanol (Cis/Trans Mixture) Rxn1->Inter Rxn2 Step 2: Esterification Reflux, 2-4 hrs Inter->Rxn2 Acetic Acetic Anhydride (+ H2SO4 cat.) Acetic->Rxn2 Prod 2-Methylcyclohexyl Acetate (Crude) Rxn2->Prod Distill Fractional Distillation (Separates Isomers) Prod->Distill

Figure 2: Two-step synthesis pathway from o-cresol.[2] Stereochemistry is primarily determined during the hydrogenation step (Step 1).

Detailed Protocol: Acetylation of 2-Methylcyclohexanol

Note: This protocol assumes you have obtained 2-methylcyclohexanol (commercial or via hydrogenation). This step converts the alcohol to the acetate.

Reagents:

  • 2-Methylcyclohexanol (mixed isomers): 114.2 g (1.0 mol)

  • Acetic Anhydride: 122.5 g (1.2 mol)

  • Catalyst: Conc. Sulfuric Acid (

    
    ): 0.5 mL
    
  • Solvent: None (Neat reaction) or Cyclohexane (azeotropic removal of water if using Acetic Acid)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Charging: Add 2-methylcyclohexanol and the acid catalyst to the flask.

  • Addition: Heat the mixture to 50°C. Dropwise add acetic anhydride over 45 minutes. The reaction is exothermic; maintain temperature between 60–70°C using an ice-water bath if necessary.

  • Reflux: Once addition is complete, heat the mixture to 100°C for 2 hours to ensure complete conversion. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[3][4]

  • Quenching: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water to hydrolyze excess acetic anhydride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL diethyl ether or ethyl acetate.

  • Neutralization: Wash the combined organic phases with Saturated

    
     solution until effervescence ceases (pH ~7), followed by brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Perform fractional distillation under vacuum.

    • Target Fraction: Collect the fraction boiling at ~75–80°C at 15 mmHg.

    • Isomer Separation: Use a high-efficiency spinning band column if separation of cis and trans is required at this stage; otherwise, the product is a mixture.

Industrial Applications & Data Summary

Physicochemical Data Table
PropertyValue (Mixed Isomers)Notes
CAS Number 5726-19-2
Molecular Weight 156.22 g/mol
Boiling Point 186–189°CTrans boils slightly lower than cis
Density 0.947 g/mL (20°C)
Flash Point 68°C (Closed Cup)Combustible Liquid
Solubility Water: 0.44 g/LHighly soluble in alcohols, ethers
LogP 2.75Lipophilic
Application Context[1][3][4][6][11]
  • H2O2 Production (Anthraquinone Process): 2-MCHA is a preferred solvent because of its high distribution coefficient for quinones and resistance to oxidation. The trans-isomer is often preferred for its slightly lower viscosity and higher stability.

  • Fragrance: Used in "green" or "fruit" accords. The trans-isomer provides the "lift" (high volatility fruity notes), while the cis-isomer adds body (herbal/minty).

References

  • BenchChem. (2025).[5][6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from 6

  • ChemicalBook. (2024).[7] 2-Methylcyclohexyl acetate - Safety Data Sheet. Retrieved from 7[7]

  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from 8

  • Scent.vn. (n.d.). 2-Methylcyclohexyl acetate (CAS 5726-19-2): Odor profile, Properties. Retrieved from 9

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from 3

Sources

Technical Guide: Synthesis of 2-Methylcyclohexyl Acetate from o-Cresol

[1][2]

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-Methylcyclohexyl acetate (2-MCHA) starting from o-cresol .[1][2] While often viewed as a commodity chemical for solvent applications (anthraquinone process) and fragrance formulation (fruity/woody notes), the synthesis represents a critical case study in stereoselective alicyclic functionalization .

The core challenge lies not in the connectivity, but in the stereochemistry . The hydrogenation of o-cresol generates two diastereomers: cis- and trans-2-methylcyclohexanol.[2][3]

  • Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable.

  • Kinetics: The cis-isomer often forms as the kinetic product during surface catalysis.

  • Reactivity: The trans-alcohol esterifies significantly faster than the cis-alcohol due to the unhindered equatorial hydroxyl group.[2]

This protocol prioritizes the isolation of the trans-isomer for maximum yield and stability, utilizing a "self-validating" workflow where intermediate analysis dictates the progression to the next step.

Reaction Pathway & Mechanism[3][5]

The synthesis proceeds via a two-stage sequence:

  • Heterogeneous Catalytic Hydrogenation: Reduction of the aromatic ring.

  • Nucleophilic Acyl Substitution (Esterification): Conversion of the alcohol to the acetate ester.

Diagram 1: Synthetic Pathway & Stereochemistry

ReactionSchemeCresolo-Cresol(Starting Material)H2H2 / Catalyst(High Pressure)Cresol->H2CisAlccis-2-Methylcyclohexanol(Kinetic Product)H2->CisAlcMajor (Rh/C)TransAlctrans-2-Methylcyclohexanol(Thermodynamic Product)H2->TransAlcMajor (Raney Ni/High T)Ac2OAc2O / DMAPCisAlc->Ac2OTransAlc->Ac2OCisEstcis-2-MCHA(Slow Formation)Ac2O->CisEstSteric Hindrance(Axial OH)TransEsttrans-2-MCHA(Fast Formation)Ac2O->TransEstFacile Reaction(Equatorial OH)

Caption: Reaction scheme illustrating the bifurcation of stereoisomers. Note the preferential esterification of the trans-isomer.[2]

Step 1: Catalytic Hydrogenation of o-Cresol[1][4][5][6][7]

Objective: Reduce the aromatic ring to a cyclohexane ring while controlling the cis/trans ratio. Critical Decision: Catalyst Selection.

  • Rhodium (Rh/C): Favors cis-isomer (90%+) under mild conditions.

  • Raney Nickel: Favors trans-isomer at high temperatures (>150°C) due to isomerization.

  • Recommendation: Use Raney Nickel if thermodynamic stability (trans) is desired. Use 5% Rh/Alumina if the cis-fragrance profile is required. The protocol below uses Raney Nickel for industrial relevance and cost-efficiency.

Protocol 1: High-Pressure Hydrogenation (Raney Ni)[2]

Safety Warning: Raney Nickel is pyrophoric (ignites in air). Hydrogen gas at high pressure presents an explosion hazard. Operate only in a rated blast shield/autoclave.

ParameterSpecification
Reagents o-Cresol (1.0 equiv), Raney Nickel (5 wt%), Ethanol (Solvent, optional)
Pressure 50 bar (725 psi) H₂
Temperature 150°C - 170°C
Time 4 - 6 hours (Monitor H₂ uptake)

Step-by-Step Methodology:

  • Loading: In a nitrogen-purged glovebox, load the autoclave liner with o-Cresol (50g) and Raney Nickel slurry (2.5g). Note: o-Cresol melts at ~30°C; if solid, melt gently before loading or use ethanol solvent.

  • Purge: Seal the autoclave. Purge 3x with N₂ (10 bar) to remove oxygen. Purge 3x with H₂ (10 bar).

  • Reaction: Pressurize to 50 bar H₂. Heat to 160°C. Stirring speed must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation (Endpoint): Monitor the pressure reservoir. The reaction is complete when H₂ consumption plateaus (rate < 0.1 bar/min).

  • Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet to prevent ignition).

  • Analysis: Analyze filtrate by GC-FID. Expect a mixture of cis and trans isomers.[2][3][4]

Step 2: Esterification (O-Acylation)

Objective: Convert 2-methylcyclohexanol to 2-methylcyclohexyl acetate. Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acylating agent. Reagent Choice:

  • Industrial: Acetic Acid + Acid Catalyst (Equilibrium limited, requires water removal).

  • Research/High-Purity:Acetic Anhydride + DMAP (Irreversible, high yield, cleaner workup).

Protocol 2: DMAP-Catalyzed Acetylation

This method is chosen for its robustness and ability to drive the reaction to completion under mild conditions.

ParameterSpecification
Reagents 2-Methylcyclohexanol (Crude from Step 1), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (1 mol%)
Solvent Dichloromethane (DCM) or neat
Temperature 0°C to Room Temperature
Yield Target >95%

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask. Add 2-methylcyclohexanol (20g, 175 mmol), Pyridine (21 mL), and DMAP (0.2g) in DCM (100 mL).

  • Addition: Cool to 0°C in an ice bath. Add Acetic Anhydride (20 mL, 210 mmol) dropwise via an addition funnel over 20 minutes to control exotherm.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours.

  • Self-Validation (TLC/GC): Spot TLC (Hexane/EtOAc 8:1). Stain with KMnO₄. The reaction is complete when the lower Rf alcohol spot disappears.

  • Quench: Add saturated NH₄Cl solution (50 mL) to quench excess anhydride.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

Purification & Analytical Characterization

The crude product will contain both cis and trans esters.

Purification Strategy: Fractional Distillation

Due to the conformational rigidity, the isomers have slightly different boiling points.

  • Apparatus: Vigreux column or Spinning Band Distillation system.

  • Conditions: Vacuum distillation (e.g., 15 mmHg).

  • Boiling Points:

    • trans-2-MCHA: ~78-79°C at 15 mmHg.

    • cis-2-MCHA: ~82-83°C at 15 mmHg.

    • Note: Trans usually boils lower due to more compact effective volume in the diequatorial conformation.

Diagram 2: Analytical Workflow

AnalysisSampleCrude Product MixtureGCMSGC-MS Analysis(Isomer Ratio)Sample->GCMSQuantitativeNMR1H-NMR Analysis(Conformation)Sample->NMRStructuralResultFinal Validation:>98% PurityDefined cis/trans ratioGCMS->ResultNMR->Result

Caption: Analytical validation workflow ensuring isomeric purity.

Characterization Data (Expected)
  • GC-MS: Molecular ion peak (

    
    ) at m/z 156. Fragmentation peaks at m/z 96 (loss of acetic acid, cyclohexene formation).
    
  • 1H-NMR (CDCl₃, 400 MHz):

    • CHOAc proton:

      • cis-isomer: Multiplet at

        
         4.8-4.9 ppm (narrower coupling, equatorial/axial avg).
        
      • trans-isomer: Triplet of doublets (td) at

        
         4.5-4.6 ppm (large axial-axial coupling, 
        
        
        Hz). This is the diagnostic peak for stereochemistry.
    • Acetate Methyl: Singlet at

      
       2.05 ppm.
      
    • Ring Methyl: Doublet at

      
       0.9 ppm.
      

References

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen. (Catalytic mechanisms and conditions).[5] Available at: [Link]

  • Google Patents. Synthesis method for 2-methylcyclohexyl acetate (CN105315156A). (Specific industrial protocols for hydrogenation and esterification).[2] Available at:

  • Organic Syntheses. Preparation of (S)-2-Allyl-2-Methylcyclohexanone. (Related cyclohexanone/cyclohexanol functionalization techniques). Available at: [Link]

  • The Good Scents Company. trans-2-methylcyclohexyl acetate odor properties. (Fragrance profile and physical properties).[2][6][7][8][9] Available at: [Link]

2-Methylcyclohexyl acetate IUPAC name and synonyms

[1][2]

Executive Summary

2-Methylcyclohexyl acetate (CAS: 5726-19-2) is a cyclic ester widely utilized in the fine chemical, fragrance, and pharmaceutical processing industries.[1] Characterized by its fruity, woody odor profile and robust solvent properties, it serves a dual function as both a sensory ingredient and a high-performance extraction solvent.[1][2] This guide provides a comprehensive technical analysis of its nomenclature, stereochemical considerations, synthesis pathways, and analytical characterization, tailored for researchers and drug development professionals.[1]

Nomenclature and Identity

Core Identifiers

The nomenclature for 2-methylcyclohexyl acetate can be complex due to its stereochemistry. The commercial product is typically a mixture of cis and trans isomers, though specific applications may require enantiopure forms.[1]

Identifier TypeDesignationNotes
IUPAC Name (2-Methylcyclohexyl) acetate Preferred IUPAC name (PIN).[1]
Common Name 2-Methylcyclohexyl acetateStandard industrial usage.[3][1][4]
CAS Number (Generic) 5726-19-2 Covers the mixture of isomers or unspecified stereochemistry.[1]
CAS Number (trans) 15288-15-0 Specific to the trans-isomer ([(1R,2R)-2-methylcyclohexyl] acetate).[1][2]
Molecular Formula C

H

O

Molecular Weight 156.22 g/mol
SMILES CC1CCCCC1OC(=O)CGeneric connectivity.[1][2]
Synonyms[2][4][5]
  • Acetic acid 2-methylcyclohexyl ester[3][1][2][4]

  • 2-Methylcyclohexanol acetate[1][4]

  • o-Methylcyclohexyl acetate[1]

  • Hexahydro-o-cresyl acetate[1]

Stereochemistry

The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.[1]

  • Cis-isomer: The methyl and acetate groups are on the same side of the ring plane.[1]

  • Trans-isomer: The methyl and acetate groups are on opposite sides.[1]

  • Conformational Analysis: The trans-isomer typically exists in a diequatorial conformation (both groups equatorial) which is thermodynamically more stable than the diaxial conformer.[1] The cis-isomer exists as a rapidly interconverting equilibrium of axial-equatorial conformers.[1]

Synthesis and Production Protocols

The industrial synthesis of 2-methylcyclohexyl acetate generally proceeds via a two-step sequence starting from o-cresol.[1] This pathway is preferred for its atom economy and availability of precursors.[1]

Synthesis Pathway Diagram[2]

SynthesisPathwayCresolo-Cresol(Starting Material)HydrogenationStep 1: HydrogenationCatalyst: Raney NiTemp: 140°C, Press: 5 barCresol->HydrogenationReductionAlcohol2-Methylcyclohexanol(Intermediate)Hydrogenation->AlcoholYield: ~97%EsterificationStep 2: EsterificationReagent: Acetic AcidCatalyst: H2SO4 or NaHSO4Alcohol->Esterification+ CH3COOHProduct2-Methylcyclohexyl Acetate(Final Product)Esterification->ProductDehydrationYield: ~93%

Caption: Two-step industrial synthesis from o-cresol via catalytic hydrogenation and Fischer esterification.

Detailed Methodology

Step 1: Hydrogenation of o-Cresol

  • Reagents: o-Cresol, Hydrogen gas.[1]

  • Catalyst: Raney Nickel (active surface area promotes ring saturation without cleavage).[1]

  • Conditions: High pressure (5 bar) and temperature (140°C).[1]

  • Mechanism: Heterogeneous catalysis reduces the aromatic ring to a cyclohexane ring.[1]

  • Outcome: Formation of 2-methylcyclohexanol (mixture of cis and trans).[1]

Step 2: Fischer Esterification

  • Reagents: 2-Methylcyclohexanol, Glacial Acetic Acid.[1]

  • Catalyst: Sulfuric acid (H

    
    SO
    
    
    ) or Sodium bisulfate (NaHSO
    
    
    ).[1]
  • Solvent: Often performed neat or with an azeotropic solvent (e.g., cyclohexane) to remove water.[1]

  • Protocol:

    • Charge reactor with 2-methylcyclohexanol (1.0 eq) and acetic acid (1.2–2.0 eq).[1]

    • Add catalyst (0.5–1.0 wt%).[1]

    • Heat to reflux (~100–120°C) with a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier's principle).[1]

    • Neutralize with sodium bicarbonate solution.[1]

    • Purify via fractional distillation.[1]

Analytical Characterization

For quality control in drug development or high-grade solvent applications, verifying the structure and purity is critical.[1]

NMR Spectroscopy Data

The following data represents typical shifts for the major isomers in CDCl

NucleusChemical Shift (

, ppm)
MultiplicityAssignment

H NMR
4.55 – 4.65Multiplet (dt)C1-H (Methine proton alpha to ester oxygen).[1] Shift varies slightly between cis (more downfield) and trans.[1]
2.04Singlet (3H)Acetate Methyl (-O-CO-CH

).[1] Characteristic sharp singlet.[1]
1.95 – 2.05MultipletRing protons (C3, C6 equatorial).[1]
1.00 – 1.80MultipletRemaining ring methylene protons.[1]
0.85 – 0.95Doublet (3H)Ring Methyl (-CH-CH

).[1]

C NMR
170.5QuaternaryCarbonyl (-C =O).[1]
74.2MethineC1 (alpha to oxygen).[1]
39.5MethineC2 (alpha to methyl group).[1]
30.0 – 34.0MethyleneRing carbons (C3, C4, C5, C6).[1]
21.2MethylAcetate Methyl .[1]
19.0MethylRing Methyl .
Mass Spectrometry (GC-MS)[2]
  • Molecular Ion (M+): m/z 156 (often weak or absent due to fragmentation).[1]

  • Base Peak: m/z 43 ([CH

    
    CO]
    
    
    ), characteristic of acetates.[1]
  • Diagnostic Fragments:

    • m/z 96 (Loss of acetic acid via McLafferty rearrangement or elimination: [M - CH

      
      COOH]
      
      
      ).[1]
    • m/z 81 (Cyclohexenyl cation).[1]

Applications in Research & Industry

Pharmaceutical Processing (Solvent)

2-Methylcyclohexyl acetate acts as a specialized solvent in the Anthraquinone Process for hydrogen peroxide production.[1][2]

  • Mechanism: It serves as a high-boiling, non-polar solvent component (often mixed with aromatic solvents) to dissolve the quinone carrier.[1]

  • Advantage: Its resistance to oxidation and good partition coefficient improves the efficiency of the H

    
    O
    
    
    extraction step.[1]
Excipient and Sensory Agent[3]
  • Fragrance: Used in "green" or "fruity" accords.[1] It provides a lifting effect in top notes with a scent profile described as "fruity, banana-like, with woody undertones."[1]

  • Flavoring: GRAS (Generally Recognized As Safe) status allows its use in oral formulations to mask bitter active pharmaceutical ingredients (APIs).[1]

Safety and Toxicology (GHS Standards)[2]

When handling 2-methylcyclohexyl acetate in a laboratory setting, adhere to the following safety profile.

Hazard ClassGHS CodeStatement
Flammability H227Combustible liquid (Flash point ~66°C).[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Disposal: Incineration in a licensed chemical disposal facility.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98345: 2-Methylcyclohexyl acetate.[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylcyclohexyl acetate.[1] ECHA.[1][5] Available at: [Link][1]

Stereochemical & Physicochemical Analysis of 2-Methylcyclohexyl Acetate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcyclohexyl acetate (CAS: 5726-19-2 ) is a cycloaliphatic ester widely utilized in the fine fragrance industry and as a specialized solvent in organic synthesis.[1] Its utility is defined by its stereochemistry; the molecule exists as a mixture of cis and trans diastereomers, each possessing distinct thermodynamic stabilities and organoleptic profiles. This guide provides a rigorous analysis of its molecular identity, validated synthetic protocols, and characterization logic, designed for researchers requiring high-purity standards.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The fundamental identity of 2-methylcyclohexyl acetate extends beyond its stoichiometric formula. For application scientists, understanding the conformational equilibrium between the cis and trans isomers is critical, as this dictates reactivity and density.[1]

Core Data Table[1]
ParameterValueTechnical Notes
IUPAC Name (2-Methylcyclohexyl) acetate
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol Calculated using standard atomic weights (C: 12.01, H: 1.008, O: 16.00).[1][2][3][4]
CAS Registry 5726-19-2Mixed isomers.[1] Specific isomers have unique CAS (e.g., trans: 54714-33-9).[1][4]
Boiling Point 182–186 °CAt 760 mmHg.[1]
Density 0.947 – 0.951 g/mLAt 20 °C. Density varies slightly by isomer ratio.
Flash Point 66 °CClosed cup.
Solubility Immiscible in waterSoluble in EtOH, Et₂O, and chlorinated solvents.
Stereochemical Expertise: The Conformational Lock

The cyclohexane ring adopts a chair conformation.[1] The stability of 2-methylcyclohexyl acetate is governed by 1,3-diaxial interactions.[1]

  • Trans-Isomer: The most thermodynamically stable conformation is the diequatorial form, where both the methyl group (C2) and the acetate group (C1) occupy equatorial positions.[1] This minimizes steric strain.[1]

  • Cis-Isomer: In the cis configuration, one substituent must be axial while the other is equatorial.[1] This introduces higher potential energy due to gauche interactions and 1,3-diaxial strain.[1]

Implication for Synthesis: Thermodynamic control (high heat, acid catalysis) tends to favor the trans isomer, whereas kinetic control can yield varying ratios.[1]

Part 2: Synthetic Pathways & Mechanism[1]

While Fischer esterification (Alcohol + Acid ⇌ Ester + Water) is common, it is equilibrium-limited.[1] For high-purity research applications, O-acylation using acetic anhydride is the superior protocol due to its irreversibility and high atom economy when catalyzed by DMAP (4-Dimethylaminopyridine).[1]

Experimental Protocol: DMAP-Catalyzed Acetylation

Scale: 50 mmol[1]

  • Reagent Prep: In a flame-dried 250 mL round-bottom flask (RBF), dissolve 2-methylcyclohexanol (5.71 g, 50 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Catalyst Addition: Add Triethylamine (Et₃N) (7.6 g, 75 mmol) followed by DMAP (0.3 g, 2.5 mmol, 5 mol%). The Et₃N acts as an HCl/acid scavenger, while DMAP acts as a nucleophilic catalyst.

  • Acylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (6.12 g, 60 mmol) over 15 minutes.

    • Mechanism Note: DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion, which is then attacked by the alcohol.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Quench with saturated NaHCO₃ (50 mL) to neutralize excess acid. Extract the organic layer.[1] Wash with 1M HCl (to remove pyridine/DMAP), then brine.[1]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (approx. 80°C at 15 mmHg) to obtain a colorless liquid.[1]

Reaction Workflow Diagram

SynthesisWorkflow Fig 1. DMAP-Catalyzed Acetylation Workflow Reagents Reagents: 2-Methylcyclohexanol Acetic Anhydride Catalysis Catalysis (0°C): DMAP (Nucleophile) Et3N (Base) Reagents->Catalysis Mix in DCM Intermediate Intermediate: Acyl-pyridinium Ion (Activated Electrophile) Catalysis->Intermediate Activation Product Product: 2-Methylcyclohexyl Acetate (>95% Yield) Intermediate->Product Nucleophilic Attack Workup Workup: NaHCO3 Wash Distillation Product->Workup Purification

Part 3: Analytical Characterization[1]

Validating the structure requires distinguishing between the cis and trans isomers.[1][5] Standard Mass Spectrometry (GC-MS) confirms the molecular weight, but Nuclear Magnetic Resonance (NMR) is required for stereochemical assignment.[1]

NMR Logic: The Karplus Relationship

The distinction relies on the coupling constant (


) of the proton at the C1 position (alpha to the ester oxygen).[1]
  • Trans-Isomer (Diequatorial): The C1 proton is axial .[1] It has anti-periplanar relationships with the C2-axial proton and C6-axial proton.[1]

    • Observation: Large coupling constant (

      
      ) due to 
      
      
      
      dihedral angle.[1]
    • Shift:

      
       (td).[1]
      
  • Cis-Isomer (Axial-Equatorial): The C1 proton is equatorial (if the bulky methyl is equatorial).[1] It has gauche relationships with adjacent protons.[1]

    • Observation: Small coupling constant (

      
      ).[1]
      
    • Shift:

      
       (narrow multiplet).[1]
      
Isomer Identification Logic Tree

IsomerLogic Fig 2. NMR Logic for Stereochemical Assignment Sample Unknown Sample (Purified Ester) HNMR 1H NMR Analysis (Focus on C1-H @ 4.5-5.0 ppm) Sample->HNMR Coupling Analyze J-Coupling (Splitting Pattern) HNMR->Coupling LargeJ Large J (10-12 Hz) Axial-Axial Coupling Coupling->LargeJ SmallJ Small J (2-5 Hz) Equatorial-Axial Coupling Coupling->SmallJ Trans TRANS Isomer (Diequatorial conformation) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial mix) SmallJ->Cis

Part 4: Applications in Bio-Organic Chemistry[1]

Fragrance & Olfactory Science

2-Methylcyclohexyl acetate is a "Sevin Acetate" type odorant.[1]

  • Profile: It exhibits a fresh, fruity, and woody character with minty undertones.[6]

  • Structure-Odor Relationship (SOR): The cis isomer is generally perceived as having a more intense, herbal note, while the trans isomer is softer and woodier.[1] This makes stereoselective synthesis valuable for fine perfumery.[1]

Solvent Applications

Due to its high boiling point (182°C) and lipophilicity, it serves as a "green" alternative to chlorinated solvents in specific high-temperature extractions or reaction media where ester stability is maintained.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Methylcyclohexyl acetate: Gas Phase Thermochemistry Data.[1] NIST Chemistry WebBook, SRD 69.[1][7] [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Methylcyclohexyl acetate (CID 98345).[1][4] National Center for Biotechnology Information. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience. (Foundational text for cyclohexane conformational analysis).

  • Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Vol. II. Allured Publishing Corporation.[1] (Source for organoleptic profiles).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Methylcyclohexyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Role of 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate (CAS 5726-19-2) is a cyclic ester recognized for its characteristic fruity aroma, which has led to its application in the fragrance and flavoring industries.[1] Beyond its olfactory properties, its nature as an organic ester with a bulky cycloaliphatic structure gives it unique solvency characteristics. These characteristics are pivotal in its use as an effective extracting solvent in specialized chemical processes, such as the production of hydrogen peroxide via the anthraquinone process.[2] A thorough understanding of its solubility profile is therefore critical for researchers and formulation scientists seeking to leverage its properties in diverse applications, from reaction chemistry to the development of novel drug delivery systems.

This guide provides a comprehensive exploration of the solubility of 2-methylcyclohexyl acetate, grounding quantitative data in the fundamental principles of physical chemistry and providing actionable experimental protocols.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," a concept rooted in the nature and magnitude of intermolecular forces. The dissolution process can be understood as an energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 2-methylcyclohexyl acetate, its molecular structure—comprising a nonpolar cyclohexane ring, a moderately polar ester functional group, and a methyl substituent—dictates a nuanced solubility behavior.

The ester group (-COO-) is the primary site for polar interactions, capable of engaging in dipole-dipole forces and acting as a hydrogen bond acceptor. The cyclohexane ring and methyl group, however, are nonpolar and interact primarily through weaker London dispersion forces. Consequently, the overall solubility of 2-methylcyclohexyl acetate is a balance between these competing characteristics. It exhibits limited solubility in highly polar solvents like water but is readily miscible with a wide array of organic solvents.[3]

Hansen Solubility Parameters (HSP): A Predictive Framework

To move beyond qualitative descriptions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle states that substances with similar HSP values are likely to be miscible.

Table 1: Estimated Hansen Solubility Parameters for 2-Methylcyclohexyl Acetate and Select Solvents

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
2-Methylcyclohexyl Acetate (Estimated) 16.54.56.0
n-Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Note: Solvent HSP values are from established databases.[6] The values for 2-methylcyclohexyl acetate are estimated based on its chemical structure and are intended for predictive purposes.

The closer the HSP values of a solvent are to those of 2-methylcyclohexyl acetate, the higher the expected solubility. This predictive tool is invaluable for pre-screening potential solvents and understanding the underlying chemical affinities.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 2-methylcyclohexyl acetate in a broad range of organic solvents at 25°C. This data provides a clear and comparative view of its solvency power across different solvent classes.

Table 2: Solubility of 2-Methylcyclohexyl Acetate in Various Organic Solvents at 25°C

SolventSolvent ClassSolubility (g/L)Qualitative Solubility
n-HexaneNonpolar89.23[7]Soluble
n-HeptaneNonpolar62.09[7]Soluble
CyclohexaneNonpolar142.62[7]Soluble
TolueneAromatic332.27[7]Very Soluble
ChloroformHalogenated2375.36[7]Miscible
DichloromethaneHalogenated1811.0[7]Miscible
Diethyl EtherEther441.88[7]Very Soluble
AcetoneKetone723.82[7]Miscible
Ethyl AcetateEster430.06[7]Very Soluble
AcetonitrileNitrile727.33[7]Miscible
MethanolPolar Protic (Alcohol)1172.03[7]Miscible
EthanolPolar Protic (Alcohol)1040.01[7]Miscible
IsopropanolPolar Protic (Alcohol)1136.33[7]Miscible
Dimethyl Sulfoxide (DMSO)Polar Aprotic848.7[7]Miscible
WaterPolar Protic2.24[7]Sparingly Soluble

The data clearly illustrates that 2-methylcyclohexyl acetate is highly soluble to miscible in a wide range of organic solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents. Its limited solubility in water is also quantitatively confirmed.

Experimental Protocol for Solubility Determination

To ensure scientific rigor, the solubility of 2-methylcyclohexyl acetate should be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Protocol: Shake-Flask Solubility Determination

1. Materials and Reagents:

  • 2-Methylcyclohexyl acetate (purity >99%)

  • Selected organic solvent (analytical grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE)

  • Calibrated analytical balance

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

  • Internal standard (e.g., n-dodecane)

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-methylcyclohexyl acetate to a scintillation vial containing a known volume (e.g., 10 mL) of the chosen solvent. The excess solid (or liquid) phase should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course study is recommended to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of 2-methylcyclohexyl acetate in the filtered solution using a validated analytical method, such as GC-FID.

3. Quantitative Analysis by Gas Chromatography (GC-FID):

  • Standard Preparation: Prepare a series of calibration standards of 2-methylcyclohexyl acetate in the solvent of interest, each containing a fixed concentration of an internal standard.

  • Sample Preparation: Dilute the filtered sample solution with the solvent to bring its concentration within the calibration range. Add the internal standard to the diluted sample.

  • GC Conditions (Typical):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 2-methylcyclohexyl acetate to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of 2-methylcyclohexyl acetate in the unknown sample.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Add excess solute to solvent shake Shake at constant T for 24h prep_solute->shake Equilibrate settle Settle for 2h shake->settle sample Filter supernatant settle->sample Separate quantify Quantify by GC-FID sample->quantify Analyze solubility_val Solubility Value (g/L) quantify->solubility_val Calculate

Caption: Experimental workflow for shake-flask solubility determination.

Practical Applications and Solvent Selection

The extensive solubility of 2-methylcyclohexyl acetate in organic solvents underpins its utility in various applications.

  • Extraction Solvent: Its high solubility for organic compounds and low solubility in water make it an excellent choice for liquid-liquid extractions from aqueous matrices. This is exemplified in the anthraquinone process for hydrogen peroxide production, where it is used to efficiently extract the organic-soluble anthraquinone derivatives.[2]

  • Formulation Development: In the fragrance and cosmetics industry, its ability to dissolve a wide range of aromatic compounds and essential oils makes it a versatile formulation component. For drug development professionals, it can be considered as a potential excipient or solvent in non-aqueous formulations, particularly for hydrophobic active pharmaceutical ingredients (APIs).

  • Reaction Medium: Its relatively high boiling point (approx. 182-186°C) and broad solvency make it a suitable medium for organic reactions that require elevated temperatures and good solubility of both nonpolar and moderately polar reactants.[8]

The selection of an appropriate solvent system can be guided by the principles of Hansen Solubility Parameters, as illustrated in the following logical diagram.

solvent_selection cluster_input Input Parameters cluster_process Selection Process cluster_output Output & Decision hsp_solute HSP of Solute (2-Methylcyclohexyl Acetate) compare_hsp Compare with Solvent HSPs hsp_solute->compare_hsp calc_dist Calculate HSP Distance (Ra) compare_hsp->calc_dist decision Ra < R0? calc_dist->decision good_solvent Good Solvent (High Solubility) decision->good_solvent Yes bad_solvent Poor Solvent (Low Solubility) decision->bad_solvent No

Caption: Logical diagram for solvent selection using HSP.

Safety and Handling

2-Methylcyclohexyl acetate is considered to have low toxicity, but as with all organic solvents, it should be handled with appropriate care in a well-ventilated area.[3] It is advisable to wear personal protective equipment, including safety glasses and chemical-resistant gloves. Always consult the latest Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Methylcyclohexyl acetate is a versatile organic solvent with a favorable solubility profile for a wide range of applications. Its miscibility with numerous organic solvents, from nonpolar to polar, is a direct consequence of its hybrid molecular structure, featuring both a large nonpolar cycloaliphatic ring and a polar ester group. By understanding the theoretical underpinnings of its solubility through frameworks like Hansen Solubility Parameters and employing robust experimental methods for quantification, researchers and drug development professionals can effectively harness the properties of this compound for innovation in their respective fields.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Google Patents. (CN105315156A).
  • TGSC Information System. (2023). 2-Methylcyclohexyl acetate. [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. [Link]

  • Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.
  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

  • PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-methylcyclohexyl acetate. [Link]

  • Murov, S. (n.d.). Properties of Common Organic Solvents. [Link]

  • ResearchGate. (2014). Physical properties of some common organic solvents. [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2010). Functional Groups. [Link]

  • Chemistry LibreTexts. (2021). Intermolecular Forces. [Link]

Sources

2-Methylcyclohexyl Acetate: Stereochemical Architecture and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylcyclohexyl acetate (CAS 5726-19-2) represents a critical junction between aromatic feedstock valorization and alicyclic fine chemistry. Originally derived from the hydrogenation of coal-tar sourced o-cresol, this ester has evolved from a fragrance ingredient characterized by a verdant, fruity olfactory profile to a specialized solvent in the anthraquinone process for hydrogen peroxide production.[1] This guide provides a rigorous examination of its discovery, stereochemical dynamics, and industrial synthesis, offering researchers a self-validating protocol for its preparation and analysis.

Part 1: Historical Genesis & Industrial Evolution

The Coal Tar Connection (Early 20th Century)

The history of 2-methylcyclohexyl acetate is inextricably linked to the industrial availability of its precursor, o-cresol. In the late 19th and early 20th centuries, the fractionation of coal tar yielded vast quantities of isomeric cresols. The "discovery" of 2-methylcyclohexyl acetate was not a singular pharmaceutical breakthrough but rather a result of the systematic application of the Sabatier-Senderens reduction (Nobel Prize, 1912) to aromatic alcohols.

By the 1920s, the catalytic hydrogenation of cresols over nickel catalysts became a standard industrial unit operation, yielding methylcyclohexanols. The subsequent acetylation to esters was a natural progression in the search for stable, non-oxidizing solvents and fragrance materials.

The 1970s Pivot: Industrial Solvents

While initially valued for its "green apple" and woody fragrance notes, a significant technical pivot occurred in the 1970s. Researchers identified 2-methylcyclohexyl acetate as an optimal solvent for the anthraquinone autoxidation process (used to manufacture H₂O₂).[1] Its high partition coefficient for quinones, coupled with resistance to oxidation and low water solubility, transformed it from a perfumery niche to an industrial staple.

Part 2: Chemical Architecture & Stereochemistry

Understanding the stereochemistry of 2-methylcyclohexyl acetate is a prerequisite for its effective synthesis and application. The molecule possesses two chiral centers at C1 and C2, leading to distinct cis and trans diastereomers, each existing as a pair of enantiomers.

Conformational Analysis

The stability and reactivity of the isomers are dictated by the cyclohexane chair conformation.

  • Trans-isomer (Thermodynamic Product): The bulky methyl and acetate groups prefer the diequatorial (1e, 2e) conformation to minimize 1,3-diaxial interactions. This is the most thermodynamically stable form.

  • Cis-isomer (Kinetic Product): One substituent must occupy an axial position (1a, 2e or 1e, 2a). This introduces steric strain, making the cis isomer higher in energy and slightly more volatile.

Stereochemical Pathway Diagram

The following diagram illustrates the divergence of isomers during the hydrogenation of o-cresol, a critical control point for researchers.

Stereochem Cresol o-Cresol (Planar Aromatic) H2_Step Catalytic Hydrogenation (H2 / Raney Ni) Cresol->H2_Step Cis_Alc cis-2-Methylcyclohexanol (Kinetic Product) H2_Step->Cis_Alc Syn-addition (Major) Trans_Alc trans-2-Methylcyclohexanol (Thermodynamic Product) H2_Step->Trans_Alc Isomerization Acetylation Fischer Esterification (AcOH / H+) Cis_Alc->Acetylation Trans_Alc->Acetylation Cis_Ester cis-2-Methylcyclohexyl acetate (Retention of Config) Acetylation->Cis_Ester Trans_Ester trans-2-Methylcyclohexyl acetate (Retention of Config) Acetylation->Trans_Ester

Figure 1: Stereochemical divergence during the synthesis of 2-methylcyclohexyl acetate. Note that esterification retains the stereochemistry of the alcohol precursor.

Part 3: Synthetic Protocols

This section details a self-validating two-step synthesis starting from o-cresol.

Step 1: High-Pressure Hydrogenation (Precursor Synthesis)

Objective: Reduction of o-cresol to 2-methylcyclohexanol.[2]

  • Reagents: o-Cresol (99%), Raney Nickel (active catalyst), Hydrogen gas.

  • Conditions: 140°C, 50 bar (5 MPa), 6 hours.

Protocol:

  • Load an autoclave with o-cresol and 5 wt% Raney Nickel (washed with ethanol).

  • Purge the system with nitrogen (3x) followed by hydrogen (3x).

  • Pressurize to 50 bar H₂ and heat to 140°C. Stirring speed must ensure gas-liquid mass transfer (>800 rpm).

  • Monitor pressure drop. Reaction is complete when H₂ uptake ceases.

  • Critical Control: Filter the hot catalyst under inert atmosphere (pyrophoric hazard).

  • Analyze the filtrate by GC.[3] Expect a mixture of cis/trans isomers (typically 60:40 to 80:20 depending on catalyst age).

Step 2: Fischer Esterification with Azeotropic Distillation

Objective: Conversion of 2-methylcyclohexanol to 2-methylcyclohexyl acetate.

  • Reagents: 2-Methylcyclohexanol (from Step 1), Glacial Acetic Acid (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 1 mol%), Cyclohexane (entrainer).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[4]

Protocol:

  • Setup: Charge the flask with 2-methylcyclohexanol (1.0 mol), acetic acid (1.5 mol), p-TsOH (0.01 mol), and cyclohexane (150 mL).

  • Reflux: Heat the mixture to reflux (~85-90°C). The cyclohexane/water azeotrope will condense and separate in the Dean-Stark trap.

  • Completion: Continue reflux until water collection matches the theoretical yield (18 mL for 1 mol scale).

  • Workup:

    • Cool to room temperature.[5]

    • Wash with saturated NaHCO₃ (to remove excess acid).[3]

    • Wash with brine.

    • Dry organic layer over MgSO₄.[3]

  • Purification: Fractional distillation.

    • Solvent cut: Cyclohexane (81°C).

    • Product fraction: 2-Methylcyclohexyl acetate (175-180°C).

Reaction Mechanism Visualization

The following diagram details the acid-catalyzed mechanism, highlighting the reversibility that necessitates the Dean-Stark trap.

Mechanism AcOH Acetic Acid Protonation Carbonyl Protonation (Activation) AcOH->Protonation + H+ Attack Nucleophilic Attack by 2-Methylcyclohexanol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Water_Loss Elimination of Water (-H2O) Tetrahedral->Water_Loss Proton Transfer Deprotonation Deprotonation Water_Loss->Deprotonation Resonance Stabilization Product 2-Methylcyclohexyl Acetate Deprotonation->Product - H+

Figure 2: Mechanism of the Fischer Esterification. The elimination of water is the driving force, facilitated by the azeotropic removal in the experimental protocol.

Part 4: Technical Data & Specifications

For researchers validating their synthesis, the following physicochemical data serves as the standard reference.

PropertyValue / SpecificationNotes
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Boiling Point 178 - 180°CAt 760 mmHg
Density 0.949 g/mLAt 25°C
Refractive Index 1.443

Flash Point 68°C (Closed Cup)Flammable Liquid
Solubility < 0.1% in WaterMiscible in ethanol, ether
Organoleptic Fruity, Woody, HerbalReminiscent of mint/apple

References

  • Sabatier, P., & Senderens, J. B. (1905). New methods of general hydrogenation. Annales de Chimie et de Physique.

  • Liu, J. X. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Globe Thesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Methylcyclohexyl acetate. [Link]

  • Atul Ltd. (2019). Technical Data Sheet: 2-Methylcyclohexyl acetate. [Link]

Sources

2-Methylcyclohexyl Acetate: Biocatalytic Resolution, Stereochemical Utility, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

2-Methylcyclohexyl acetate (2-MCHA) is often dismissed as a mere commodity fragrance ingredient (fruity/woody notes). However, for the research and drug development community, its true value lies in its stereochemical architecture . The molecule exists as a mixture of cis and trans diastereomers, each possessing enantiomeric pairs.

This guide pivots the focus from "fragrance" to Chiral Building Blocks (CBBs) . The ability to resolve 2-MCHA into enantiopure (1R,2R)- or (1S,2S)-2-methylcyclohexanol provides a critical scaffold for synthesizing chiral auxiliaries used in asymmetric synthesis of pharmaceuticals. Furthermore, its structural homology to insect pheromones opens niche research avenues in agrochemical signaling.

Physicochemical Data Table
PropertyValueRelevance to Research
CAS Number 5726-19-2Unique Identifier
Molecular Formula C₉H₁₆O₂Precursor mapping
Boiling Point 182–186 °CDistillation/Purification feasibility
Flash Point ~68 °C (Closed Cup)Safety in scale-up (Combustible, Class IIIA)
Solubility Soluble in EtOH, Ether; <0.1% in H₂OIdeal for biphasic enzymatic catalysis
LogP ~2.4Lipophilicity indicates membrane permeability
Chirality 2 Stereocenters (C1, C2)4 Stereoisomers (cis/trans pairs)

Core Research Area: Enzymatic Kinetic Resolution

The primary research vector for drug development professionals is the Kinetic Resolution (KR) of racemic 2-MCHA. Chemical separation of these isomers is costly and inefficient. Biocatalysis using lipases offers a high-yield, high-enantioselectivity route.

The Mechanism: Serine Hydrolase Catalysis

The research focus here is utilizing Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL). These enzymes employ a catalytic triad (Ser-His-Asp) to preferentially hydrolyze one enantiomer of the acetate ester while leaving the other untouched.

  • Substrate: (±)-trans-2-Methylcyclohexyl acetate.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Reaction: Enantioselective Hydrolysis.

  • Outcome:

    • (1R,2R)-2-Methylcyclohexanol : The hydrolyzed product (if the enzyme is R-selective).

    • (1S,2S)-2-Methylcyclohexyl acetate : The unreacted ester.

Why this matters: Enantiopure 2-methylcyclohexanol is a precursor for chiral auxiliaries (like 8-phenylmenthol analogs) used to induce chirality in Diels-Alder reactions and alkylations during API (Active Pharmaceutical Ingredient) synthesis.

Visualization: Chemo-Enzymatic Workflow

G Start o-Cresol Step1 Hydrogenation (Ni/H2) Start->Step1 Inter (±)-2-Methylcyclohexanol Step1->Inter Step2 Chemical Esterification (Ac2O) Inter->Step2 Racemate (±)-2-MCHA (Racemic Ester) Step2->Racemate Biocat Kinetic Resolution (CAL-B Lipase) Racemate->Biocat ProdA (1R,2R)-Alcohol (Hydrolyzed) Biocat->ProdA Fast Reaction ProdB (1S,2S)-Acetate (Unreacted) Biocat->ProdB Slow Reaction

Figure 1: Chemo-enzymatic pathway converting industrial o-cresol into high-value chiral building blocks via 2-MCHA.

Secondary Research Area: Olfactory & Pheromone Modulation

While 2-MCHA is a known fragrance, its potential in Integrated Pest Management (IPM) is an under-explored frontier.

The "Behavioral Antagonist" Hypothesis

Research indicates that Drosophila suzukii (Spotted Wing Drosophila), a major agricultural pest, has evolved specific olfactory receptor shifts compared to D. melanogaster. While suzukii is attracted to fermentation volatiles (acetates), specific structural analogs can act as repellents or masking agents .

  • Research Proposition: Investigate 2-MCHA as a ligand for the Or67d or Or85a receptor complexes.

  • Hypothesis: Due to the steric bulk of the methyl group on the cyclohexane ring, 2-MCHA may bind to pheromone receptors without triggering the activation cascade, effectively "jamming" the signal for attraction to ripening fruit.

Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolate enantiopure (1R,2R)-2-methylcyclohexanol from racemic 2-MCHA. Validation System: Gas Chromatography (GC) with a Chiral Column.

Materials
  • Substrate: (±)-trans-2-Methylcyclohexyl acetate (10 mmol).

  • Enzyme: Candida antarctica Lipase B (immobilized, >5000 U/g).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% co-solvent (MTBE) to enhance solubility.

  • Analysis: GC equipped with a Cyclodex-B or equivalent chiral column.

Step-by-Step Workflow
  • Preparation: Suspend 1.56 g (10 mmol) of racemic 2-MCHA in 20 mL of Phosphate Buffer/MTBE mixture.

  • Initiation: Add 50 mg of immobilized Lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (The Self-Validating Step):

    • Extract 50 µL aliquots every 30 minutes.

    • Analyze via GC.[1][2][3]

    • Stop Condition: The reaction must be stopped exactly when Conversion (

      
      ) reaches 50% .
      
    • Why? In kinetic resolution, enantiomeric excess of the substrate (

      
      ) and product (
      
      
      
      ) are linked to conversion.[4] Stopping at 50% maximizes the yield of both pure species.
  • Termination: Filter off the immobilized enzyme (can be recycled).

  • Separation: Extract the reaction mixture with Ethyl Acetate (3 x 15 mL).

    • The organic phase contains both the unreacted ester and the formed alcohol.

    • Separate via Flash Chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol is significantly more polar than the ester.

Calculation of Enantioselectivity (E-Value)

To prove the "trustworthiness" of the protocol, you must calculate the E-value. An


 is required for research-grade applications.


Where:

  • 
     = Conversion fraction.
    
  • 
     = Enantiomeric excess of the product (alcohol).
    

Green Solvent Potential

2-MCHA is gaining traction as a "Green Solvent" candidate to replace chlorinated solvents (like Dichloromethane) in extractions.

  • Hansen Solubility Parameters (HSP): 2-MCHA has a dispersion force (

    
    ) similar to toluene but with polar contributions (
    
    
    
    ) from the ester group.
  • Research Application: Use 2-MCHA for the extraction of nutraceuticals (e.g., carotenoids, polyphenols) where non-toxicity is paramount. Its high boiling point allows for safe handling, though it requires vacuum distillation for removal.

Visualization: Solvent Selection Logic

SolventLogic Target Target Solute (e.g., Carotenoid) Decision Select Solvent Based on HSP Target->Decision OptionA Dichloromethane (Toxic, Volatile) Decision->OptionA Traditional OptionB 2-MCHA (Bio-based, Safe) Decision->OptionB Green Chem Process Extraction Process OptionB->Process Recovery Vacuum Distillation (High BP Req.) Process->Recovery

Figure 2: Decision matrix for substituting hazardous solvents with 2-MCHA in nutraceutical extraction.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Almac Group (2010). Efficient kinetic bioresolution of 2-nitrocyclohexanol. (Demonstrates the lipase-mediated resolution mechanism applicable to cyclohexyl esters). Retrieved from [Link]

  • Dekker, T., et al. (2015). Loss of Drosophila pheromone reverses its role in sexual communication in Drosophila suzukii.[2] Proceedings of the Royal Society B. (Establishes the olfactory receptor logic for acetate analogs). Retrieved from [Link]

  • Google Patents (2016).CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. (Industrial synthesis context).

Sources

Methodological & Application

Application Note: 2-Methylcyclohexyl Acetate (2-MCA) as a Solvent in Hydrogen Peroxide Production

[1][2]

Executive Summary

In the industrial production of hydrogen peroxide (

2-Methylcyclohexyl acetate (2-MCA)

Unlike traditional solvents (e.g., diisobutyl carbinol or pure aromatic hydrocarbons), 2-MCA offers a superior balance of hydrophobicity (for phase separation) and polarity (for dissolving the hydrogenated anthrahydroquinone). This note provides validated protocols for formulating working solutions, cycling bench-scale reactions, and evaluating extraction efficiency, specifically designed for R&D professionals optimizing AO loops.

Technical Profile: Why 2-MCA?

The AO process relies on a "Working Solution" (WS) containing an alkyl-anthraquinone (AQ) carrier dissolved in a solvent mixture.[1] The solvent must satisfy a chemical paradox:

  • Non-polar requirement: Dissolve the oxidized Quinone (AQ).

  • Polar requirement: Dissolve the hydrogenated Hydroquinone (AQH

    
    ).
    

If the solvent is too non-polar, AQH

polar co-solvent
Table 1: Physicochemical Properties of 2-MCA (High Purity)
PropertyValueSignificance in AO Process
CAS Number 5726-19-2Identity verification.[2]
Boiling Point ~182°CHigh enough to prevent evaporative loss in the oxidizer off-gas.
Density (20°C) 0.94 – 0.95 g/cm³Sufficient density differential from water (1.0 g/cm³) ensures rapid phase separation in extraction columns.
Flash Point ~68°CClassified as combustible; requires static grounding but safer than lower-flash alternatives.
Water Solubility 0.44 g/LCritical: Extremely low water solubility prevents solvent loss into the crude

product.
LogP (Octanol/Water) ~2.75Indicates strong lipophilicity despite polar ester functionality.

Process Logic & Workflow

The following diagram illustrates the Anthraquinone Cycle and the specific points where 2-MCA's solubility parameters are critical.

AO_Processcluster_legendRole of 2-MCAWS_TankWorking Solution(AQ + 2-MCA + Aromatics)HydrogenatorHydrogenation(Catalytic Reduction)WS_Tank->Hydrogenator FeedFilterCatalyst FiltrationHydrogenator->Filter AQ -> AQH2(2-MCA prevents precipitation)OxidizerOxidation(Air/O2)Filter->Oxidizer AQH2 SolutionExtractorExtraction Column(H2O2 Transfer to Water)Oxidizer->Extractor AQ + H2O2Extractor->WS_Tank Recycled Solvent (Organic)SeparatorPhase SeparatorExtractor->Separator Crude H2O2 (Aqueous)Note11. Solubilizes AQH2 in Hydrogenator2. Facilitates H2O2 release in Extractor

Figure 1: The Anthraquinone Auto-oxidation Cycle. 2-MCA is critical in the Hydrogenator (solubility) and Extractor (partition coefficient).[3]

Experimental Protocols

Protocol A: Formulation of the Working Solution (Bench Scale)

Objective: Create a stable 1 L Working Solution (WS) with optimal density and solubility characteristics.

Materials:

  • 2-Ethylanthraquinone (2-eAQ) or 2-Amylanthraquinone.

  • Solvent A: C9/C10 Alkylbenzene (Non-polar).

  • Solvent B: 2-Methylcyclohexyl acetate (2-MCA) (>97% purity).[4]

  • Glassware: 2L Jacketed Mixing Vessel, Density Meter.

Procedure:

  • Ratio Calculation: A standard starting ratio is 70:30 (v/v) Alkylbenzene to 2-MCA.

    • Expert Insight: If using 2-eAQ, a 30% 2-MCA fraction is usually sufficient. If using 2-Amylanthraquinone (higher solubility), you may reduce 2-MCA to 20-25% to improve density differential.

  • Solvent Mixing: Add 700 mL Alkylbenzene and 300 mL 2-MCA to the vessel. Stir at 150 RPM.

  • Carrier Addition: Slowly add 2-eAQ (approx. 120-150 g/L depending on target capacity). Heat mixture to 45°C to accelerate dissolution.

  • Self-Validating Step (The "Cloud Point" Test):

    • Cool a 50 mL aliquot of the WS to 10°C.

    • Pass: Solution remains crystal clear.

    • Fail: Turbidity or crystals appear. Corrective Action: Increase 2-MCA concentration by 5% increments until stable at 10°C.

  • Density Verification: Measure density at 20°C. Target range: 0.91 – 0.94 g/cm³ .

    • Why? If density is >0.96, separation from water (1.0) in the extraction column will be too slow (emulsion risk).

Protocol B: Hydrolysis Resistance Stress Test

Objective: 2-MCA is an ester and can hydrolyze into acetic acid and methylcyclohexanol (which poisons the hydrogenation catalyst). This test validates the solvent's stability under process conditions.

Procedure:

  • Take 100 mL of formulated WS.

  • Add 10 mL of aqueous alkaline solution (pH 9, simulating catalyst alkalinity) or acidic water (pH 3, simulating crude peroxide).

  • Reflux at 60°C for 24 hours.

  • Analysis: Perform Gas Chromatography (GC) on the organic phase.

  • Pass Criteria: Degradation of 2-MCA < 0.5%. Appearance of Acetic Acid < 100 ppm.

    • Expert Insight: If hydrolysis is high, the WS requires a buffer or the use of a less alkaline hydrogenation catalyst (e.g., fixed-bed Pd instead of slurry Raney Nickel).

Protocol C: Extraction Efficiency ( ) Determination

Objective: Measure how easily

Materials:

  • Oxidized Working Solution (containing ~8-10 g/L

    
    ).
    
  • Demineralized Water.

  • Separatory Funnel (500 mL).

  • Titration setup (0.1N

    
    ).
    

Procedure:

  • Contact: Mix 100 mL Oxidized WS (

    
    ) with 100 mL Water (
    
    
    ) in the funnel.
  • Equilibrium: Shake vigorously for 5 minutes. Allow to settle for 15 minutes.

  • Phase Separation: Drain the aqueous phase (

    
    ) and retain the organic phase (
    
    
    ).
  • Titration: Titrate both phases with

    
     to determine 
    
    
    concentration.
  • Calculation:

    
    
    
  • Interpretation:

    • Target:

      
      . High values indicate efficient extraction.
      
    • Role of 2-MCA: 2-MCA increases the solubility of

      
       in the organic phase compared to pure aromatics. Therefore, a lower
      
      
      value is expected compared to pure aromatics, but this is the trade-off for keeping AQH
      
      
      dissolved.
    • Self-Validation (Mass Balance):

      
      
      Deviation > 5% indicates experimental error or peroxide decomposition.
      

Safety & Handling

  • Static Electricity: 2-MCA is a non-conductive organic liquid. Flowing transfer can generate static charge. Mandatory: All vessels and piping must be grounded/bonded.

  • Peroxide Formation: Like many solvents used in oxidation processes, check for organic peroxide buildup in stored solvent using KI starch paper before distillation.

  • PPE: Butyl rubber gloves are recommended. Splash goggles are mandatory due to eye irritation potential.

References

  • ChemicalBook. (2024).[5] 2-Methylcyclohexyl acetate Properties and Safety.[2][5][6][7][8] Retrieved from

  • CymitQuimica. (n.d.). 2-Methylcyclohexyl acetate Technical Data.[9][1][2][3][4] Retrieved from

  • U.S. Patent 2,919,974. (1960). Solvents for the manufacture of hydrogen peroxide.[9][1][3][10][11][12][13] (Foundational patent describing ester solvents). Retrieved from

  • Eurochem Engineering. (n.d.). Synthesis of hydrogen peroxide via anthraquinone.[1][8][10][11] (Discusses solvent hydrolysis issues). Retrieved from

  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate for H2O2 Production.[9][1][3] Retrieved from

Application Note: 2-Methylcyclohexyl Acetate in Organic Synthesis

[1][2]

Introduction & Molecule Profile[2][3]

2-Methylcyclohexyl acetate (2-MCA ; CAS: 5726-19-2) is often dismissed as merely a fragrance ingredient or a specialized solvent.[1] However, in high-value organic synthesis, it serves as a critical substrate for accessing chiral building blocks and regiodefined alkenes.[1]

Unlike simple aliphatic esters, the cyclohexane ring of 2-MCA imposes conformational rigidity.[1] This feature allows researchers to exploit stereoelectronic effects for precise chemical transformations.[1] This guide details two primary synthetic workflows:

  • Enzymatic Kinetic Resolution (EKR): Using lipases to harvest enantiopure 2-methylcyclohexanol.

  • Pyrolytic

    
     Elimination:  Generating methylcyclohexenes with regioselectivity that complements acid-catalyzed dehydration.[1]
    
Chemical Profile
PropertySpecificationSynthetic Relevance
Molecular Weight 156.22 g/mol --
Boiling Point 182°CHigh enough for high-temp kinetics; separable from volatile alkenes.[1]
Stereocenters C1, C2Exists as cis and trans diastereomers, each as enantiomeric pairs.[1]
Solubility Organic solventsExcellent lipophilicity for immobilized enzyme systems.[1]

Application I: Chemo-Enzymatic Kinetic Resolution (EKR)

Principle

The most high-impact application of 2-MCA is its hydrolysis via Candida antarctica Lipase B (CALB) (commercially available as Novozym 435).[1] Lipases possess a "chiral pocket" that discriminates between enantiomers based on the spatial arrangement of the methyl group relative to the acetate.

Unlike chemical hydrolysis, which cleaves both enantiomers at equal rates, CALB typically follows the Kazlauskas Rule , hydrolyzing the enantiomer where the stereocenter fits the enzyme's active site (usually the R-acetate), leaving the S-acetate unreacted. This yields two products separable by flash chromatography:

  • Chiral Alcohol: High enantiomeric excess (

    
    ).[1]
    
  • Enriched Acetate: The unreacted antipode.[1]

Protocol: Hydrolytic Resolution of trans-2-MCA

Objective: Isolate optically active trans-2-methylcyclohexanol.

Reagents:

  • Substrate: rac-trans-2-Methylcyclohexyl acetate (10 mmol, ~1.56 g).[1]

  • Catalyst: Novozym 435 (immobilized CALB), 200 mg (approx. 10-15% w/w relative to substrate).[1]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) with 10% co-solvent (e.g., MTBE or Toluene) to improve substrate solubility.[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 1.56 g of racemic 2-MCA in 20 mL of phosphate buffer/MTBE mixture.

  • Initiation: Add 200 mg of Novozym 435.

  • Incubation: Stir the mixture at 30–35°C at 200 rpm. Note: Higher temperatures (>50°C) may degrade enzyme enantioselectivity.

  • Monitoring: Monitor reaction progress via GC-FID. Look for the appearance of the alcohol peak.

    • Stop Point: Terminate the reaction when conversion reaches exactly 50% . Going beyond 50% risks hydrolyzing the slower-reacting enantiomer, eroding the

      
       of the remaining acetate (kinetic resolution inherent limitation).
      
  • Termination: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (beads can be washed with acetone and reused).

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    and concentrate.
  • Purification: Separate the alcohol product from the unreacted acetate via silica gel flash chromatography (Hexane:EtOAc gradient).

Workflow Visualization

EKR_WorkflowInputRacemic2-Methylcyclohexyl AcetateBiocatalystNovozym 435(CALB Lipase)@ 35°C, pH 7Input->Biocatalyst HydrolysisSeparationFiltration &ChromatographyBiocatalyst->Separation 50% ConversionProd_Alc(1R,2S)-2-Methylcyclohexanol(Hydrolyzed Product)Separation->Prod_Alc Polar FractionProd_Est(1S,2R)-2-Methylcyclohexyl Acetate(Unreacted Substrate)Separation->Prod_Est Non-polar Fraction

Figure 1: Kinetic resolution workflow separating enantiomers via selective enzymatic hydrolysis.

Application II: Pyrolytic Elimination to Alkenes

Principle

2-MCA undergoes thermal decomposition via an


 (Elimination Internal)1syn-elimination1
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen via a 6-membered cyclic transition state.[1]
    
  • Regioselectivity: The reaction is highly sensitive to the stereochemistry of the starting material (cis vs. trans).

    • trans-2-MCA: The

      
      -hydrogen at C1 is accessible, but the methyl group steric hindrance influences the ratio.
      
    • cis-2-MCA: The conformational lock often forces elimination towards the less substituted alkene (Hofmann product) because the anti-Zaitsev

      
      -hydrogen is more geometrically available for the syn-transition state.
      
Protocol: Tube Reactor Pyrolysis

Objective: Synthesis of methylcyclohexenes with non-thermodynamic regioselectivity.

Equipment:

  • Quartz or Stainless Steel Tube Reactor.[1]

  • Vertical Tube Furnace.[1]

  • Nitrogen supply.[1][2]

  • Cooled collection trap (Dry ice/Acetone).[1]

Step-by-Step Methodology:

  • Setup: Pack the quartz tube with glass beads (to increase surface area/heat transfer) and pre-heat the furnace to 450–500°C .

  • Atmosphere: Purge the system with

    
     flow (20 mL/min) to prevent oxidation.
    
  • Feed: Introduce 2-MCA dropwise into the top of the vertical reactor.

    • Feed Rate: 0.5 to 1.0 mL/min (residence time is critical; too long causes charring).[1]

  • Reaction: As the acetate vaporizes and travels down the hot zone, it eliminates acetic acid.[1]

    
    
    
  • Collection: The effluent condenses in the cold trap.[1] The product is a biphasic mixture (Acetic acid + Alkenes).[1]

  • Workup: Wash the mixture with saturated

    
     (to neutralize acetic acid), then water, then brine. Dry over 
    
    
    .[1][2]
  • Analysis: Analyze isomer ratio via GC-MS.

Data: Regioselectivity by Isomer

The following table summarizes the expected product distribution based on the starting stereochemistry (Reference: J. Am. Chem. Soc. data on acetate pyrolysis).

Starting IsomerMajor ProductMinor ProductRatio (Approx)Mechanistic Driver
trans-2-MCA 1-Methylcyclohexene3-Methylcyclohexene55 : 45Statistical availability of

-hydrogens vs. Zaitsev stability.[1]
cis-2-MCA 3-Methylcyclohexene 1-Methylcyclohexene75 : 25 Conformational constraint favoring abstraction of the C3 hydrogen.[1]
Mechanism Visualization

Ei_Mechanismcluster_productsProductsSubstrate2-Methylcyclohexyl Acetate(Vapor Phase)TS6-Membered Cyclic Transition State(Syn-Coplanar Arrangement)Substrate->TS Heat (>450°C)AlkeneMethylcyclohexene(Isomer Mix)TS->Alkene Syn-EliminationAcidAcetic Acid(Byproduct)TS->Acid Proton Transfer

Figure 2: The concerted Ei mechanism.[1] The carbonyl oxygen acts as an internal base, abstracting the beta-proton.

Specialized Solvent Applications

While less common than its role as a reactant, 2-MCA is used as a "green" replacement for chlorinated solvents in specific extractions.[1]

  • Hydrogen Peroxide Production: 2-MCA is utilized in the anthraquinone process as a solvent component due to its high partition coefficient for quinones and resistance to oxidation.[1]

  • Green Chemistry: It has a lower toxicity profile compared to benzene or toluene derivatives, making it suitable for late-stage pharmaceutical extractions where residual solvent limits are strict.[1]

References

  • Enzymatic Resolution:Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate.

    • Source:

  • Pyrolysis Mechanism:Mechanism of the Pyrolysis of Esters.

    • Source: [J. Am. Chem. Soc.[1] via DataPDF]([Link])

  • Lipase Catalysis:Novozym 435: the "perfect" lipase immobilized bioc

    • Source:

  • Process Chemistry:Novel Reactive Distillation Process for Cyclohexyl Acet

    • Source:

  • Chemical Properties: PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate.[1]

    • Source:

application of 2-Methylcyclohexyl acetate in coating formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: 2-Methylcyclohexyl Acetate (2-MCHA) in High-Performance Coating Formulations

Part 1: Executive Summary & Strategic Utility

2-Methylcyclohexyl acetate (CAS 5726-19-2) , historically associated with the trade class "Sextate," is a cycloaliphatic ester characterized by a high boiling point (~182–186°C) and moderate volatility.[1] While often overshadowed by linear esters (e.g., n-Butyl Acetate) in commodity applications, 2-MCHA occupies a critical niche as a Tail Solvent and Coalescing Aid in high-value industrial and wood coatings.[1]

Core Value Proposition:

  • Evaporation Control: Its slow evaporation rate allows for extended "open time," preventing surface defects like pinholing, orange peel, and blushing in humid conditions.[1]

  • Resin Compatibility: The cycloaliphatic structure provides excellent solvency for Nitrocellulose (NC), Alkyds, and Acrylic resins, often outperforming linear aliphatic solvents in viscosity reduction.[1]

  • Film Formation: In waterborne systems, it acts as a hydrophobic coalescent, plasticizing polymer particles to ensure continuous film formation without water sensitivity issues associated with hydrophilic glycol ethers.[1]

Part 2: Scientific Foundation & Mechanism[1]

Physicochemical Profile
PropertyValueRelevance to Coatings
Boiling Point 182–186°CClassifies as a "High Boiler."[1] Remains in the film longer to assist leveling.[1]
Flash Point 68°C (Closed Cup)Combustible liquid; safer handling than low-flash solvents like Acetone.[1]
Density ~0.95 g/mLStandard density for ester solvents.[1]
Solubility in Water Low (<1%)Excellent for water-resistance; partitions into the polymer phase in latex.[1]
Odor Fruity/MintyDistinctive; requires ventilation but less choking than ketones.[1]
Hansen Solubility Parameters (HSP)

To predict resin compatibility, we utilize HSP. 2-MCHA functions as a "bridge" solvent, balancing non-polar and polar forces.[1]

  • 
     (Dispersion):  ~17.0 MPa
    
    
    
    (Hydrophobic backbone)[1]
  • 
     (Polarity):  ~4.0 MPa
    
    
    
    (Ester functionality)[1]
  • 
     (Hydrogen Bonding):  ~6.5 MPa
    
    
    
    (Moderate acceptor capability)[1]

Interpretation: The high dispersion component makes it an excellent solvent for oils and alkyds, while the polar/H-bonding values ensure compatibility with polar resins like Nitrocellulose, preventing "kick-out" or phase separation during the drying phase.[1]

Mechanism of Action: The "Tail" Solvent Effect

In a mixed solvent system (e.g., Toluene/Butyl Acetate/2-MCHA), the faster solvents evaporate first.[1] 2-MCHA remains last (the "tail").[1]

  • Phase 1 (Application): Low viscosity allows atomization.[1]

  • Phase 2 (Flash-off): Fast solvents leave; viscosity rises.[1]

  • Phase 3 (Flow & Leveling): 2-MCHA remains, keeping the film mobile enough to flow out brush marks or spray droplets before locking in.[1]

Part 3: Visualization of Film Formation

The following diagram illustrates the critical role of 2-MCHA in the film formation process of a solvent-based lacquer.

FilmFormation Substrate Substrate (Wood/Metal) WetFilm Wet Film Applied (Resin + Solvent Blend) Substrate->WetFilm EvapFast Fast Solvent Evaporation (Toluene/MEK) WetFilm->EvapFast t = 0-5 min ViscosityRise Viscosity Increase EvapFast->ViscosityRise TailAction 2-MCHA Action Phase (Maintains Mobility) ViscosityRise->TailAction t = 5-20 min TailAction->ViscosityRise Modulates Rate Leveling Surface Leveling (Removal of Orange Peel) TailAction->Leveling Solvency Retention DryFilm Dry Hard Film Leveling->DryFilm Final Evaporation

Caption: Temporal action of 2-MCHA acting as a tail solvent to extend the leveling window after fast solvents evaporate.

Part 4: Experimental Protocol

Protocol ID: MCHA-COAL-01

Title: Evaluation of 2-MCHA as a Coalescing Agent and Retarder in Acrylic Lacquers.

Objective: To quantify the efficiency of 2-MCHA in reducing Minimum Film Forming Temperature (MFFT) and improving gloss relative to a standard control (e.g., Texanol or Butyl Glycol).

Materials:

  • Resin: Thermoplastic Acrylic Emulsion (Tg ~30°C).[1]

  • Solvents: 2-Methylcyclohexyl acetate (2-MCHA), Texanol (Control).[1]

  • Substrates: Leneta Opacity Charts, Glass panels.[1]

  • Equipment: MFFT Bar, Glossmeter (60°), Bird Applicator.[1]

Workflow:

1. Formulation Preparation (Ladder Study) Prepare 100g samples of resin spiked with coalescent at varying levels.

  • Control: Resin + 0% Solvent.[1]

  • Test Series A: Resin + 2%, 4%, 6%, 8% (w/w) 2-MCHA.[1]

  • Control Series B: Resin + 2%, 4%, 6%, 8% (w/w) Texanol.[1]

  • Mixing: Add solvent dropwise under agitation (500 RPM) to prevent shock.[1] Stir for 30 mins. Equilibrate for 24 hours.

2. MFFT Measurement

  • Step 2.1: Turn on the MFFT bar and establish a gradient (e.g., 0°C to 40°C).[1]

  • Step 2.2: Cast a 75-micron wet film of each sample along the tracks.

  • Step 2.3: Allow to dry until the visual transition from "cracked/white" to "clear/continuous" is stable.[1]

  • Step 2.4: Record the temperature at the transition point (

    
    ).[1]
    

3. Film Performance & Solvent Retention

  • Step 3.1: Draw down films on Leneta charts (100 microns wet).

  • Step 3.2: Dry at ambient conditions (25°C, 50% RH).

  • Step 3.3: Measure 60° Gloss at 24 hours.

  • Step 3.4: Konig Hardness Test: Measure hardness at 24h, 48h, and 7 days.

    • Note: If hardness development is significantly slower than the control, 2-MCHA is being retained too long (plasticization effect).[1]

4. Data Analysis Template

Sample IDSolvent Load (%)MFFT (°C)Gloss (60°)Konig Hardness (24h)
Control0%30.0<10 (Cracked)N/A
MCHA-22%22.58540 s
MCHA-44%15.09235 s
Texanol-44%14.59138 s

Acceptance Criteria: 2-MCHA should achieve MFFT < 5°C at <8% loading without reducing 7-day hardness by >15% compared to the control.

Part 5: Safety & Regulatory Considerations

Handling:

  • PPE: Nitrile gloves and safety goggles are mandatory.[1] 2-MCHA is a skin and eye irritant (Category 2).[1]

  • Ventilation: Use in a fume hood or well-ventilated spray booth.[1]

  • Flammability: Flash point is 68°C. It is not classified as highly flammable but is combustible.[1] Ground all containers during transfer to prevent static discharge.[1]

Purity & Impurities:

  • Commercial 2-MCHA is often a mixture of cis- and trans- isomers.[1]

  • Impurity Watch: Ensure the product is free from residual o-cresol (raw material), which can cause yellowing in coatings and toxicity issues.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate.[1] Retrieved January 30, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylcyclohexyl acetate (CAS 5726-19-2).[1] Retrieved January 30, 2026 from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] (Contextual citation for HSP methodology).

Sources

hydrogenation of o-cresol using Raney Nickel catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Hydrogenation of o-Cresol using Raney Nickel Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of o-cresol is a pivotal transformation in synthetic organic chemistry, yielding valuable products such as 2-methylcyclohexanol and 2-methylcyclohexanone.[1][2] These products serve as crucial intermediates and solvents in various industries, including pharmaceuticals, fragrances, and herbicides.[1] Among the various catalysts employed for this reaction, Raney Nickel stands out due to its high activity, selectivity, and cost-effectiveness.[3] This application note provides a comprehensive guide to the hydrogenation of o-cresol using a Raney Nickel catalyst, detailing the underlying principles, a robust experimental protocol, and critical safety considerations.

Raney Nickel, a porous nickel catalyst, is prepared by leaching aluminum from a nickel-aluminum alloy.[4] This process results in a catalyst with a high surface area and adsorbed hydrogen, making it highly active for hydrogenation reactions.[4][5] The hydrogenation of o-cresol over Raney Nickel typically proceeds under mild conditions to produce 2-methylcyclohexanol and/or 2-methylcyclohexanone.[1] The selectivity towards either the alcohol or the ketone can be influenced by reaction parameters such as temperature, pressure, and solvent.

This document is designed to equip researchers with the necessary knowledge and procedures to safely and effectively perform the hydrogenation of o-cresol. The protocol herein has been developed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.

Reaction Mechanism and Kinetics

The hydrogenation of o-cresol over a Raney Nickel catalyst involves the addition of hydrogen across the aromatic ring. The reaction is believed to proceed through the adsorption of both hydrogen and the o-cresol substrate onto the catalyst surface. The adsorbed hydrogen atoms are then transferred to the aromatic ring in a stepwise manner.

Kinetic studies on similar hydrogenation reactions suggest that the process is often influenced by factors such as hydrogen pressure, substrate concentration, catalyst loading, and temperature.[6][7] The reaction rate can be limited by mass transfer of hydrogen from the gas phase to the catalyst surface or by the surface reaction itself.[8] Achieving optimal conditions is crucial for maximizing the reaction rate and selectivity.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the hydrogenation of o-cresol.

Materials and Equipment
  • Reactants: o-Cresol (99%+), Hydrogen gas (high purity)

  • Catalyst: Raney Nickel (commercially available, stored as a slurry in water)

  • Solvent: Ethanol or Isopropanol (anhydrous)

  • Apparatus: High-pressure autoclave/hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, thermocouple, and a sampling valve.

  • Filtration: Buchner funnel, filter paper, and a vacuum flask.

  • Safety Equipment: Safety glasses, lab coat, flame-resistant gloves, and access to a fume hood and fire extinguisher.[9]

Catalyst Preparation and Activation (if required)

Commercially available Raney Nickel is often supplied as a slurry in water and can be used directly for many applications.[10] However, for reactions requiring anhydrous conditions, the water must be replaced with the reaction solvent.

Activation from Alloy (for advanced users):

  • In a well-ventilated fume hood, cautiously add a Raney Nickel-aluminum alloy powder in small portions to a cooled (50°C) solution of sodium hydroxide (e.g., 25 wt%).[11][12] This reaction is highly exothermic and produces flammable hydrogen gas.

  • Maintain the temperature at 50 ± 2°C with stirring for a designated period (e.g., 50 minutes).[12]

  • After digestion, carefully decant the sodium aluminate solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).[11]

  • For anhydrous reactions, subsequently wash the catalyst with the desired solvent (e.g., ethanol) to remove water.[12]

  • Crucially, the activated Raney Nickel catalyst must be kept wet with solvent at all times as it is pyrophoric and can ignite spontaneously upon exposure to air. [13][14]

Hydrogenation Procedure
  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.

  • Catalyst Charging: Under an inert atmosphere (e.g., nitrogen or argon), carefully transfer the Raney Nickel slurry (typically 5-10% by weight of the substrate) into the reactor containing the solvent.[8]

  • Substrate Addition: Add the o-cresol to the reactor.

  • System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.[15] This is a critical safety step to prevent the formation of explosive hydrogen-air mixtures.[13]

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 bar).[8]

    • Begin stirring and heat the reactor to the target temperature (e.g., 130°C).[8]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases. Samples can be carefully withdrawn via the sampling valve for analysis (e.g., by GC or TLC) after ensuring the system is depressurized and purged with inert gas.

  • Reaction Quench and Catalyst Filtration:

    • Once the reaction is complete, cool the reactor to room temperature.[9]

    • Vent the excess hydrogen pressure and purge the reactor with an inert gas.[9]

    • Under an inert atmosphere , carefully filter the reaction mixture to remove the Raney Nickel catalyst. Never allow the catalyst filter cake to dry out. [9] Keep it wet with solvent.

    • Immediately after filtration, quench the catalyst by submerging it in a large volume of water in a designated waste container.[9]

  • Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.

Visualization of Experimental Workflow

Hydrogenation_Workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation P1 Clean & Assemble Reactor P2 Charge Raney Nickel & Solvent (under inert atmosphere) P1->P2 P3 Add o-Cresol P2->P3 R1 Seal & Purge Reactor (N2 then H2) P3->R1 R2 Pressurize with H2 R1->R2 R3 Heat & Stir R2->R3 R4 Monitor H2 Uptake R3->R4 W1 Cool & Depressurize R4->W1 W2 Purge with N2 W1->W2 W3 Filter Catalyst (Keep Wet!) W2->W3 W4 Quench Catalyst W3->W4 W5 Isolate Product from Filtrate W3->W5

Caption: Workflow for the hydrogenation of o-cresol.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale/Reference
Catalyst Loading 5-12% (w/w of substrate)Affects reaction rate; higher loading may be needed for difficult reductions.[8]
Temperature 100-150°CInfluences reaction rate and selectivity. Caution is advised at higher temperatures.[8][12][14]
Hydrogen Pressure 3-10 barHigher pressure increases hydrogen concentration in the liquid phase, accelerating the reaction.[8]
Solvent Ethanol, IsopropanolProvides a medium for the reaction and helps to dissipate heat.
Stirring Speed Sufficient to ensure good gas-liquid-solid mixingCrucial for efficient mass transfer of hydrogen to the catalyst surface.

Safety Considerations

Hydrogenation reactions, particularly with Raney Nickel, present significant hazards that must be managed through careful planning and execution.

  • Hydrogen Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide range of concentrations (4-76%).[9] All operations must be conducted in a well-ventilated area, away from ignition sources.

  • Pyrophoric Catalyst: Raney Nickel, especially when dry, is pyrophoric and can ignite spontaneously in air.[13][14] It must always be handled as a slurry under a liquid (water or solvent) or an inert atmosphere.[9][15]

  • Pressure Equipment: The use of high-pressure reactors requires proper training and adherence to safety protocols for pressurized systems. Ensure the reactor is rated for the intended operating pressure and temperature.

  • Exothermic Reaction: Hydrogenation reactions are exothermic.[15] Proper temperature control is essential to prevent runaway reactions.

  • Catalyst Handling and Disposal: Spent Raney Nickel catalyst should be carefully quenched by adding it to a large volume of water. Never dispose of it as dry solid waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or no reaction Inactive catalyst, insufficient hydrogen pressure, poor mixing, or catalyst poisoning.Use fresh or properly activated catalyst, increase hydrogen pressure, increase stirring speed, ensure pure reactants and solvent.
Low product yield Incomplete reaction, side reactions, or product loss during work-up.Increase reaction time, optimize reaction conditions (temperature, pressure), improve work-up procedure.
Poor selectivity Suboptimal reaction conditions.Adjust temperature and pressure to favor the desired product.

Conclusion

The hydrogenation of o-cresol using a Raney Nickel catalyst is a robust and efficient method for the synthesis of 2-methylcyclohexanol and 2-methylcyclohexanone. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can achieve high yields of the desired products. Understanding the principles behind each step is crucial for successful and safe experimentation.

References

  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • O-Cresol: Properties, Reactions, Production And Uses. Chemcess.
  • Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol. (Chinese Patent No. CN102744083A). Google Patents.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Raney nickel. In Wikipedia.
  • hydrogen. Organic Syntheses Procedure.
  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas. (2022). ResearchGate.
  • Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. (2024, March 25).
  • 2-Methylcyclohexanol is prepared commercially by catalytic hydrogenation of o-cresol (2-methylphenol) and consists of a mixture of cis and trans isomers. (2020, October 16). brainly.com.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogen Safety in Chemistry. H.E.L Group.
  • Experimental and Kinetic Model for Enhanced Liquid-Phase Hydrogenation of o-Cresol in a Distributor-Type Multichannel Ceramic Membrane Reactor. (2024, September 25). Industrial & Engineering Chemistry Research. ACS Publications.
  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry.
  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.
  • o-Methyl cyclohexanol synthesis by the o-cresol hydrogenation over... (2023, February). ResearchGate.
  • Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. (2017, January 30). INIS-IAEA.
  • Hydrogenation reactions using Raney-type nickel catalysts. (2008, July 14). ResearchGate.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (2025, August 7).
  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing.
  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (2022, December 1). ResearchGate.

Sources

Application Note: Stereoselective Esterification of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the acid-catalyzed Fischer esterification of 2-methylcyclohexanol with acetic acid to produce 2-methylcyclohexyl acetate. Beyond standard synthesis, this guide addresses the critical stereochemical kinetics inherent to the cyclohexane ring. Due to 1,3-diaxial interactions, the trans-isomer (equatorial hydroxyl) reacts significantly faster than the cis-isomer (axial hydroxyl). This protocol optimizes conditions to drive the equilibrium to completion for both isomers using a Dean-Stark water removal system.[1]

Scientific Background & Mechanistic Insight

The Fischer Esterification Equilibrium

The reaction is a reversible, acid-catalyzed condensation.[2] To achieve high yields, Le Chatelier’s principle is exploited by removing water (the byproduct) azeotropically.

Reaction Scheme:



Stereochemical Kinetics (The "Why" Behind the Protocol)

The commercial starting material, 2-methylcyclohexanol, is typically a mixture of cis and trans isomers. Their reactivity differs due to steric hindrance:

  • Trans-Isomer: The hydroxyl group occupies the equatorial position (diequatorial conformation is most stable). Nucleophilic attack on the acetic acid is sterically unhindered.

  • Cis-Isomer: The hydroxyl group occupies the axial position (to keep the bulky methyl group equatorial). The axial approach is hindered by 1,3-diaxial interactions with the ring hydrogens, significantly slowing the reaction rate.

Implication for Protocol: Simple reflux without water removal often yields predominantly the trans-ester. To convert the cis-alcohol, rigorous water removal (Dean-Stark) and extended reflux times are required.

Reaction Mechanism Diagram

The following diagram illustrates the protonation-addition-elimination pathway.

FischerEsterification Reactants Acetic Acid + H+ Activated Protonated Carbonyl Reactants->Activated Protonation Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Alcohol Attack Attack Nucleophilic Attack (2-Methylcyclohexanol) WaterLoss Elimination of Water (-H2O) Tetrahedral->WaterLoss Proton Transfer Product 2-Methylcyclohexyl Acetate WaterLoss->Product Deprotonation

Figure 1: Mechanism of acid-catalyzed esterification showing activation and water elimination steps.

Experimental Protocol

Materials & Equipment

Reagents:

  • 2-Methylcyclohexanol: 0.1 mol (11.4 g). Note: Use mixture of isomers.

  • Glacial Acetic Acid: 0.3 mol (18.0 g). Excess drives equilibrium.[1]

  • Sulfuric Acid (conc.): 0.5 mL (Catalyst).

  • Solvent: Cyclohexane or Toluene (30 mL) for azeotropic water removal.

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ).
    

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark trap (Critical for yield)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Assembly: Attach the Dean-Stark trap to the 100 mL round-bottom flask and place the reflux condenser on top of the trap.

  • Loading: Add 11.4 g of 2-methylcyclohexanol, 18.0 g of glacial acetic acid, and 30 mL of cyclohexane to the flask.

  • Catalysis: While stirring gently, carefully add 0.5 mL of concentrated

    
    .
    
    • Caution: Exothermic reaction. Add acid slowly.

Phase 2: Reflux & Water Removal[3][4]
  • Reflux: Heat the mixture to a vigorous reflux. The solvent/water azeotrope will condense into the Dean-Stark trap.

  • Monitoring: Water will separate to the bottom of the trap. Continue reflux until water collection ceases (approx. 60-90 minutes).

    • Checkpoint: Theoretical water yield is ~1.8 mL. If volume is <1.5 mL after 60 mins, check insulation of the flask.

Phase 3: Workup & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing (Separatory Funnel):

    • Wash 1: Add 20 mL water. Shake and drain the aqueous (lower) layer.[5] (Removes bulk acid).

    • Wash 2: Add 20 mL saturated

      
      . Shake cautiously (vent frequently to release 
      
      
      
      ). Drain aqueous layer.[5] Repeat until pH of aqueous layer is neutral (~7).
    • Wash 3: Add 10 mL Brine (saturated NaCl). Drain aqueous layer.[5]

  • Drying: Pour the organic layer into an Erlenmeyer flask. Add anhydrous

    
     until the powder flows freely. Let sit for 10 mins.
    
  • Isolation: Filter off the solid

    
     into a tared round-bottom flask.
    
  • Distillation: Perform a simple distillation to remove the cyclohexane solvent (BP 81°C). Collect the product fraction boiling between 178°C – 182°C .

Workflow Diagram

Workflow Start Start: Mix Reagents (Alcohol + AcOH + H2SO4) Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Cool Cool to RT Reflux->Cool Wash Wash: H2O -> NaHCO3 -> Brine Cool->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Distill Distillation (Collect 178-182°C) Dry->Distill Analyze Analysis (IR, GC, NMR) Distill->Analyze

Figure 2: Operational workflow for the synthesis and purification of 2-methylcyclohexyl acetate.

Data Analysis & Quality Control

Expected Physical Properties
Property2-Methylcyclohexanol (Reactant)2-Methylcyclohexyl Acetate (Product)
Boiling Point 163-166°C178-182°C
Appearance Viscous, colorless liquidClear, mobile liquid with fruity odor
Solubility Soluble in water (moderate)Insoluble in water
Spectroscopic Validation

Infrared Spectroscopy (IR):

  • Reactant: Broad O-H stretch at 3200-3400

    
    .
    
  • Product: Disappearance of O-H band. Appearance of strong C=O stretch at ~1740

    
      and C-O stretch at ~1240 
    
    
    
    .

Proton NMR (


H-NMR): 
  • Key Shift: The proton on the carbon bearing the oxygen (CH-O) shifts downfield significantly upon esterification.

    • Alcohol (CH-OH):

      
       3.1 - 3.8 ppm (multiplet).
      
    • Ester (CH-OAc):

      
       4.5 - 4.9 ppm (multiplet).
      
  • Isomer Distinction:

    • Trans-isomer: The axial proton (on C1) appears as a triplet of doublets (td) with large coupling constants (

      
       Hz) due to axial-axial coupling.
      
    • Cis-isomer: The equatorial proton (on C1) appears as a narrower multiplet due to smaller equatorial-axial couplings.

Purity Analysis (GC)

Gas Chromatography is the preferred method to determine the cis/trans ratio of the final product. The trans-ester typically elutes slightly before the cis-ester on non-polar columns due to its more compact shape, though this depends on the specific stationary phase used.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete water removal.Ensure Dean-Stark trap is functioning. Extend reflux time to 2 hours.
Emulsion during wash Density of organic layer close to water.Add more Brine (NaCl) to increase aqueous density.
Product smells like vinegar Incomplete neutralization.Repeat NaHCO3 wash until no bubbles form.
Cloudy Product Water contamination.Redry with MgSO4 and filter again before final distillation.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Link

  • Stereochemical Effects in Cyclohexane Derivatives

    • Chemistry LibreTexts. "Conformational Analysis of Disubstituted Cyclohexanes." Link

  • General Esterification Protocols

    • Athabasca University. "Experiment 10: Fischer Esterification." Link

  • Physical Properties & Safety Data

    • PubChem. "2-Methylcyclohexyl acetate Compound Summary." Link

Sources

Application Note: Quantitative Analysis of 2-Methylcyclohexyl Acetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated analytical method for the quantitative determination of 2-Methylcyclohexyl acetate. Primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), this guide provides a comprehensive protocol for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The methodology is designed to be robust, reliable, and fit for purpose in various applications, from quality control of industrial solvents to purity assessments in drug development. This document elucidates the causal reasoning behind experimental choices, ensuring scientific integrity and enabling users to adapt the method to their specific needs.

Introduction

2-Methylcyclohexyl acetate (CAS No: 5726-19-2) is a cyclic ester with applications as an industrial solvent and as a fragrance component.[1] Its chemical properties, including a pleasant, fruity odor and moderate volatility, make it a valuable compound in various formulations.[1] Accurate quantification of 2-Methylcyclohexyl acetate is crucial for ensuring product quality, monitoring chemical reactions, and assessing purity.

This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the precise quantification of 2-Methylcyclohexyl acetate. GC-FID is the chosen methodology due to its high sensitivity, specificity, and suitability for analyzing volatile and semi-volatile organic compounds like esters.[2]

Physicochemical Properties of 2-Methylcyclohexyl Acetate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~175-177 °CN/A
Solubility Moderately soluble in water, soluble in organic solvents (e.g., ethanol, ether)[1]

Principle of Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography separates chemical components of a sample based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

The Flame Ionization Detector (FID) is a mass-sensitive detector that is highly sensitive to organic compounds.[3] As the separated components elute from the GC column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. This current is then measured and converted into a signal, which is displayed as a peak on a chromatogram. The area under the peak is directly proportional to the concentration of the corresponding analyte.

Experimental Workflow

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector.

  • GC Column: Agilent CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness (Part No. CP7725). This wax-type column is chosen for its excellent separation of polar compounds like esters.[4]

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidant, medical grade), Nitrogen (makeup gas, 99.999% purity).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • 2-Methylcyclohexyl acetate standard: >99% purity.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade. The choice of solvent should be based on the sample matrix and should not co-elute with the analyte or internal standard.

Sample Preparation

The goal of sample preparation is to produce a clean, homogeneous sample in a suitable solvent at a concentration within the linear range of the method.

For Neat or High-Concentration Samples:

  • Accurately weigh approximately 100 mg of the 2-Methylcyclohexyl acetate sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). This creates a stock solution of approximately 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples.

For Samples in a Complex Matrix (e.g., reaction mixture, fragrance oil):

  • Accurately weigh a known amount of the sample into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., hexane, methyl tert-butyl ether).

  • Vortex for 1-2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge at 3000 rpm for 5 minutes to separate any solid impurities.

  • Carefully transfer the supernatant to a clean vial for GC analysis. A dilution may be necessary to bring the analyte concentration into the calibration range.

Diagram of the Sample Preparation and Analysis Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (if necessary) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Separation on Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of 2-Methylcyclohexyl acetate.

GC-FID Operating Conditions
ParameterSettingRationale
Injector Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for high concentration samples.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °CA temperature ramp is used to ensure good separation of the analyte from any impurities or solvent peaks.
Detector FID
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Method Validation

A robust analytical method must be validated to ensure its suitability for the intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (solvent), a placebo (matrix without analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of 2-Methylcyclohexyl acetate.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five calibration standards of 2-Methylcyclohexyl acetate in the chosen solvent, covering the expected concentration range (e.g., 10 - 500 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze a minimum of three quality control (QC) samples at three different concentrations (low, medium, and high) within the linear range. The results are expressed as the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the GC parameters, such as injector temperature (± 5 °C), oven temperature ramp rate (± 1 °C/min), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected.

Diagram of the Method Validation Process:

validation_process cluster_validation Method Validation Parameters (ICH Q2 R1) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Key parameters for analytical method validation.

Data Analysis and Calculation

The concentration of 2-Methylcyclohexyl acetate in the sample is calculated using the linear regression equation obtained from the calibration curve:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the original sample should be corrected for any dilution factors used during sample preparation.

Chiral Separation Considerations

2-Methylcyclohexyl acetate possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Standard achiral GC columns, like the CP-Wax 52 CB, will likely not separate these isomers. If the quantification of individual isomers is required, a chiral GC column, such as a cyclodextrin-based column, must be employed.[5] The method would need to be re-validated for the separation and quantification of each specific isomer.

Conclusion

This application note provides a detailed, robust, and validated GC-FID method for the quantitative analysis of 2-Methylcyclohexyl acetate. The described protocol, including sample preparation, instrumental parameters, and method validation, offers a reliable framework for accurate and precise quantification in various scientific and industrial settings. The principles and procedures outlined herein can be adapted to specific sample matrices and analytical requirements, ensuring the generation of high-quality, defensible data.

References

  • Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]

  • GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. SciELO. [Link]

  • Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Bentham Science. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. MDPI. [Link]

  • Sample Preparation. Agilent. [Link]

  • Synthesis method for 2-methylcyclohexyl acetate.
  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. [Link]

  • Separation of acetate esters. Agilent. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Methylcyclohexyl acetate. The method is designed for accuracy, precision, and specificity, enabling the separation of 2-Methylcyclohexyl acetate from its potential process-related impurities and degradation products. The protocol herein is developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in research, development, and quality control environments.[1][2][3][4] We detail the experimental rationale, a step-by-step protocol, and a comprehensive validation strategy, providing researchers and drug development professionals with a reliable tool for quality assessment.

Introduction and Scientific Rationale

2-Methylcyclohexyl acetate is an organic ester utilized in various industrial applications, including as a specialty solvent and in the formulation of fragrances.[5][6][7] Its synthesis, typically involving the hydrogenation of o-cresol to 2-methylcyclohexanol followed by esterification, can introduce several impurities.[5][8] These may include unreacted starting materials (2-methylcyclohexanol, acetic acid), isomeric variants (cis/trans diastereomers, 3- and 4-methyl isomers), and process-related by-products such as 2-methylcyclohexene.[5] Accurate quantification of these impurities is critical for ensuring product quality, consistency, and safety.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides effective retention for the moderately non-polar analyte and its expected impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity, robustness, and suitable elution strength. Acetonitrile is preferred over methanol as its lower viscosity allows for higher efficiency, and its stronger elution character can effectively clear potential non-polar impurities from the column.

  • Detection: Due to the absence of a significant chromophore, detection is performed at a low UV wavelength (205 nm). At this wavelength, the carbonyl group of the ester provides sufficient absorbance for sensitive detection. It is crucial to use high-purity solvents (HPLC grade) to minimize baseline noise at this low wavelength.

Experimental Workflow and Logic

The overall process for implementing this purity assessment method is outlined below. It begins with initial system setup and suitability checks, proceeds to the analysis of the sample, and is underpinned by a rigorous validation protocol to ensure the trustworthiness of the results.

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analytical Procedure cluster_validation Phase 3: Method Validation (ICH Q2) prep Reagent & Sample Preparation hplc_setup HPLC System Configuration prep->hplc_setup Equilibrate System sst System Suitability Test (SST) hplc_setup->sst sample_analysis Sample & Standard Injection sst->sample_analysis If SST Passes data_acq Data Acquisition & Processing sample_analysis->data_acq validation Validation Protocol data_acq->validation Validate Method Performance spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision validation->prec robust Robustness validation->robust ql QL / DL validation->ql

Caption: Workflow for HPLC Purity Assessment of 2-Methylcyclohexyl Acetate.

Materials and Methods

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm or higher)

  • 2-Methylcyclohexyl Acetate Reference Standard (>99.5% purity)

  • Potential Impurities (e.g., 2-methylcyclohexanol, o-cresol) for specificity testing

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup for the analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV-Vis Detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water, 65:35 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methylcyclohexyl Acetate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-Methylcyclohexyl acetate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Detailed Analytical Protocol

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (100 µg/mL) six times consecutively.

    • The SST passes if the criteria in the table below are met.

  • Analysis:

    • Inject the Working Standard Solution once.

    • Inject the Sample Solution in duplicate.

    • Inject the Working Standard Solution again after a series of sample injections (e.g., every 10 samples) to ensure system stability.

  • Data Processing:

    • Integrate all peaks in the chromatograms.

    • Identify the 2-Methylcyclohexyl acetate peak based on the retention time of the standard.

    • Calculate the purity using the area percent method, or by external standard quantification for assay determination.

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates injection precision and system stability.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[2][3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent to show no interference.

    • Inject solutions of known related substances and potential impurities (e.g., 2-methylcyclohexanol).

    • Analyze a sample of 2-Methylcyclohexyl acetate that has been subjected to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) to demonstrate that degradation products do not interfere with the quantification of the main peak.

    • Peak purity analysis using a DAD detector should be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of 2-Methylcyclohexyl Acetate Reference Standard, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable. If not, use the sample itself.

    • Spike the sample at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of the 2-Methylcyclohexyl acetate sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Quantitation Limit (QL) and Detection Limit (DL)
  • Protocol: Determine DL and QL based on the standard deviation of the response and the slope of the linearity curve (DL = 3.3 * σ/S; QL = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The QL should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile content ± 2%)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Data Interpretation and Example Results

The purity of the sample is typically calculated as a percentage of the main peak area relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Example Linearity Data
Concentration (µg/mL)Mean Peak Area
50251,500
75376,800
100502,100
125628,000
150753,400
Correlation (r²) 0.9998

Conclusion

The HPLC method described provides a reliable and robust solution for the purity assessment of 2-Methylcyclohexyl acetate. The method is specific, linear, accurate, and precise over a defined range. Proper validation in accordance with ICH guidelines ensures that the method is suitable for its intended use in quality control and product development settings, providing trustworthy data on product purity and consistency. For advanced applications, such as the separation of cis/trans diastereomers or enantiomers, further method development using chiral stationary phases would be required.[11][12]

References

  • Separation of 2-Cyclohexyl-2-propyl acetate on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st
  • Synthesis method for 2-methylcyclohexyl acetate.
  • ICH Q2 Valid
  • trans-2-Methylcyclohexyl Acet
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2(R1)
  • 2-Methylcyclohexyl acetate Technical Data Sheet.
  • 2-Methylcyclohexyl acetate PubChem Entry.
  • 2-methylcyclohexyl acetate - Substance Inform
  • CAS 5726-19: 2-Methylcyclohexyl acet
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chiral HPLC Separ
  • Alcohol Content and Purity of Acetate Esters by Gas Chrom
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. 大学化学.
  • A review on recent trends in fast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis.
  • Development of a Purity Certified Reference Material for Vinyl Acetate.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

using 2-Methylcyclohexyl acetate in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid-Liquid Extraction using 2-Methylcyclohexyl Acetate (2-MCA)

Part 1: Core Directive & Executive Summary

The Shift to High-Flash, High-Performance Solvents Standard laboratory extractions often rely on volatile, hazardous solvents like Dichloromethane (DCM) or Toluene. While effective, these pose significant flammability and toxicity risks. 2-Methylcyclohexyl acetate (2-MCA) represents a paradigm shift. Originally the workhorse solvent of the industrial hydrogen peroxide (anthraquinone) process, 2-MCA is now emerging as a robust tool for research-scale extractions of hydrophobic APIs, natural products, and aromatic intermediates.

Why 2-MCA?

  • Selectivity: Exceptional dissolving power for polycyclic aromatics and quinones.

  • Safety: High flash point (68°C) and low toxicity profile compared to chlorinated solvents.

  • Process Integrity: Low water solubility (0.44 g/L) ensures minimal solvent loss to the aqueous phase.

Scope of this Guide This protocol details the use of 2-MCA in Liquid-Liquid Extraction (LLE). Unlike volatile solvents, 2-MCA requires a specific workflow—specifically regarding phase separation and product recovery—due to its high boiling point (186°C) and density (0.95 g/mL).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Profile & Solvent Selection

To use 2-MCA effectively, one must understand how it differs from traditional solvents. Its high boiling point renders rotary evaporation inefficient; therefore, it is best suited for back-extraction or crystallization-based recovery workflows.

Table 1: Comparative Solvent Properties

Property2-Methylcyclohexyl Acetate (2-MCA)TolueneDichloromethane (DCM)Implication for Protocol
Boiling Point 186.2 °C110.6 °C39.6 °CDo not evaporate. Use back-extraction.
Density (20°C) 0.947 g/mL0.87 g/mL1.33 g/mLUpper phase in LLE. Close to water; requires salt for rapid separation.
LogPow 2.752.731.25Excellent for hydrophobic aromatics.
Flash Point 68 °C4 °CNone (but toxic)Safer for scale-up and hot extractions.
Water Sol. 0.44 g/L0.52 g/L17.5 g/LMinimal emulsion formation; high phase purity.
Mechanism of Action: The "Anthraquinone Effect"

2-MCA's industrial dominance stems from its ability to solubilize anthraquinone derivatives while maintaining a high partition coefficient against water [1].[1] In a research context, this translates to superior extraction efficiency for:

  • Polycyclic Aromatic Hydrocarbons (PAHs)

  • Hydrophobic APIs (LogP > 2.5)

  • Flavor/Fragrance compounds (Esters, Terpenes) [2]

The solvent acts via hydrophobic interaction and pi-dipole stacking (due to the acetate group), making it more selective than simple alkanes (e.g., heptane) for polar-aromatic solutes.

Part 3: Experimental Protocols

Protocol A: General Extraction & Back-Extraction Workflow

Best for: Recovering ionizable acidic/basic drugs or isolating non-volatile aromatics.

Reagents:

  • Feed Solution: Aqueous sample containing target analyte.[3]

  • Solvent: 2-Methylcyclohexyl acetate (>97% purity).[4][5]

  • Phase Modifier: Sodium Chloride (NaCl) or Sodium Sulfate (Na2SO4).

  • Stripping Agent: NaOH (for acidic analytes) or HCl (for basic analytes).

Step-by-Step Methodology:

  • Preparation & Density Adjustment (Critical):

    • Since 2-MCA (d=0.[6]95) is close in density to water (d=1.00), phase separation can be sluggish.

    • Action: Add NaCl to the aqueous feed to achieve a concentration of 5-10% (w/v). This increases the aqueous density to >1.05 g/mL, driving rapid phase separation.

  • Forward Extraction:

    • Combine Aqueous Feed and 2-MCA in a 1:1 to 3:1 ratio (Aq:Org) in a separatory funnel or centrifugal contactor.

    • Agitation: Shake vigorously for 2 minutes. The viscosity of 2-MCA (2.3 mm²/s) is higher than toluene; ensure turbulent mixing.

    • Equilibration: Allow to stand for 5–10 minutes.

    • Observation: 2-MCA will form the Upper Phase .

  • Phase Separation:

    • Drain the lower aqueous phase (waste/raffinate).

    • Retain the upper 2-MCA phase containing the target solute.

  • Product Recovery (The "No-Evap" Strategy):

    • Option A (Ionizable Solutes): Perform a Back-Extraction .

      • Add a stripping solution (e.g., 0.1 M NaOH for acidic drugs) to the 2-MCA phase.

      • Shake and separate.[3] The solute moves to the aqueous phase, leaving the 2-MCA clean for reuse.

    • Option B (Neutral Solutes):Cooling Crystallization .

      • If the solute has temperature-dependent solubility, cool the 2-MCA phase to -10°C. 2-MCA remains liquid (MP < -30°C), allowing the product to crystallize out. Filter to recover.

Protocol B: High-Temperature Reactive Extraction

Best for: Reaction mixtures requiring heating where volatile solvents would flash off.

  • Reaction Medium: Use 2-MCA as the solvent for the reaction (e.g., esterification or oxidation).

  • Temperature Control: Heat reaction to 120–140°C (well below 2-MCA's BP of 186°C).

  • Quench & Wash: Cool to room temperature. Wash directly with water/brine to remove inorganic salts.

  • Isolation: Isolate product via anti-solvent precipitation (adding hexane/heptane) or back-extraction.

Part 4: Visualization & Workflow Logic

The following diagram illustrates the decision logic and process flow for using 2-MCA, highlighting the critical "Density Adjustment" and "Recovery" steps that differ from standard solvents.

G cluster_legend Process Key Start Start: Aqueous Feed (Target Solute) CheckDensity Check Density Contrast Start->CheckDensity AddSalt Add NaCl (5-10%) Increase Aq Density > 1.05 CheckDensity->AddSalt Diff < 0.1 (Risk of Emulsion) Mix Add 2-MCA & Agitate (2 mins) CheckDensity->Mix Diff > 0.1 AddSalt->Mix PhaseSep Phase Separation (2-MCA = Upper Phase) Mix->PhaseSep SoluteType Is Solute Ionizable? PhaseSep->SoluteType BackExtract Back-Extraction (pH Swing) SoluteType->BackExtract Yes (Acid/Base) Crystallize Cooling Crystallization (-10°C) SoluteType->Crystallize No (Neutral) FinalAq Target in Aqueous Phase (Ready for Lyophilization) BackExtract->FinalAq Recycle Recycle 2-MCA Solvent BackExtract->Recycle FinalSolid Target Precipitate (Filtration) Crystallize->FinalSolid Crystallize->Recycle key1 Critical Step (Red)

Figure 1: Workflow for 2-MCA Extraction. Note the mandatory density check and the divergence from rotary evaporation.

Part 5: Troubleshooting & Optimization

Issue 1: Slow Phase Separation (Emulsions)

  • Cause: Low interfacial tension or density similarity.

  • Solution: As noted in Step 1, increasing the ionic strength of the aqueous phase is mandatory. Alternatively, centrifugation at 2000 x g for 5 minutes will resolve the interface immediately.

Issue 2: Solvent Removal Difficulty

  • Context: A researcher mistakenly attempts to rotovap 2-MCA at 40°C.

  • Solution: Do not attempt standard evaporation. If back-extraction is impossible, use vacuum distillation (requires < 10 mbar) or azeotropic distillation with water, though the latter is energy-intensive. The preferred path is always chemical stripping or precipitation.

Issue 3: Odor Management

  • Context: 2-MCA has a distinct fruity/herbaceous odor (FEMA 2649).

  • Solution: While not toxic, the odor can be persistent. Work in a fume hood. Clean glassware with ethanol, as 2-MCA is highly soluble in alcohols [2].

References

  • Research and Markets. (2025). 2-Methylcyclohexyl Acetate Global Market Insights 2025. (Highlights use in Anthraquinone Process for H2O2). Link

  • CymitQuimica. (n.d.). 2-Methylcyclohexyl acetate - Properties and Solubility Profile.[6][7][8]Link

  • ECHA (European Chemicals Agency). (2023).[9] Registration Dossier: 2-methylcyclohexyl acetate (CAS 5726-19-2).[2][4][10][11]Link

  • Google Patents. (2015). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.[5] (Details synthesis and industrial utility). Link

Sources

safe disposal procedures for 2-Methylcyclohexyl acetate waste

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Management and Disposal of 2-Methylcyclohexyl Acetate

Executive Summary & Scientific Rationale

2-Methylcyclohexyl acetate (CAS: 5726-19-2) is a lipophilic ester commonly used as a solvent in organic synthesis and as a fragrance intermediate.[1] While often perceived as a "moderate" hazard due to its high flash point (~66°C) relative to common solvents like acetone, it presents specific challenges in waste management: aquatic toxicity and combustibility .[2]

This protocol defines the critical workflow for the segregation, storage, and disposal of 2-Methylcyclohexyl acetate.[2] The scientific imperative behind this guide is to prevent environmental release (due to high aquatic toxicity) and to ensure compatibility with Fuel Blending incineration streams, which is the preferred disposal method for high-BTU organic esters.[2]

Chemical Profile & Hazard Characterization

To design a safe protocol, we must first understand the physicochemical properties that dictate the waste's behavior.[2]

Table 1: Physicochemical Properties Relevant to Disposal

PropertyValueImplication for Disposal
Physical State Liquid (Colorless)Requires secondary containment to prevent spread.[3][4][5]
Flash Point 66°C - 68°C (151°F)Combustible (Class IIIA). Does not strictly meet RCRA D001 (<60°C) unless mixed, but burns readily.[2]
Water Solubility Low (0.44 g/L)Biphasic Risk. Will form a distinct organic layer on top of aqueous waste; do not mix with aqueous streams.
Density ~0.95 g/mLFloats on water. complicating spill cleanup in wet areas.
Reactivity Stable EsterSusceptible to hydrolysis in strong acid/base, releasing 2-methylcyclohexanol (strong odor).[2]
Aquatic Toxicity LC50 (Fish) ~14 mg/LStrict Prohibition: Never dispose of via sink/drain.

Technical Insight: The ester linkage is stable under neutral conditions. However, if waste is consolidated with strong acids (pH < 2) or bases (pH > 12), hydrolysis will occur.[2] This releases acetic acid and 2-methylcyclohexanol, significantly altering the odor profile and potentially pressurizing the container if CO₂ is generated from carbonate impurities.[2]

Regulatory Classification (RCRA)

In the United States, proper classification determines the legal disposal pathway.[2][6]

  • RCRA Status: 2-Methylcyclohexyl acetate is not a P-listed or U-listed waste.

  • Characteristic Waste:

    • Pure Form: With a flash point > 60°C, it technically exceeds the limit for D001 (Ignitability) .[2] However, most waste management facilities accept it under the "Non-Halogenated Organic Solvent" profile for fuel blending.[2]

    • Mixtures: If mixed with low-flashpoint solvents (e.g., Ethanol, Ethyl Acetate), the entire mixture defaults to D001 .[2]

  • Best Practice: Manage as Non-Halogenated Organic Solvent Waste .

Detailed Disposal Protocol

Phase 1: Segregation & Accumulation

Objective: Prevent cross-contamination that renders the waste unsuitable for fuel blending (e.g., halogen contamination).[2]

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Low-grade plastics that may swell upon long-term exposure to cyclic esters.

    • Venting: Ensure caps are non-vented unless gas evolution is expected (unlikely with pure ester).

  • Segregation Rules:

    • DO: Mix with other non-halogenated solvents (Methanol, Acetone, Toluene, Hexane).[2]

    • DO NOT: Mix with Halogenated solvents (DCM, Chloroform).[2] Halogens disable the "Fuel Blending" pathway and require high-temperature incineration, increasing disposal costs by ~300%.[2]

    • DO NOT: Mix with Oxidizers (Nitric Acid, Peroxides).[2] Esters can act as fuel sources, creating potential deflagration hazards.[2]

Phase 2: Labeling & Documentation

Every container must be a self-validating system. The label must communicate hazard instantly.

  • Label Header: HAZARDOUS WASTE

  • Chemical Contents: "2-Methylcyclohexyl acetate, [Other Solvents]"[2][7]

  • Hazard Checkbox: [x] Combustible/Flammable [x] Toxic to Aquatic Life

Phase 3: Final Disposal Pathway

The ultimate fate of this molecule should be Energy Recovery (Fuel Blending) .

  • Method: The waste is blended with other high-BTU organics and used as fuel in cement kilns. This destroys the organic molecule completely, converting it to CO₂ and H₂O, while recovering energy.[2]

  • Verification: Ensure your waste manifest lists "Fuels Blending" or "Incineration" as the management method code (e.g., H061 in US RCRA).[2]

Spill Response Protocol (Small Scale < 1L)

Due to its lipophilic nature and density (<1.0), water is an ineffective cleaning agent and will only spread the spill.[2]

  • Isolate: Remove ignition sources. Although FP is 66°C, spills on hot surfaces (hot plates) can ignite.[2]

  • Contain: Ring the spill with polypropylene absorbent pads or vermiculite .

    • Why? Clay-based absorbents work, but polypropylene is hydrophobic and selectively absorbs the ester if water is present.[2]

  • Absorb: Cover the liquid completely.

  • Disposal: Scoop solid waste into a wide-mouth jar labeled "Solid Debris Contaminated with Combustible Solvents."

Visual Workflow: Waste Decision Logic

The following diagram illustrates the decision-making process for segregating 2-Methylcyclohexyl acetate waste to ensure cost-effective and safe disposal.

WasteSegregation Start Waste Generation: 2-Methylcyclohexyl Acetate IsPure Is the waste pure or mixed with other solvents? Start->IsPure CheckHalogens Does the mixture contain Halogens (Cl, F, Br, I)? (e.g., DCM, Chloroform) IsPure->CheckHalogens Mixed StreamA STREAM A: Non-Halogenated Organic (Preferred for Fuel Blending) IsPure->StreamA Pure CheckAqueous Is it mixed with Aqueous solutions? CheckHalogens->CheckAqueous No StreamB STREAM B: Halogenated Organic (Requires High-Temp Incineration) CheckHalogens->StreamB Yes (Contains Halogens) CheckAqueous->StreamA No (Trace Water Only) StreamC STREAM C: Aqueous Waste (Requires Phase Separation) CheckAqueous->StreamC Yes (>10% Water)

Figure 1: Decision logic for segregating 2-Methylcyclohexyl acetate waste streams. Green pathways represent the most sustainable and cost-effective disposal methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylcyclohexyl acetate. As researchers and developers, we understand that achieving high yield and purity is paramount. This guide is designed to move beyond standard protocols, offering in-depth insights into the common challenges encountered during the acid-catalyzed esterification of 2-methylcyclohexanol. Here, we will dissect the causality behind side reactions and provide actionable troubleshooting strategies to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental mechanistic questions that form the basis for understanding and controlling the reaction.

Q1: What is the primary reaction mechanism for the synthesis of 2-Methylcyclohexyl acetate?

The synthesis is typically achieved via a Fischer esterification, which is an acid-catalyzed equilibrium reaction between an alcohol (2-methylcyclohexanol) and a carboxylic acid (acetic acid).[1][2] The mechanism proceeds in several steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of 2-methylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, 2-Methylcyclohexyl acetate.

Q2: I'm observing significant byproducts in my reaction. What are the most common side reactions?

The most prevalent and yield-reducing side reaction is the acid-catalyzed dehydration (elimination) of the starting alcohol, 2-methylcyclohexanol .[3][4] This E1 elimination pathway competes directly with the desired esterification and is often the primary source of impurities.

Q3: Why does this dehydration side reaction occur, and what are the resulting byproducts?

The dehydration reaction is catalyzed by the same acid used for the esterification. The mechanism involves:

  • Protonation of the Alcohol: The hydroxyl group of 2-methylcyclohexanol is protonated by the acid catalyst to form an oxonium ion.[5][6]

  • Formation of a Carbocation: This oxonium ion is an excellent leaving group. It departs as a water molecule, generating a secondary carbocation on the cyclohexane ring.[5][6][7]

  • Deprotonation: A base (like water or the acetate ion) removes a proton from an adjacent carbon, and the electrons from the C-H bond form a double bond. This results in a mixture of alkene isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene .[5]

Q4: My GC analysis shows multiple alkene peaks. How does carbocation rearrangement contribute to this complex mixture?

This is an excellent observation that points to a key mechanistic subtlety. The initially formed secondary carbocation is relatively unstable.[7] It can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift .[7][8][9][10]

  • Initial Carbocation (Secondary): Elimination from this intermediate primarily forms 3-methylcyclohexene.

  • Rearranged Carbocation (Tertiary): This more stable carbocation undergoes elimination to form the thermodynamically favored, more substituted alkene, 1-methylcyclohexene , in accordance with Zaitsev's rule.[5][9][11]

Therefore, the presence of multiple alkene isomers is a direct consequence of elimination occurring from two different carbocation intermediates. The rearrangement to the tertiary carbocation is thermodynamically favorable and often leads to 1-methylcyclohexene being the major byproduct.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem: Low Yield of 2-Methylcyclohexyl Acetate with Significant Alkene Impurities
  • Symptom: Your Gas Chromatography (GC) or GC-MS analysis reveals a low area-percent for the desired 2-Methylcyclohexyl acetate peak and prominent peaks corresponding to 1-methylcyclohexene and 3-methylcyclohexene. A patent has noted that these byproducts can account for 5-6% of the product mixture under non-optimized conditions.[12]

  • Root Cause Analysis: The reaction conditions are excessively favoring the E1 elimination pathway over the Fischer esterification. Elimination reactions, particularly E1, have a higher activation energy than esterification and are highly sensitive to temperature.

  • Strategic Solution: The key is to control the reaction parameters to kinetically favor esterification.

Table 1: Effect of Reaction Conditions on Product Distribution

ParameterCondition Favoring EsterificationCondition Favoring EliminationMechanistic Rationale
Temperature Moderate (80–120°C)[13]High (>140°C)The E1 elimination pathway has a higher activation energy. Elevated temperatures provide sufficient energy to overcome this barrier, increasing the rate of dehydration and carbocation rearrangement.
Acid Catalyst Solid acid catalysts (e.g., sulfonic acid ion-exchange resin)[13] or weaker mineral acids (e.g., NaHSO₄)[14]Strong, dehydrating acids (e.g., concentrated H₂SO₄, H₃PO₄)[4]Strong dehydrating acids are exceptionally efficient at promoting the formation of the carbocation intermediate, which is the gateway to the elimination side reaction.
Water Removal Continuous removal (e.g., using a Dean-Stark apparatus)No removalFischer esterification is an equilibrium reaction. Removing water as it forms shifts the equilibrium toward the product side, increasing the yield of the desired ester according to Le Châtelier's principle.
Visualization of Competing Reaction Pathways

The following diagram illustrates the critical decision point for the secondary carbocation intermediate, leading to either the desired ester or the undesired alkene byproducts.

G Reactant 2-Methylcyclohexanol ProtonatedAlcohol Protonated Alcohol (Oxonium Ion) Reactant->ProtonatedAlcohol + H⁺ SecCarbocation Secondary (2°) Carbocation + H₂O ProtonatedAlcohol->SecCarbocation - H₂O EsterificationPath Nucleophilic Attack by Acetic Acid SecCarbocation->EsterificationPath Desired Path (Esterification) EliminationPath1 Elimination (-H⁺) SecCarbocation->EliminationPath1 Side Reaction Rearrangement 1,2-Hydride Shift SecCarbocation->Rearrangement Side Reaction (Rearrangement) Product 2-Methylcyclohexyl Acetate (Desired Product) EsterificationPath->Product Byproduct1 3-Methylcyclohexene (Minor Byproduct) EliminationPath1->Byproduct1 TertCarbocation Tertiary (3°) Carbocation (More Stable) Rearrangement->TertCarbocation EliminationPath2 Elimination (-H⁺) TertCarbocation->EliminationPath2 Side Reaction Byproduct2 1-Methylcyclohexene (Major Byproduct) EliminationPath2->Byproduct2

Caption: Reaction pathways in 2-methylcyclohexyl acetate synthesis.

Part 3: Recommended Experimental Protocol for Yield Optimization

This protocol incorporates best practices to minimize the formation of elimination byproducts.

1. Reagents and Equipment:

  • 2-methylcyclohexanol (mixture of cis/trans isomers is acceptable)[12]

  • Glacial acetic acid

  • Sulfonic acid ion-exchange resin (e.g., Amberlyst 15) or sodium bisulfate (NaHSO₄)[14]

  • Anhydrous solvent for azeotropic water removal (e.g., cyclohexane)[14]

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, and heating mantle

  • Saturated sodium bicarbonate solution[15]

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus for fractional distillation

2. Step-by-Step Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge Reagents: To the flask, add 2-methylcyclohexanol (1.0 eq), cyclohexane (as solvent), and the acid catalyst (e.g., ~5% w/w of resin relative to the alcohol).

  • Add Acetic Acid: Add a slight excess of glacial acetic acid (1.2-1.5 eq).[13]

  • Heating and Reflux: Begin stirring and gently heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward.

  • Temperature Control: Maintain a gentle reflux. The reaction temperature should be kept moderate, ideally below 120°C, to disfavor the elimination side reaction.[13]

  • Monitor Progress: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when water no longer accumulates.

3. Workup and Purification:

  • Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. If using a resin catalyst, remove it by filtration.

  • Neutralization: Transfer the organic mixture to a separatory funnel. Carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and the acid catalyst. Caution: CO₂ gas will be produced; vent the funnel frequently.[15]

  • Aqueous Washes: Wash the organic layer with water, followed by a wash with brine to break any emulsions and begin the drying process.[16]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the cyclohexane solvent using a rotary evaporator.

  • Final Purification: Purify the crude 2-Methylcyclohexyl acetate by fractional distillation under reduced pressure to separate it from any unreacted starting material and high-boiling point impurities.

By carefully controlling temperature and ensuring the removal of water, you can significantly suppress the competing dehydration pathway and achieve a higher yield and purity of your desired ester product.

References
  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • EvitaChem.
  • Globe Thesis.
  • YouTube. Dehydration of 2-Methylcyclohexanol Experiment, Part 2.
  • Homework.Study.com. (a) Illustrate the mechanism for the acid-catalyzed dehydration of 2-methyl cyclohexanol. (b) How many products are possible?.
  • Homework.Study.com. 2. Write out mechanism for the acid catalysed dehydration of 2-methylcyclohexanol. How many...
  • EduBirdie.
  • YouTube.
  • UC Santa Barbara. Firefly (PC GAMESS)
  • CymitQuimica.
  • Google Patents.
  • Chemistry LibreTexts.
  • EduBirdie. Dehydration of 2-methylcyclohexanol Lab Report.
  • datapdf.com.
  • Royal Society of Chemistry. 9.1.3.
  • Organic Syntheses Procedure. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S).

Sources

Technical Support Center: 2-Methylcyclohexyl Acetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 2-Methylcyclohexyl acetate (CAS: 5726-19-2).[1] It is designed for organic chemists and process engineers requiring high-purity isolation of this ester, specifically addressing the challenges of isomeric separation (cis vs. trans) and the removal of unreacted alcohol precursors.[1]

Product Identity: 2-Methylcyclohexyl acetate CAS: 5726-19-2 Boiling Point: ~182°C (760 mmHg) Key Challenge: Separation of cis/trans diastereomers and removal of the 2-methylcyclohexanol precursor.[1]

Module 1: Post-Synthesis Chemical Workup

Objective: Removal of acidic catalysts (H₂SO₄/p-TSA), unreacted acetic acid, and water prior to thermal stress.[1]

The "Why" Behind the Protocol

Directly distilling the crude reaction mixture is a critical error.[1] 2-Methylcyclohexyl acetate is prone to acid-catalyzed elimination (pyrolysis) at high temperatures, which generates methylcyclohexene impurities [1].[1] You must neutralize the crude mixture before applying heat.[1]

Standard Operating Procedure (SOP)

Input: Crude reaction mixture (usually containing Ester, Acetic Acid, Alcohol, Catalyst).[1]

  • Quench & Dilution: Dilute the crude mixture with an inert solvent (e.g., Diethyl ether or Ethyl acetate) to reduce viscosity and improve phase separation.[1]

  • Acid Neutralization (Critical):

    • Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate) .[1]

    • Troubleshooting Note: Evolution of CO₂ gas indicates active neutralization.[1] Continue washing until gas evolution ceases and the aqueous layer pH is ~8.[1]

  • Alcohol Removal (Optional but Recommended):

    • If unreacted 2-methylcyclohexanol is a major impurity, a wash with saturated CaCl₂ solution can help sequester the alcohol, though efficiency varies.[1]

  • Drying:

    • Wash 1x with Saturated Brine (NaCl) to break emulsions.[1]

    • Dry organic layer over Anhydrous MgSO₄ for 20 minutes.

    • Filter solids.[1][2]

Workflow Visualization

Workup Start Crude Reaction Mix Dilute Dilute with Et2O/EtOAc Start->Dilute WashAcid Wash: Sat. NaHCO3 (x2) (Removes Acetic Acid/Catalyst) Dilute->WashAcid CheckPH Check Aqueous pH (Target: pH ~8) WashAcid->CheckPH CheckPH->WashAcid pH < 7 WashBrine Wash: Sat. Brine (Removes bulk water) CheckPH->WashBrine pH OK Dry Dry: Anhydrous MgSO4 WashBrine->Dry Filter Filter & Concentrate Dry->Filter Ready Crude for Distillation Filter->Ready

Figure 1: Chemical workup logic flow ensuring acid removal to prevent elimination reactions during distillation.

Module 2: Vacuum Distillation (Bulk Purification)

Objective: Isolation of the ester from high-boiling oligomers and low-boiling solvents.[1]

Thermal Dynamics

2-Methylcyclohexyl acetate has a high atmospheric boiling point (182°C).[1] Distilling at atmospheric pressure promotes decomposition.[1] Vacuum distillation is mandatory.

Target Parameters:

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760 (Atm) 182°CAvoid. High risk of pyrolysis.
20 ~78-82°CIdeal range for standard lab kits.[1]
5 ~55-60°CRequires efficient cooling trap.[1]
Equipment Setup
  • Vigreux Column: Use a 10-20 cm Vigreux column. The boiling point difference between the ester and the alcohol precursor is small (~10-15°C difference).[1] Simple distillation heads are often insufficient for clean separation.[1]

  • Vacuum Grease: Use high-temp silicone grease; standard grease may degrade if pot temp exceeds 150°C.[1]

  • Stirring: Vigorous magnetic stirring is required to prevent "bumping," as esters can superheat locally.[1]

Module 3: Isomeric Separation (Advanced)

Objective: Separating cis-2-methylcyclohexyl acetate from trans-2-methylcyclohexyl acetate.

The Isomer Challenge

The commercial synthesis (hydrogenation of o-cresol followed by acetylation) produces a mixture of cis and trans isomers [2].[1]

  • Trans-isomer: Generally thermodynamically more stable (diequatorial conformation).[1]

  • Cis-isomer: Often forms faster kinetically depending on the reduction method.[1]

Separation Protocol

Standard vacuum distillation will likely co-distill these isomers.[1] To separate them, you must use Fractional Distillation with High Theoretical Plates .[1]

  • Spinning Band Distillation: This is the gold standard for separating liquids with

    
    BP < 5°C.[1]
    
    • Reflux Ratio: Set to 20:1 or higher.[1]

    • Throughput: Slow collection is vital.[1]

  • Chromatographic Separation (Alternative):

    • If distillation fails, use Flash Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 90:10).[1] The ester is non-polar; it will elute early.[1] The unreacted alcohol will elute significantly later.[1]

Troubleshooting & FAQs

Q1: My distillate smells strongly of vinegar. What happened?

Diagnosis: Incomplete neutralization of acetic acid or hydrolysis during distillation.[1] Fix:

  • Immediate: Dilute the distillate in ether and re-wash with 10% NaOH (stronger than NaHCO₃) to strip the acid.[1]

  • Prevention: Ensure the crude material is completely neutral (pH paper test) and dry (water causes hydrolysis at high heat) before starting distillation.[1]

Q2: I see two close peaks in my GC trace. Is this an impurity?

Diagnosis: Likely the cis and trans isomers, not necessarily an impurity.[1] Verification: Run a GC-MS. Both peaks should show a molecular ion of 156 m/z.[1] If the masses are identical, they are diastereomers.[1] If one peak is 114 m/z (alcohol), your separation was poor.[1]

Q3: The product is cloudy after distillation.

Diagnosis: Water contamination (azeotrope).[1] Fix: Dry the liquid over molecular sieves (4Å) for 12 hours, then filter. Do not re-distill without drying first.[1]

Q4: My yield is lower than expected, and there is a lot of black tar in the flask.

Diagnosis: Polymerization or Elimination.[1][3] Root Cause: You likely heated the pot >150°C in the presence of trace acid.[1] Fix: Use a stronger vacuum (<10 mmHg) to lower the boiling point, ensuring the pot temperature never exceeds 120°C.

References

  • BenchChem. Trans-2-Methylcyclohexyl Acetate for Research.[1] (Discusses pyrolysis/elimination pathways). [1]

  • Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.[1] (Details hydrogenation and esterification kinetics).

  • ChemicalBook. 2-Methylcyclohexyl acetate Properties and Boiling Points.[1]

  • Datapdf. Elimination Reactions of 2-Methylcyclohexyl Derivatives. (Confirming fractional distillation for isomer separation).

Sources

Technical Support Center: o-Cresol Hydrogenation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Low conversion in the catalytic hydrogenation of o-cresol (2-methylphenol) to 2-methylcyclohexanol is rarely a single-variable problem. It typically stems from a misalignment between catalyst activity , mass transfer limitations , and thermodynamic boundaries .

The reaction proceeds through a stepwise mechanism. Understanding this pathway is critical for diagnosing whether your reaction is "stuck" (kinetic/poisoning issue) or "finished" (thermodynamic equilibrium).

Reaction Pathway Diagram

The following diagram illustrates the primary hydrogenation route alongside competing hydrodeoxygenation (HDO) pathways often triggered by excessive temperature or acidic supports.

o_cresol_pathway cluster_stereo Stereoselectivity Control Cresol o-Cresol Ketone 2-Methylcyclohexanone (Intermediate) Cresol->Ketone +2 H2 (Fast) Toluene Toluene (Side Product) Cresol->Toluene HDO (Acidic Support) - H2O Alcohol 2-Methylcyclohexanol (Target Product) Ketone->Alcohol +1 H2 (Slow/Reversible) MCH Methylcyclohexane (Over-reduction) Alcohol->MCH Dehydration (High T) Toluene->MCH +3 H2

Figure 1: Reaction network for o-cresol hydrogenation. Note that the conversion of the ketone intermediate to the alcohol is often the rate-determining step and is reversible.

Diagnostic Decision Tree

Before altering parameters, locate your issue in this logic flow.

troubleshooting_tree Start Problem: Low Conversion Check_H2 Is H2 consumption continuing? Start->Check_H2 Yes_H2 Yes Check_H2->Yes_H2 No_H2 No (Stalled) Check_H2->No_H2 Rate_Issue Kinetic/Mass Transfer Issue Yes_H2->Rate_Issue Action_MT Action: Increase Agitation Check Gas-Liquid Transfer Rate_Issue->Action_MT Check_Prod Analyze Composition (GC/HPLC) No_H2->Check_Prod Ketone_High High Ketone Intermediate Check_Prod->Ketone_High Cresol_High High Unreacted Cresol Check_Prod->Cresol_High Action_Eq Action: Lower Temp (Thermodynamic Limit) Ketone_High->Action_Eq Action_Poison Action: Check Poisons (S, Cl) or Catalyst Loading Cresol_High->Action_Poison

Figure 2: Step-by-step diagnostic workflow for isolating the root cause of conversion failure.

Troubleshooting Guide & FAQs

Category 1: Catalyst Deactivation & Selection

Q: I am using Raney Nickel and the reaction stops at 60% conversion. Adding more catalyst doesn't help. Why? A: If adding fresh catalyst does not restart the reaction, you likely have feedstock poisoning rather than simple deactivation.

  • Diagnosis: o-Cresol sources (especially coal-tar derived) often contain thiophene or sulfide impurities. Nickel is extremely sensitive to sulfur (< 1 ppm can deactivate bulk Ni).

  • Solution: Perform a feedstock pretreatment (adsorbent bed with activated carbon or ZnO) before the reactor. Alternatively, switch to a sulfur-tolerant catalyst system like sulfided CoMo/Al2O3 (though this requires higher T/P) or noble metals (Pt/Pd) which are more resistant to leaching but still sensitive to S [1].

Q: Ru/C vs. Ni: Which is better for high conversion? A: Ru/C is generally superior for low-temperature activity and stereoselectivity, while Ni is the cost-effective industry standard.

  • Ru/C (Ruthenium): Active at lower temperatures (80–130°C). High selectivity to cis-2-methylcyclohexanol. Risk: At high T (>150°C), Ru promotes C-C bond hydrogenolysis (ring opening) or methanation [2].

  • Ni (Nickel): Requires higher T (150–200°C). Cheaper. Risk: Pyrophoric handling and leaching in acidic media.

CatalystTypical T (°C)Typical P (bar)Major RiskReference
Raney Ni 150 - 20020 - 50Leaching / Pyrophoric[3]
5% Ru/C 80 - 14010 - 40Hydrogenolysis (Ring opening)[2]
5% Pd/C 100 - 1605 - 30Lower ring-saturation activity[4]
Category 2: Thermodynamics & Reaction Conditions

Q: My reaction converts o-cresol to the ketone quickly, but the conversion to alcohol is extremely slow. Should I increase the temperature? A: NO. Increasing temperature often hurts the final step.

  • The Science: The hydrogenation of the ketone (2-methylcyclohexanone) to the alcohol is exothermic. According to Le Chatelier’s principle, higher temperatures shift the equilibrium back toward the ketone [5].

  • The Fix: Use a temperature ramp. Start hot (e.g., 140°C) to hydrogenate the aromatic ring (high activation energy), then cool down (e.g., to 100°C) to drive the equilibrium toward the alcohol.

Q: How does solvent choice impact conversion? A: Solvents affect hydrogen solubility and competitive adsorption.

  • Non-polar (e.g., Cyclohexane, Dodecane): High H2 solubility, but poor solubility for polar byproducts.

  • Polar Protic (e.g., 2-Propanol, Ethanol): Can compete with the reactant for active sites on the catalyst surface. However, 2-propanol can act as a hydrogen donor (transfer hydrogenation), potentially boosting rates if H2 mass transfer is limiting [6].

  • Acidity: Avoid acidic solvents with Ru/C, as they promote dehydration of the alcohol to methylcyclohexene.

Category 3: Mass Transfer Limitations

Q: I increased pressure from 10 bar to 50 bar, but the rate didn't change. Is the catalyst dead? A: Likely not. You are probably in a gas-liquid mass transfer limited regime .

  • Test: Calculate the Weisz-Prater criterion or simply double your stirring speed (RPM). If the rate increases, you are diffusion-limited, not reaction-limited.

  • Fix: Use a gas-entrainment impeller or increase the H2 flow rate (if flow reactor) to improve

    
     (volumetric mass transfer coefficient).
    

Standardized Activity Test Protocol

Use this protocol to benchmark new catalyst batches or validate feedstock purity.

Reagents:

  • Substrate: o-Cresol (>99%, Sigma-Aldrich or equivalent). Crucial: Pre-dry to remove water if using Lewis-acid sensitive catalysts.

  • Catalyst: 5 wt% Ru/C (50% water wet).

  • Solvent: 2-Propanol (HPLC Grade).

Workflow:

  • Loading: Charge autoclave with o-cresol (0.5 M), solvent, and catalyst (Substrate/Metal ratio = 1000:1).

  • Purge: Flush reactor 3x with N2, then 3x with H2 to remove O2.

  • Leak Test: Pressurize to 50 bar H2; monitor for pressure drop over 10 min.

  • Reaction:

    • Heat to 100°C (do not stir during heating to establish T=0 baseline).

    • Once at T, set agitation to 1000 RPM (Start t=0).

    • Maintain constant pressure (isobaric mode) via H2 reservoir.

  • Sampling: Take aliquots at t=15, 30, 60, 120 min. Filter catalyst immediately to stop reaction.

  • Analysis: GC-FID with a polar column (e.g., HP-INNOWax) to separate cis/trans isomers and ketone intermediates.

References

  • Sulfur Poisoning Mechanisms: Beeckman, J.W. & Froment, G.F.[1] "Catalyst Deactivation by Active Site Poisoning." Ind.[2] Eng. Chem. Fundam.[1] 18, 245 (1979).[1] Link

  • Ru/C Selectivity: Nie, L. et al. "Kinetics and Mechanism of m-Cresol Hydrodeoxygenation on a Pt/SiO2 Catalyst." J. Catal.[3] 317, 22–29 (2014).[3] Link

  • Nickel Catalyst Kinetics: "Gas-phase catalytic hydrogenation of o-cresol to 2-methylcyclohexanone." Chegg/Textbook Solution. Link

  • Solvent Effects: Singh, U.K. & Vannice, M.A. "Kinetics of Liquid-Phase Hydrogenation Reactions over Supported Metal Catalysts." Applied Catalysis A: General 213, 1-24 (2001). Link

  • Thermodynamic Equilibrium: "Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations." INIS-IAEA. Link

  • Solvent Promotion: "Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions." Digitell Inc/NACS. Link

Sources

improving selectivity in the synthesis of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylcyclohexyl acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a special focus on controlling stereoselectivity. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the key isomers of 2-Methylcyclohexyl acetate, and why is controlling their ratio critical?

The synthesis of 2-Methylcyclohexyl acetate from 2-methylcyclohexanol invariably produces a mixture of cis and trans diastereomers.[1] These isomers are defined by the relative orientation of the methyl and acetate groups on the cyclohexane ring. In the trans-isomer, these groups are on opposite sides of the ring, while in the cis-isomer, they are on the same side.

Controlling the diastereomeric ratio is crucial because the isomers possess different physical and chemical properties. For many industrial applications, such as its use as a high-performance solvent in the production of hydrogen peroxide, the trans-isomer is preferred due to its significantly higher rate of esterification and distinct performance characteristics.[1] Therefore, developing synthetic strategies that maximize the yield of the trans isomer is a primary objective.[1]

Q2: How does the isomeric composition of the starting material, 2-methylcyclohexanol, influence the final product?

The final trans-to-cis ratio of 2-Methylcyclohexyl acetate is heavily dependent on the isomeric composition of the 2-methylcyclohexanol precursor.[1] This alcohol is typically produced via the hydrogenation of o-cresol, a process that yields a mixture of cis- and trans-2-methylcyclohexanol.[1][2][3]

The stereochemical outcome of the subsequent esterification is directly influenced by the conformational equilibrium of these alcohol isomers.

  • trans-2-Methylcyclohexanol : The most stable chair conformation places both the methyl and hydroxyl groups in equatorial positions. The equatorial hydroxyl group is sterically accessible, allowing for a faster reaction rate.[1]

  • cis-2-Methylcyclohexanol : This isomer exists as an equilibrium of two chair conformations, one with an axial hydroxyl group and the other with an axial methyl group. The axial hydroxyl group is more sterically hindered, leading to a slower esterification rate compared to the trans-isomer.[1]

Because the trans-alcohol reacts faster, standard esterification of a cis/trans mixture will naturally enrich the trans-acetate product under kinetic control.[1]

Caption: Conformational isomers of 2-methylcyclohexanol influencing reactivity.

Q3: What are the principal methods for synthesizing 2-Methylcyclohexyl acetate?

There are two primary esterification strategies:

  • Direct Esterification (Fischer Esterification) : This is the reaction of 2-methylcyclohexanol with acetic acid, typically in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] It is an equilibrium-limited reaction.

  • Transesterification : This involves reacting 2-methylcyclohexanol with another acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst.[1] This method is often employed in enzyme-catalyzed reactions.

Troubleshooting Guide: Enhancing Selectivity and Yield

This section addresses specific experimental issues in a problem-cause-solution format to help you optimize your synthesis.

Issue 1: Poor Diastereoselectivity (Low trans:cis Ratio)
  • Potential Cause A: Uncharacterized Starting Material

    • Scientific Rationale : As discussed, the inherent reactivity difference between trans- and cis-2-methylcyclohexanol is a key driver of selectivity. If your starting alcohol mixture is heavily biased towards the cis-isomer, achieving a high trans-acetate yield via standard methods is challenging.

    • Recommended Actions :

      • Characterize the Isomeric Ratio : Use Gas Chromatography (GC) or NMR spectroscopy to determine the cis:trans ratio of your starting 2-methylcyclohexanol.

      • Purify the Alcohol (Optional) : If feasible, consider purifying the alcohol to enrich the trans-isomer before esterification.

      • Adjust Expectations : If purification is not an option, the final product ratio will be limited by the initial composition of the starting material.

  • Potential Cause B: Inappropriate Acylation Method or Catalyst

    • Scientific Rationale : While standard acid catalysis offers some selectivity, advanced catalytic methods provide far greater control.[1] For ultimate control over stereoselectivity, kinetic resolution is the method of choice. This technique exploits the differential reaction rates of the isomers with a chiral catalyst to selectively acylate one isomer, leaving the other unreacted.

    • Recommended Actions :

      • Implement Enzyme-Catalyzed Kinetic Resolution : Use a lipase, such as immobilized Candida antarctica lipase B (Novozyme® 435), with an acylating agent like vinyl acetate. Lipases are highly effective at selectively acylating one enantiomer or diastereomer of a secondary alcohol, allowing for the separation of a highly enriched acetate product.[1]

      • Explore Chiral Non-Enzymatic Catalysts : Chiral N-heterocyclic carbenes (NHCs) or derivatives of 4-(dimethylamino)pyridine (DMAP) can also catalyze highly enantioselective acylations, providing a powerful alternative to enzymatic methods.[1]

Catalyst SystemAcylating AgentKey FeatureApplication
p-Toluenesulfonic Acid Acetic AcidStandard acid catalysis; moderate selectivityGeneral synthesis
Novozyme® 435 (Lipase) Vinyl AcetateHigh enantioselectivity via kinetic resolutionResolution of racemic/diastereomeric alcohols[1]
Chiral NHCs Vinyl DiphenylacetateNon-enzymatic, highly enantioselective transesterificationAsymmetric synthesis of chiral esters[1]
Chiral DMAP Derivatives Acid AnhydridesNon-enzymatic kinetic resolutionSynthesis of enantiomerically enriched esters[1]
Issue 2: Low Overall Yield and Formation of Byproducts
  • Potential Cause A: Unfavorable Reaction Equilibrium

    • Scientific Rationale : Direct esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, preventing it from reaching completion, according to Le Châtelier's principle.[1]

    • Recommended Actions :

      • Remove Water : When using direct esterification with acetic acid, employ a Dean-Stark apparatus or similar setup to continuously remove water as it forms, thereby shifting the equilibrium toward the product.

      • Use an Excess of a Reagent : A patent for this synthesis describes slowly dripping acetic acid into the alcohol mixture to maintain a high molar ratio of acid to alcohol throughout the reaction, which helps drive the conversion.[3]

      • Drive Transesterification : In transesterification, the alcohol byproduct (e.g., ethanol) can be removed by distillation to push the reaction to completion.[1]

  • Potential Cause B: Dehydration Side Reaction

    • Scientific Rationale : A significant side reaction, especially under harsh acidic conditions and high temperatures, is the acid-catalyzed dehydration of 2-methylcyclohexanol.[5] This E1 elimination reaction proceeds through a carbocation intermediate and primarily yields two alkene byproducts: 1-methylcyclohexene (the more substituted, thermodynamically favored Zaitsev product) and 3-methylcyclohexene.[5][6]

    • Recommended Actions :

      • Moderate Reaction Temperature : Avoid excessive heat, which favors elimination over substitution. A patent suggests reaction temperatures between 100-120°C for a solvent-free method.[7]

      • Choose a Milder Catalyst : Strong, non-volatile acids like sulfuric acid can aggressively promote dehydration. Consider using p-TsOH or a heterogeneous solid acid catalyst.

      • Use a Heterogeneous Catalyst : Solid acid catalysts, such as sulfonated ion-exchange resins (e.g., Amberlyst) or silica-supported sulfonic acids, are often preferred.[1][7][8] They can be easily filtered out of the reaction mixture, simplify the workup, and are often less prone to causing side reactions.[1]

Caption: Competing reaction pathways in the synthesis of 2-methylcyclohexyl acetate.

G Start 2-Methylcyclohexanol + Acetic Acid Catalyst Acid Catalyst (e.g., p-TsOH) Start->Catalyst Product Desired Product: 2-Methylcyclohexyl Acetate Catalyst->Product SideProduct Side Products: 1-Methylcyclohexene + 3-Methylcyclohexene Catalyst->SideProduct Condition1 Esterification (Substitution) Condition2 Dehydration (Elimination)

Issue 3: Difficulties During Product Purification
  • Potential Cause A: Residual Acid Catalyst

    • Scientific Rationale : Traces of the acid catalyst in the crude product can cause degradation during distillation (e.g., by promoting elimination or hydrolysis). It is essential to neutralize and remove all acidic components before purification.

    • Recommended Actions :

      • Perform a Basic Wash : After the reaction is complete, wash the organic layer with a dilute weak base solution, such as 5% sodium bicarbonate (NaHCO₃), until effervescence ceases.[9] This neutralizes the acid catalyst.

      • Wash to Remove Salts : Follow the basic wash with a water wash and then a brine (saturated NaCl solution) wash to remove any remaining inorganic salts and reduce the amount of dissolved water in the organic layer.

      • Dry Thoroughly : Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and removal of the solvent.[9]

  • Potential Cause B: Incomplete Separation of Isomers/Reactants

    • Scientific Rationale : The boiling points of the cis and trans isomers, as well as the starting alcohol, can be very close, making separation by simple distillation challenging.

    • Recommended Actions :

      • Use Fractional Distillation : For preparative scale, use a fractional distillation column (e.g., Vigreux or packed column) to achieve better separation of components with close boiling points.

      • Employ Gas Chromatography for Analysis : GC is the ideal method for analyzing the purity and isomeric ratio of your final product and fractions from distillation.[9]

Exemplary Experimental Protocols

Protocol 1: Standard Fischer Esterification using p-TsOH

This protocol aims for a moderate trans-selectivity based on kinetic preference and thermodynamic stability.

  • Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents : To the flask, add 2-methylcyclohexanol (1.0 eq, mixture of isomers), acetic acid (1.2-1.5 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and a suitable solvent like toluene or methylcyclohexane to fill the Dean-Stark trap.[3][4]

  • Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by GC or TLC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol is designed to achieve high diastereomeric excess of one isomer.

  • Setup : In a dry Erlenmeyer flask with a magnetic stirrer, combine the cis/trans mixture of 2-methylcyclohexanol (1.0 eq) and a suitable organic solvent (e.g., hexane or MTBE).

  • Reagents : Add the acyl donor, vinyl acetate (0.5-0.6 eq). Using a sub-stoichiometric amount is crucial for kinetic resolution.

  • Catalyst : Add the immobilized lipase, Novozyme® 435 (typically 10-20 mg per mmol of alcohol).

  • Reaction : Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the conversion by GC. The goal is to reach ~50% conversion, where one alcohol isomer has been selectively converted to the acetate.

  • Workup & Separation : Filter off the immobilized enzyme (which can often be reused). The filtrate now contains the unreacted alcohol (enriched in the slower-reacting isomer) and the newly formed ester (enriched in the faster-reacting isomer). These two compounds, having very different functional groups (alcohol vs. ester), can now be separated using column chromatography.

Caption: General workflow for troubleshooting selectivity in 2-methylcyclohexyl acetate synthesis.

G Start Start Synthesis Analyze Analyze Product: Low trans:cis Ratio? Start->Analyze CheckSM Check Starting Material: Isomeric Ratio? Analyze->CheckSM Yes Success Achieved High Selectivity Analyze->Success No SideRxn Analyze Byproducts: Alkene Formation? CheckSM->SideRxn No (trans-rich SM) OptimizeCat Optimize Catalyst & Acylation Method CheckSM->OptimizeCat Yes (cis-rich SM) SideRxn->OptimizeCat No ModifyCond Modify Conditions: Lower Temp, Milder Catalyst SideRxn->ModifyCond Yes OptimizeCat->Success ModifyCond->Success End End Success->End

References

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. (2016). Google Patents.
  • Bensaid, B., et al. (2014). selective esterification of various polyfunctional carboxylic acids over HMS 2 –SO 3 H. ResearchGate. Retrieved from [Link]

  • EduBirdie. (2021). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. Retrieved from [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

  • Bennet, J. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. YouTube. Retrieved from [Link]

  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from [Link]

  • CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions. (2015). Google Patents.
  • Chapman, N. B., Parker, R. E., & Smith, J. (1960). Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. RSC Publishing. Retrieved from [Link]

  • Munter, P. (2006). Experiment #5: Alkenes: Preparation, Reactions and Properties. Retrieved from [Link]

  • Azmon, B. D. (2020). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. YouTube. Retrieved from [Link]

  • Cram, D. J., & Kingsbury, C. A. (1962). Elimination Reactions of 2-Methylcyclohexyl Derivatives. datapdf.com. Retrieved from [Link]

  • Lilja, J., et al. (2002). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research, 41(23), 5661-5667. Retrieved from [Link]

  • Török, B., et al. (1998). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. PubMed. Retrieved from [Link]

  • UKEssays. (2019). Dehydration Reaction of 2-Methylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. Retrieved from [Link]

  • Pearson. (n.d.). What is the major product formed when is heated under acidic conditions?. Retrieved from [Link]

  • Almac. (2010). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved from [Link]

  • Bartleby. (n.d.). 2-Methylcyclohexanol Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]

Sources

issues with phase separation in 2-Methylcyclohexyl acetate workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phase Separation & Emulsion Troubleshooting

Doc ID: MCA-TRBL-001 | Last Updated: 2026-01-30[1]

Diagnostic Workflow: The Phase Separation Decision Tree

Before attempting to separate layers, use this diagnostic flow to identify the specific physical phenomenon occurring in your separatory funnel.

PhaseSeparation Start START: Observation in Separatory Funnel Obs1 No distinct interface (Cloudy/Milky mixture) Start->Obs1 Obs2 Three layers visible (Rag layer in middle) Start->Obs2 Obs3 Two clear layers, but identity unknown Start->Obs3 Diag1 DIAGNOSIS: Emulsion (Surfactant stabilization) Obs1->Diag1 Diag2 DIAGNOSIS: Particulate/Salt Precipitation Obs2->Diag2 Diag3 DIAGNOSIS: Density Ambiguity (Iso-density zone) Obs3->Diag3 Action1 ACTION: Increase Ionic Strength (Add Saturated Brine) Diag1->Action1 Action2 ACTION: Filter through Celite or Acidify slightly Diag2->Action2 Action3 ACTION: The 'Drop Test' (Add H2O droplet) Diag3->Action3

Figure 1: Diagnostic logic for identifying phase separation anomalies during ester workup.

The Core Issue: The "Invisible Interface" (Density Proximity)

The most frequent cause of user error with 2-Methylcyclohexyl acetate is misidentifying the organic layer due to its specific gravity.[1] Unlike halogenated solvents (which sink) or ethers (which float distinctly), this ester occupies a "density danger zone."[1]

The Physics of the Problem

2-Methylcyclohexyl acetate has a density of approximately 0.95 g/mL [1][2].[1][2] Pure water is 1.00 g/mL .[1]

  • The Risk: The density difference (

    
    ) is often insufficient to drive rapid phase separation, especially if the aqueous layer contains organic impurities (lowering its density) or if the ester layer contains unreacted starting materials.[1]
    
  • Inversion Hazard: If you wash with a dilute aqueous solution, the layers may invert unexpectedly compared to a wash with saturated brine (

    
    ).[1]
    
Comparative Density Table
Solvent / CompoundDensity (g/mL at 20°C)Phase Behavior with Water
2-Methylcyclohexyl acetate 0.947 - 0.951 [1][3]Floats (Barely)
Water (Pure)1.000N/A
Saturated NaCl (Brine)~1.202Aqueous Sinks (Strong Separation)
5% NaHCO₃~1.030Aqueous Sinks (Weak Separation)
Dichloromethane (DCM)1.330Organic Sinks
Diethyl Ether0.713Organic Floats (Strong Separation)

Critical Insight: Never discard any layer until the final product is isolated and verified by NMR/GC. The "aqueous" waste layer often contains the product in iso-density scenarios.[1]

Troubleshooting Guide: Specific Scenarios

Issue A: "I have a milky suspension that won't separate." (Emulsion)

Cause: 2-Methylcyclohexyl acetate synthesis often involves acid catalysis (e.g.,


).[1] Residual acid can form amphiphilic salts with impurities, or the viscosity of the ester itself can trap micro-droplets of water [4].[1]

The Rescue Protocol:

  • Salting Out: Add solid NaCl or saturated brine directly to the funnel.[1]

    • Mechanism:[1][3][4][5] Increases the ionic strength of the aqueous phase, disrupting the solvation shell of the surfactant and increasing the density difference (

      
      ) [5].[1]
      
  • The "Wait and Swirl": Do not shake vigorously. Use a gentle swirling motion.

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .

    • Mechanism:[1][3][4][5] The porous structure physically ruptures the stabilized droplets, coalescing the phases.[1]

Issue B: "I can't tell which layer is the organic phase."

Cause: The density of your organic phase is too close to the aqueous phase (0.95 vs 1.00).

The Drop Test:

  • Draw a small amount of the top layer into a pipette.[1]

  • Add one drop of this liquid into a test tube containing water.

  • Observation:

    • If the drop travels down through the water, the top layer is Aqueous (likely enriched with salts).[1]

    • If the drop forms a lens on the surface, the top layer is Organic .[1]

Issue C: "A third 'rag layer' formed in the middle."

Cause: Precipitation of acetate salts or biological impurities if using fermentation-derived starting materials.[1]

Solution:

  • Do not try to pipette it out.[1]

  • Drain the bottom layer until the rag layer is just above the stopcock.[1]

  • Add a small amount of fresh water and swirl gently. If it dissolves, it was salt.[1][4]

  • If it persists, filter through a glass wool plug.[1]

Standardized Phase Rescue Protocol

If you are stuck with an inseparable mixture, follow this "Nuclear Option" to recover your material.

Step 1: Density Modification

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the funnel (approx 0.5 equivalents by volume).[1]

  • Why: This drastically lowers the density of the organic phase (pulling it away from 0.95 towards 0.75), forcing it to float decisively above the aqueous layer.[1]

Step 2: Ionic Strength Adjustment

  • Add Saturated Brine to the aqueous phase.[1]

  • Why: This pushes the aqueous density above 1.15, maximizing the

    
    .[1]
    

Step 3: Gentle Agitation

  • Invert the funnel once and vent.[1] Allow to stand for 10 minutes.

  • Result: You should see a clear meniscus.[1] The top layer is your diluted Product.[1]

Step 4: Solvent Swap

  • Separate the layers.[1][3][6]

  • Dry the organic layer over

    
     (Magnesium Sulfate).[1]
    
  • Remove the added ether/MTBE via rotary evaporation to recover pure 2-methylcyclohexyl acetate.[1]

FAQs

Q: Can I use Dichloromethane (DCM) to extract 2-methylcyclohexyl acetate? A: Yes, but be careful.[1] DCM (


) will make the organic layer sink.[1] However, if you have a lot of unreacted 2-methylcyclohexanol (

), the mixed organic density might hover near 1.1 or 1.2, creating a new iso-density problem with brine.[1] Ether or Ethyl Acetate are safer choices for clear separation.[1]

Q: Why does my product smell like vinegar after workup? A: This indicates hydrolysis or residual acetic acid.[1] 2-Methylcyclohexyl acetate can hydrolyze if the workup is too basic (e.g., prolonged exposure to NaOH) or if acid was not neutralized.[1]

  • Fix: Wash with Saturated

    
     until bubbling ceases, then wash with water to remove salts.[1]
    

Q: Is the cis/trans isomer ratio affected by the workup? A: No. Physical separation does not alter the stereochemistry.[1] However, thermodynamic equilibration can occur if the crude mixture is left in acidic conditions for too long before neutralization.[1]

References

  • PubChem. (n.d.).[1] 2-Methylcyclohexyl acetate (Compound).[1][2][7][8][9][10][11] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Atul Ltd. (2019).[1] Technical Data Sheet: 2-Methylcyclohexyl acetate. Retrieved January 30, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1][3] Not Voodoo: Workup Tricks - Managing an Emulsion. Department of Chemistry. Retrieved January 30, 2026, from [Link][1]

  • Biotage. (2023).[1][4] Tackling Emulsions Just Got Easier. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Water Removal in 2-Methylcyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylcyclohexyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of water removal during this esterification reaction. Effective water management is paramount to achieving high yields and product purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why is my 2-methylcyclohexyl acetate yield consistently low?

A1: Low yields in the synthesis of 2-methylcyclohexyl acetate via Fischer esterification are often attributed to the presence of water, which shifts the reaction equilibrium back towards the reactants (2-methylcyclohexanol and acetic acid).[1][2] To maximize your yield, it's crucial to actively remove water as it is formed during the reaction.[1][3][4] This can be achieved by using a Dean-Stark apparatus, adding a drying agent, or using a large excess of one of the reactants.[1]

Q2: I'm observing the formation of byproducts. What could be the cause?

A2: The formation of byproducts, such as 2-methylcyclohexene, can occur, particularly at elevated temperatures in the presence of a strong acid catalyst.[5] This is due to the acid-catalyzed dehydration of the starting material, 2-methylcyclohexanol. To minimize this side reaction, it is important to carefully control the reaction temperature and consider using a milder acid catalyst.

Q3: Can I use a drying agent directly in the reaction mixture?

A3: While possible, adding a drying agent directly to the reaction mixture is not always the most efficient method for continuous water removal during the reaction.[6] However, drying agents are essential for removing residual water from the organic phase during the workup procedure.[7][8] Common choices include anhydrous magnesium sulfate or sodium sulfate.[7]

Q4: How do I know when all the water has been removed during azeotropic distillation?

A4: When using a Dean-Stark apparatus, the separation of water from the azeotropic mixture is visually monitored.[9][10][11] The collection of water in the graduated arm of the apparatus will slow down and eventually stop as the reaction nears completion. The theoretical amount of water that should be produced can be calculated based on the limiting reagent, providing a target volume to monitor.

Q5: What is the role of the acid catalyst, and can I use something other than sulfuric acid?

A5: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][12] While effective, H₂SO₄ can also promote side reactions. Milder catalysts such as p-toluenesulfonic acid (TsOH) or sodium bisulfate (NaHSO₄) can be used to minimize byproduct formation.[5][13]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-methylcyclohexyl acetate.

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete water removal Implement or optimize azeotropic distillation using a Dean-Stark apparatus.The Fischer esterification is a reversible reaction.[1][4] Continuous removal of water, a product, drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1]
Insufficient catalyst Increase the catalyst loading incrementally.The acid catalyst is essential for activating the carboxylic acid towards nucleophilic attack by the alcohol.[4]
Low reaction temperature Ensure the reaction is maintained at the appropriate reflux temperature.The esterification reaction has an activation energy barrier that must be overcome.[12] Higher temperatures increase the reaction rate.
Steric hindrance While less of an issue with 2-methylcyclohexanol, ensure reactants are pure.Steric hindrance can slow down the rate of nucleophilic attack.[2]
Issue 2: Formation of 2-Methylcyclohexene byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Excessive heat Carefully monitor and control the reaction temperature.High temperatures can favor the elimination reaction (dehydration) of the alcohol over the substitution reaction (esterification).[5]
Strong acid catalyst Replace concentrated sulfuric acid with a milder catalyst like p-toluenesulfonic acid.Milder acids are less likely to promote the dehydration of the secondary alcohol.[5]
Issue 3: Wet Product After Workup
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient drying of organic layer Use an appropriate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and ensure sufficient contact time.Drying agents are inorganic salts that form hydrates, thereby removing dissolved water from the organic solvent.[8]
Incomplete phase separation During aqueous workup, ensure complete separation of the aqueous and organic layers before proceeding.Any residual aqueous layer will introduce water back into the organic phase.

III. Experimental Protocols

Protocol 1: Azeotropic Removal of Water using a Dean-Stark Apparatus

This protocol describes the synthesis of 2-methylcyclohexyl acetate with concurrent water removal.

Materials:

  • 2-methylcyclohexanol

  • Glacial acetic acid

  • Toluene (or another suitable azeotrope-forming solvent)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Round-bottom flask

  • Dean-Stark apparatus[14]

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.

  • To the round-bottom flask, add 2-methylcyclohexanol, a molar excess of acetic acid (e.g., 1.2 equivalents), and toluene.[5]

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • The vapor will condense in the reflux condenser and collect in the Dean-Stark trap.[1][9]

  • As the condensate cools, it will separate into two layers in the trap, with the denser water settling to the bottom.[1]

  • The upper toluene layer will overflow back into the reaction flask.

  • Continue the reaction until no more water collects in the trap.

  • Allow the reaction mixture to cool to room temperature before proceeding with the workup.

Protocol 2: Post-Reaction Workup and Drying

This protocol details the steps for isolating and drying the 2-methylcyclohexyl acetate product.

Materials:

  • Reaction mixture from Protocol 1

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.[7]

  • Carefully separate and discard the aqueous layers.

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer.[8]

  • Gently swirl the flask. The drying agent will clump together as it absorbs water.[8]

  • Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the solution is dry.[8]

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude 2-methylcyclohexyl acetate. Further purification can be achieved by distillation.[5]

IV. Visualization of Key Processes

Fischer_Esterification_Equilibrium cluster_removal Water Removal (Le Châtelier's Principle) Reactants 2-Methylcyclohexanol + Acetic Acid Equilibrium Reactants->Equilibrium Products 2-Methylcyclohexyl Acetate + Water Equilibrium->Products Water Water Removal Removal Water->Removal Shifts Equilibrium Right Dean_Stark_Apparatus_Workflow cluster_reaction Reaction Vessel cluster_distillation Azeotropic Distillation cluster_condensation Condensation cluster_separation Dean-Stark Trap A Reaction Mixture 2-Methylcyclohexanol, Acetic Acid, Toluene, Catalyst B Vaporization Toluene-Water Azeotrope A->B Heating C Reflux Condenser Liquid Azeotrope B->C D Phase Separation Toluene (top) Water (bottom) C->D E Water Collection D->E Water (denser) F Toluene Return D->F Toluene (less dense) F->A Recycle

Caption: Workflow of a Dean-Stark Apparatus for Water Removal.

Drying_Agent_Selection Start Is the product acidic or basic? Acidic Product is Acidic Start->Acidic Yes Basic Product is Basic Start->Basic Yes Neutral Product is Neutral Start->Neutral No Na2SO4 Anhydrous Na₂SO₄ (Neutral) Acidic->Na2SO4 K2CO3 Anhydrous K₂CO₃ (Basic) Basic->K2CO3 MgSO4 Anhydrous MgSO₄ (Slightly Acidic) Neutral->MgSO4 Neutral->Na2SO4 DryingAgent Select Drying Agent MgSO4->DryingAgent Na2SO4->DryingAgent K2CO3->DryingAgent

Caption: Decision Tree for Selecting a Suitable Drying Agent.

V. Data Summary

Table 1: Boiling Points of Relevant Compounds
CompoundBoiling Point (°C)
2-Methylcyclohexanol165
Acetic Acid118
2-Methylcyclohexyl Acetate173-176
Toluene111
Water100
Toluene-Water Azeotrope85
Table 2: Properties of Common Drying Agents
Drying AgentCapacitySpeedAcidity/Basicity
Anhydrous MgSO₄HighFastSlightly Acidic
Anhydrous Na₂SO₄ModerateSlowNeutral
Anhydrous CaCl₂HighFastNeutral
Anhydrous K₂CO₃ModerateModerateBasic
Molecular Sieves (3Å or 4Å)HighFastNeutral

VI. References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. [Link]

  • Wikipedia. (2023). Dean–Stark apparatus. [Link]

  • Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

  • MDPI. (2021). Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. [Link]

  • Chemistry LibreTexts. (2022). 7.19: Using Drying Agents. [Link]

  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate. [Link]

  • National Institutes of Health. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. [Link]

  • Trade Science Inc. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • YouTube. (2013). A Simple Dean-Stark Apparatus Explained. [Link]

  • Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate (o-MCHA) | CAS No. 5726-19-2. [Link]

  • Water & Wastewater. (2024). Chemical Analysis: Advancements in Spectroscopy Techniques. [Link]

  • Reddit. (2022). Removing water from a reaction by use of drying agent. [Link]

  • Sciencemadness Discussion Board. (2012). Toluene/water/ethanol azeotrope. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Google Patents. (1969). US3437566A - Organic acid separation by azeotropic distillation with toluene and subsequent chemical washing of toluene.

  • HORIBA. (n.d.). Spectroscopy an Emerging Method to Achieve Clean Water. [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ACS Publications. (2021). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. [Link]

  • European Chemicals Agency. (2023). 2-methylcyclohexyl acetate - Substance Information. [Link]

  • ResearchGate. (2025). Comparison of Heterogeneous Azeotropic Distillation and Extractive Distillation Methods for Ternary Azeotrope Ethanol/Toluene/Water Separation. [Link]

  • MDPI. (n.d.). Detection of Organic Compounds in Water by an Optical Absorbance Method. [Link]

  • University of Central Arkansas. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

Sources

resolving peak tailing in HPLC analysis of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Chromatography Technical Support Center Subject: Troubleshooting Peak Tailing in 2-Methylcyclohexyl Acetate Analysis Case ID: #MCA-HPLC-001

Executive Summary: The "Tailing" Deception

Welcome to the Technical Support Center. As a Senior Application Scientist, I must immediately address a specific characteristic of 2-Methylcyclohexyl acetate that often misleads researchers.

Before assuming your column is damaged or your mobile phase is incorrect, you must rule out Stereoisomeric Separation . 2-Methylcyclohexyl acetate exists as cis- and trans- diastereomers. In many Reverse Phase (RP-HPLC) methods, these isomers partially resolve, creating a "saddle" or a "shoulder" on the main peak that mimics severe tailing.

This guide prioritizes distinguishing between Chemical Tailing (silanol interactions), Physical Tailing (system voids), and Diastereomeric Splitting .

Part 1: Diagnostic Workflow

Use this logic flow to identify the root cause of your peak asymmetry.

TailingDiagnosis Start START: Peak Tailing Observed CheckIsomer Step 1: Isomer Verification (Is it splitting?) Start->CheckIsomer CheckPhysical Step 2: Physical System Check (All peaks tailing?) CheckIsomer->CheckPhysical No (Single Asymmetric Peak) IsomerAction Optimize Separation: Change Temp or Selectivity CheckIsomer->IsomerAction Yes (Doublet/Shoulder) CheckChemical Step 3: Chemical Interactions (Silanol/Hydrolysis) CheckPhysical->CheckChemical No (Only Analyte tails) PhysicalAction Fix Connections/Tubing Replace Guard Column CheckPhysical->PhysicalAction Yes (All peaks tail) ChemicalAction Adjust pH or End-capping CheckChemical->ChemicalAction Modify Mobile Phase

Figure 1: Diagnostic logic tree for distinguishing stereochemical splitting from chromatographic tailing.

Part 2: Troubleshooting Modules

Module A: The Isomer Trap (Stereochemistry)

Context: 2-Methylcyclohexyl acetate is synthesized via hydrogenation of o-cresol followed by acetylation, typically yielding a mixture of cis and trans isomers [1]. On C18 columns, these isomers often have slightly different retention times.

Q: My peak looks like it has a "backpack" or a heavy tail. Is my column voided? A: Likely not. If the "tail" remains consistent regardless of concentration, you are likely seeing partial separation of the cis and trans isomers.

Experimental Verification Protocol:

  • Temperature Swing: Run the method at 25°C and then at 45°C .

    • Result: If the peak shape changes significantly (e.g., the "tail" merges into the peak or separates further into a distinct doublet), it is isomeric separation. Physical tailing rarely changes drastically with temperature.

  • Selectivity Check: If available, switch from a C18 to a C8 or Phenyl-Hexyl column.

    • Result: Different stationary phases interact differently with the cyclohexane ring conformation. A change in the "tail" profile confirms stereochemistry.

Module B: Chemical Tailing & Hydrolysis

Context: Esters are neutral but can hydrolyze into 2-methylcyclohexanol and acetic acid in acidic/basic mobile phases. 2-methylcyclohexanol has a free hydroxyl group that can interact with free silanols on the silica surface, causing tailing [2].

Q: I am sure it's not isomers. Why is the peak tailing on my C18 column? A: You may be experiencing Silanol Interaction or On-Column Hydrolysis .

  • Silanol Interaction: Even though the acetate is an ester, trace hydrolysis products (alcohols) interact with acidic silanols (Si-OH) on the column support.

  • Hydrolysis: If your mobile phase pH is < 2.5 or > 7.5, the ester may be degrading during the run.

Corrective Actions:

  • pH Adjustment: Maintain mobile phase pH between 3.0 and 5.0 . This is the "Goldilocks" zone where silanols are suppressed (protonated), but ester hydrolysis is minimized [3].

  • Buffer Selection: Use Ammonium Acetate (10-20 mM) . It buffers effectively at pH 4.5-5.0 and is volatile (LC-MS compatible).

  • Column Choice: Ensure you are using a Type B (High Purity) Silica column with extensive end-capping to cover free silanols.

Module C: Detection & Sensitivity (The "Ghost" Tail)

Context: 2-Methylcyclohexyl acetate lacks a strong chromophore (conjugated system). Detection is usually done at low UV wavelengths (200–210 nm).

Q: The tail seems to drift into the baseline. Is this real? A: At 210 nm, you are working near the UV cutoff of many solvents. "Tailing" here can actually be Refractive Index (RI) effects or Solvent Absorption .

Optimization Protocol:

  • Solvent Switch: If using Methanol (UV cutoff ~205 nm), switch to Acetonitrile (UV cutoff ~190 nm). Methanol absorbs significantly at 210 nm, creating baseline noise that mimics tailing [4].

  • Reference Wavelength: If using a DAD (Diode Array Detector), ensure your reference wavelength is set correctly (e.g., 360 nm ± 100 nm) to subtract gradient drift.

Part 3: Quantitative Troubleshooting Matrix

SymptomProbable CauseVerification StepSolution
Split Peak / Shoulder cis/trans IsomersRun at 45°C vs 25°C.Accept separation or change column selectivity (Phenyl-Hexyl).
Tailing (Tailing Factor > 1.5) Silanol InteractionsInject a neutral standard (e.g., Toluene).Use end-capped column; Add 10mM Ammonium Acetate.
All Peaks Tail Physical Void / TubingInspect connections; Reverse flush column.[1]Replace PEEK fittings; Replace guard column.
Broad/Drifting Tail UV Cutoff InterferenceCheck detection wavelength (is it <210nm?).Switch Methanol to Acetonitrile; Check Reference Wavelength.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

stability issues of 2-Methylcyclohexyl acetate under storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylcyclohexyl Acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage and stability of 2-Methylcyclohexyl acetate. It is designed to help you anticipate, identify, and resolve potential stability issues to ensure the integrity of your experiments.

Overview of 2-Methylcyclohexyl Acetate Stability

2-Methylcyclohexyl acetate (CAS 5726-19-2) is an ester commonly used as a high-performance solvent, particularly in industrial processes like hydrogen peroxide production.[1][2] It is generally a stable compound under recommended storage conditions, with a typical shelf life of one year from the date of manufacture.[3] However, like all esters, it is susceptible to specific degradation pathways that can be accelerated by improper storage or handling. The primary stability concern is hydrolysis, where the ester bond is cleaved by water to revert to its constituent parts: 2-methylcyclohexanol and acetic acid. This process can be catalyzed by the presence of acids or bases. A secondary concern is oxidation, though this typically requires the presence of strong oxidizing agents.[4][5]

Understanding these potential issues is critical for maintaining the purity and performance of 2-Methylcyclohexyl acetate in your applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Methylcyclohexyl acetate?

A: To maximize shelf life and maintain purity, store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[5][6] The recommended storage temperature is below 15°C.[7] It is crucial to protect it from sources of ignition, direct sunlight, and extreme temperatures.[4][6]

Q2: What are the visible signs of degradation?

A: While 2-Methylcyclohexyl acetate is a clear, colorless liquid with a fruity odor, degradation may not always present visible signs.[3][8] However, you should be cautious if you observe a change in color (e.g., to light yellow), a significant change in odor (a stronger, more acidic or vinegary smell due to acetic acid formation), or the formation of precipitates.

Q3: What chemical impurities might be present in my 2-Methylcyclohexyl acetate sample?

A: Impurities can arise from the synthesis process or degradation. Synthesis-related impurities include unreacted precursors like 2-methylcyclohexanol and by-products such as cyclohexyl acetate or dimethyl cyclohexyl acetate.[3] Degradation will primarily lead to the formation of 2-methylcyclohexanol and acetic acid.

Q4: How does water content affect the stability of 2-Methylcyclohexyl acetate?

A: Water is a key reactant in the hydrolysis of the ester. Even small amounts of water, especially in the presence of acidic or basic catalysts, can initiate the degradation process, leading to an increase in the acid value and the formation of 2-methylcyclohexanol. The technical specification for water content is typically ≤ 0.1%.[3]

Q5: Is 2-Methylcyclohexyl acetate sensitive to light or air?

A: While the primary incompatibility is with strong oxidizing agents, prolonged exposure to air (oxygen) and UV light (from direct sunlight) can potentially initiate oxidative degradation pathways.[4] Storing it in a dark place and under an inert atmosphere (like nitrogen or argon) for long-term storage is a best practice.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical path to resolution.

Issue 1: Inconsistent Experimental Results or Reduced Product Yield
  • Symptom: You observe variability in reaction kinetics, product purity, or overall yield where 2-Methylcyclohexyl acetate is used as a solvent or reagent.

  • Causality: The solvent purity may have been compromised. The presence of degradation products like 2-methylcyclohexanol or acetic acid can interfere with chemical reactions. Acetic acid can alter the pH and catalyze unwanted side reactions, while 2-methylcyclohexanol introduces a reactive alcohol group.

  • Troubleshooting Workflow:

    A Inconsistent Experimental Results B Hypothesis: Solvent Purity Compromised A->B C Action: Quarantine the Solvent Lot B->C D Step 1: Perform Purity Analysis (GC) C->D F Step 2: Measure Acid Value (Titration) C->F E Compare to Certificate of Analysis (CoA) or a fresh standard D->E G Is Purity < 99.0% or are degradation peaks present? E->G H Is Acid Value > 0.1 mg KOH/g? F->H I Conclusion: Solvent is Degraded G->I Yes K Conclusion: Solvent is likely not the root cause G->K No H->I Yes H->K No J Action: Dispose of solvent according to safety regulations. [5] Procure a new, verified lot. I->J L Action: Investigate other experimental parameters (reagents, temperature, etc.) K->L

Issue 2: Observed Change in Physical Properties (Color, Odor)
  • Symptom: The normally colorless liquid appears slightly yellow, or a sharp, acidic odor is detected.

  • Causality: A vinegary odor is a strong indicator of hydrolysis, which produces acetic acid. Color changes can be due to the formation of minor, conjugated by-products from oxidation or other side reactions.

  • Resolution:

    • Do not use the material. Immediately segregate the container to prevent accidental use.

    • Confirm Degradation: Perform a quantitative analysis as outlined in the protocol below (Section 4) to confirm the presence of acetic acid and 2-methylcyclohexanol.

    • Review Storage Conditions: Inspect your storage area. Was the container seal compromised? Was it exposed to high temperatures or sunlight? Correct any deviations from the recommended storage conditions to protect remaining stock. [4][5]

Data Summary Tables

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature Cool, <15°C [7]Reduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Tightly sealed container. [3]For long-term storage, consider purging with an inert gas (N₂ or Ar).Prevents ingress of atmospheric moisture and oxygen.
Light Store in a dark place or in an amber/opaque container. [5]Prevents potential photochemically induced degradation.
Incompatibilities Store away from strong oxidizing agents and acidic materials. [3][5]Prevents vigorous, potentially hazardous reactions and catalytic degradation.
Handling Use in a well-ventilated area. [9]Avoid generation of electrostatic charge. [3]Standard safety practice for handling combustible organic liquids. [6]

Table 2: Common Impurities and Degradation Products

CompoundSourcePotential Impact
2-MethylcyclohexanolSynthesis precursor / Hydrolysis productIntroduces a reactive -OH group; can alter polarity.
Acetic AcidHydrolysis productIncreases acidity; can catalyze other reactions.
WaterContaminantReactant for hydrolysis.
Cyclohexyl AcetateSynthesis by-productMay have different solvent properties.
2-MethylcyclohexanoneSynthesis by-productIntroduces a reactive ketone group.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a framework for assessing the purity of 2-Methylcyclohexyl acetate and identifying potential degradation products.

  • Objective: To quantify the purity of 2-Methylcyclohexyl acetate and detect the presence of 2-methylcyclohexanol and other impurities.

  • Methodology:

    • Standard Preparation:

      • Prepare a standard solution of high-purity, fresh 2-Methylcyclohexyl acetate (from a newly opened bottle or with a valid CoA) at a known concentration (e.g., 1000 ppm) in a suitable solvent like hexane or ethyl acetate.

      • Prepare a "degradation marker" standard containing known concentrations of 2-methylcyclohexanol and acetic acid in the same solvent.

    • Sample Preparation:

      • Dilute the suspect 2-Methylcyclohexyl acetate sample to the same concentration as the standard in the same solvent.

    • GC Instrument Conditions (Example):

      • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

      • Injector: Split/Splitless, 250°C, Split ratio 50:1.

      • Oven Program: 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.

      • Detector: Flame Ionization Detector (FID), 250°C.

      • Carrier Gas: Helium or Hydrogen, constant flow of 1 mL/min.

      • Injection Volume: 1 µL.

    • Analysis:

      • Inject the standard solution to determine the retention time of pure 2-Methylcyclohexyl acetate.

      • Inject the degradation marker standard to determine the retention times for 2-methylcyclohexanol and acetic acid.

      • Inject the prepared sample.

    • Data Interpretation:

      • Compare the chromatogram of the sample to the standard. The area of the main peak corresponds to the purity (Area % is a common estimation method).

      • Look for peaks at the retention times corresponding to 2-methylcyclohexanol and acetic acid. The presence of these peaks confirms hydrolysis.

      • Any other significant peaks may indicate other impurities. These can be tentatively identified by comparing with the CoA or identified using Gas Chromatography-Mass Spectrometry (GC-MS). [10]

Primary Degradation Pathway: Hydrolysis

The primary chemical instability of 2-Methylcyclohexyl acetate in storage is its reaction with water.

2-Methylcyclohexyl Acetate Plus1 + L1 L1 2-Methylcyclohexyl Acetate->L1 2-Methylcyclohexyl Acetate Water H₂O L2 L2 Water->L2 Water Reaction Reaction Water->Reaction H⁺ or OH⁻ (catalyst) Acetic Acid Plus2 + L3 L3 Acetic Acid->L3 Acetic Acid 2-Methylcyclohexanol L4 L4 2-Methylcyclohexanol->L4 2-Methylcyclohexanol

Caption: Acid or base-catalyzed hydrolysis of 2-Methylcyclohexyl acetate.

References

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. [Link]

  • Google Patents. (2016).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-methylcyclohexyl acetate. [Link]

  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Methylcyclohexyl Acetate: The Preeminence of GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 2-Methylcyclohexyl acetate, a key solvent and chemical intermediate, is no exception.[1][2] Its efficacy, particularly in applications like the anthraquinone process for hydrogen peroxide production, is directly correlated with its purity.[3] Impurities, which can arise from its synthesis via the hydrogenation of o-cresol and subsequent esterification, may include residual starting materials like 2-methylcyclohexanol, isomeric variants (cis- and trans-), and byproducts such as 2-tetrahydrotoluene.[3][4]

This guide provides an in-depth validation framework for 2-Methylcyclohexyl acetate, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with orthogonal methods like Quantitative Nuclear Magnetic Resonance (¹H NMR) and High-Performance Liquid Chromatography (HPLC).

The Gold Standard: Purity Validation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most effective and widely adopted technique for the analysis of volatile organic compounds like 2-Methylcyclohexyl acetate.[3][5] The power of this method lies in its hybrid nature: the gas chromatograph separates individual components from a mixture with high resolution, and the mass spectrometer provides definitive structural identification of each separated component.

The choice of GC-MS is predicated on its exceptional sensitivity and specificity.[5] Capillary GC columns, typically with non-polar or intermediate-polarity stationary phases, can effectively separate the cis- and trans-isomers of 2-Methylcyclohexyl acetate and resolve them from structurally similar impurities. The mass spectrometer then acts as a highly specific detector, generating a unique fragmentation pattern, or "fingerprint," for each molecule. This allows for unambiguous identification by comparison to spectral libraries, such as those from the National Institute of Standards and Technology (NIST).[6]

Experimental Protocol: GC-MS Purity Assay

This protocol is designed to be a self-validating system, ensuring robustness and accuracy in the determination of 2-Methylcyclohexyl acetate purity.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-Methylcyclohexyl acetate sample.

  • Dissolve the sample in 10 mL of a high-purity solvent (e.g., hexane or ethyl acetate) in a volumetric flask. This creates a stock solution of ~10 mg/mL.

  • Prepare a working solution by performing a 1:100 dilution of the stock solution with the same solvent to a final concentration of ~100 µg/mL. This concentration is typically ideal for preventing detector saturation while ensuring minor impurities are within the detection limits.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. This phase provides excellent separation for a wide range of non-polar to moderately polar compounds.

  • Injector: Split/Splitless inlet, operated in split mode. A high split ratio (e.g., 100:1) is used to prevent column overloading with the main component and ensure sharp chromatographic peaks.

    • Injector Temperature: 250°C. This temperature ensures rapid and complete volatilization of the analyte and impurities without causing thermal degradation.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes. This initial hold allows for focusing of volatile components at the head of the column.

    • Ramp: Increase temperature at 10°C/min to 280°C. This ramp rate provides a good balance between analysis time and chromatographic resolution.

    • Final Hold: Hold at 280°C for 5 minutes to ensure all heavier components are eluted from the column.

  • MS Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV. This is the standard ionization energy and provides reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Range: Scan from m/z 35 to 350. This range covers the molecular ion of the target compound (C9H16O2, MW: 156.22) and potential fragments and impurities.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification: Identify the main peak corresponding to 2-Methylcyclohexyl acetate by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).

  • Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity (%) = (Area of 2-Methylcyclohexyl acetate Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Tentatively identify impurity peaks by matching their mass spectra with the NIST library. Potential impurities include 2-methylcyclohexanol, cyclohexyl acetate, and dimethyl cyclohexyl acetate.[1]

Method Validation Framework

To ensure the trustworthiness of this protocol, it must be validated according to International Council for Harmonisation (ICH) guidelines.[8] This involves assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving all potential impurities from the main analyte peak.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

Workflow for Purity Validation

The following diagram illustrates the logical flow of the entire validation process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Accurately Weigh Sample->Weigh Dilute Prepare Stock & Working Solutions Weigh->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Components (Retention Time & MS Library) Integrate->Identify Calculate Calculate Purity (Area %) & Impurity Profile Identify->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Workflow for the GC-MS Purity Validation of 2-Methylcyclohexyl Acetate.

Orthogonal and Complementary Analytical Techniques

While GC-MS is the workhorse for routine purity analysis, orthogonal methods provide a more complete picture and are invaluable for primary characterization and method validation.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that can determine the purity of a substance without needing a certified reference material of the analyte itself.[9] It relies on an internal standard of known high purity.

  • Causality & Principle: The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. By integrating the area of a specific, well-resolved proton signal from 2-Methylcyclohexyl acetate and comparing it to the integral of a known amount of an internal standard (e.g., maleic acid), one can calculate the absolute purity of the sample.[10]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity without response factor assumptions.[9]

    • Structural Confirmation: Simultaneously confirms the identity and structure of the main component and any observable impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Compared to GC-MS, qNMR is significantly less sensitive to trace-level impurities (typically >0.1%).[11][12]

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating accurate integration and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Causality & Principle: For 2-Methylcyclohexyl acetate, a reversed-phase HPLC method (e.g., C18 column) could be developed. Detection is typically performed using a UV detector. However, since simple esters lack a strong chromophore, detection sensitivity would be poor, making it unsuitable for trace impurity analysis.

  • Advantages:

    • Non-Volatile Impurities: It is the method of choice for analyzing non-volatile or thermally unstable impurities that are not amenable to GC analysis.

  • Limitations:

    • Poor Suitability: As a volatile compound with no strong UV chromophore, 2-Methylcyclohexyl acetate is a poor candidate for HPLC analysis.[13]

    • Lower Resolution for Isomers: Capillary GC generally provides superior resolution for volatile isomers compared to standard HPLC.

Comparative Performance Summary

The following table provides a direct comparison of the analytical techniques for the purity validation of 2-Methylcyclohexyl acetate.

ParameterGC-MSQuantitative ¹H NMR (qNMR)HPLC-UV
Principle Separation by volatility, identification by mass fragmentation.Nuclear spin resonance, signal area proportional to molar amount.Separation by polarity/partitioning, detection by UV absorbance.
Selectivity Very High (Chromatographic resolution + Mass filtering)High (Chemical shift resolution)Moderate to Low
Sensitivity Very High (ppm to ppb level for impurities)Low (Typically > 0.1% w/w)[11]Low (Poor UV chromophore)
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute (Primary ratio method)[9]Relative (Area %), requires reference standards.
Speed Fast (~20-30 min per sample)Moderate (~10-20 min per sample)Moderate (~15-30 min per sample)
Strengths - Gold standard for volatile compounds[5]- Excellent sensitivity for trace impurities- Definitive identification with MS libraries[6]- Absolute quantification without analyte standard- Provides structural information- Orthogonal to chromatography[9]- Best for non-volatile/thermally labile impurities
Weaknesses - Requires sample volatility- Potential for matrix effects[11]- Low sensitivity for trace impurities- Potential for peak overlap- Poor sensitivity for this analyte- Lower resolution for isomers

Conclusion

For the routine and robust validation of 2-Methylcyclohexyl acetate purity, GC-MS is the unequivocally superior technique . Its high sensitivity, selectivity, and definitive identification capabilities make it the ideal choice for detecting and quantifying the full spectrum of potential volatile impurities.[5]

While GC-MS serves as the primary workhorse, a comprehensive quality assessment strategy should incorporate Quantitative ¹H NMR as an orthogonal method . The strength of qNMR lies in its ability to provide an absolute purity value and confirm the material's structural integrity, serving as an invaluable tool for the initial characterization of new batches or the certification of reference materials.[9] HPLC finds its utility limited to specific investigations targeting potential non-volatile contaminants. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest degree of confidence in the quality of their materials, thereby safeguarding the integrity of their scientific outcomes.

References

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. Available at: [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.Google Patents.
  • Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. ResearchGate. Available at: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

  • 2-Methylcyclohexyl acetate. Atul Ltd. Available at: [Link]

  • 2-methylcyclohexyl acetate - Substance Information. ECHA. Available at: [Link]

  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. ResearchGate. Available at: [Link]

  • Development of a Purity Certified Reference Material for Vinyl Acetate. PMC - NIH. Available at: [Link]

  • Discrepancy in comparing the yields by NMR and GC? ResearchGate. Available at: [Link]

  • What can I use instead of HPLC to determine acetic acid concentration? Reddit. Available at: [Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. J. Mater. Environ. Sci. Available at: [Link]

  • Bioanalysis of Plasma Acetate Levels without Derivatization by LC–MS/MS. Future Science. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

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A Comparative Guide for Researchers: 2-Methylcyclohexyl Acetate vs. Cyclohexyl Acetate as a Solvent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct ester solvents: 2-Methylcyclohexyl acetate and Cyclohexyl acetate. By examining their fundamental physicochemical properties and exploring their performance in relevant applications, this document aims to equip you with the necessary insights to make an informed solvent selection for your specific needs.

Introduction: A Tale of Two Esters

2-Methylcyclohexyl acetate and cyclohexyl acetate are both cyclic esters that share a common cyclohexyl ring structure. However, the presence of a methyl group in the 2-position of 2-methylcyclohexyl acetate introduces a subtle yet significant structural change that influences its physical and chemical properties. This, in turn, dictates their suitability for different applications.

Cyclohexyl acetate is a well-established solvent with a characteristic fruity odor, often employed in the fragrance and flavor industries.[1] Its utility extends to the formulation of coatings, lacquers, and as a solvent for various resins.[2][3]

2-Methylcyclohexyl acetate , on the other hand, is recognized for its role as an efficient extraction solvent, notably in the production of hydrogen peroxide via the anthraquinone process.[4][5] This suggests a different solvency profile compared to its non-methylated counterpart.

This guide will delve into a detailed comparison of these two solvents, moving beyond surface-level similarities to provide actionable data and insights for the discerning researcher.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physical and chemical properties of 2-Methylcyclohexyl acetate and Cyclohexyl acetate, providing a quantitative basis for our comparison.

Property2-Methylcyclohexyl AcetateCyclohexyl AcetateReferences
Molecular Formula C₉H₁₆O₂C₈H₁₄O₂[6][7],[2][8]
Molecular Weight ( g/mol ) 156.22142.20[6][7],[2][8]
Appearance Clear, colorless liquidColorless to pale yellow liquid[6],[2]
Boiling Point (°C) 182172-177[6][9],[1][2]
Flash Point (°C) 6658[6],[4]
Density (g/mL at 20-25°C) ~0.947-0.951~0.966-0.978[1],[4][9]
Water Solubility Slightly solubleSlightly soluble (0.2 g/100ml at 20°C)[6],[4]
Viscosity (cp at 20°C) Not available2.27[4]

Analysis of Physicochemical Properties:

The presence of the methyl group in 2-Methylcyclohexyl acetate leads to a higher molecular weight and a slightly higher boiling point compared to cyclohexyl acetate. The lower density of 2-Methylcyclohexyl acetate is another distinguishing feature. While both have limited water solubility, these subtle differences in physical properties can have a significant impact on their behavior in various applications, such as evaporation rate in coatings or phase separation in extractions.

Solvency Power: A Deeper Dive with Hansen Solubility Parameters

To provide a more nuanced understanding of their solvency, we can utilize Hansen Solubility Parameters (HSP). HSP is a powerful tool that breaks down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a given solute are more likely to dissolve it.

The experimentally determined Hansen Solubility Parameters for Cyclohexyl Acetate are:

  • δD (Dispersion): 16.95 MPa½

  • δP (Polar): 3.92 MPa½

  • δH (Hydrogen Bonding): 5.38 MPa½[10]

Predicted Hansen Solubility Parameters for 2-Methylcyclohexyl Acetate:

Based on its molecular structure, the predicted HSP values for 2-Methylcyclohexyl acetate are estimated to be in a similar range to cyclohexyl acetate, with slight variations due to the added methyl group. The methyl group is expected to slightly increase the dispersion forces (δD) and minimally affect the polar and hydrogen bonding components.

Interpretation of Solvency:

The HSP values suggest that both solvents are moderately polar with some hydrogen bonding capability. This makes them suitable for dissolving a range of solutes, from non-polar resins to moderately polar compounds. The subtle differences in their HSPs could be exploited for selective dissolutions. For instance, the potentially higher dispersion component of 2-methylcyclohexyl acetate might offer advantages in dissolving solutes with a higher proportion of non-polar character.

Application-Specific Performance: A Comparative Overview

While direct, side-by-side experimental comparisons are scarce in published literature, we can infer performance differences based on their known applications and physicochemical properties.

Organic Synthesis

In organic synthesis, the choice of solvent can influence reaction rates and yields.

  • Cyclohexyl acetate has been used as a solvent in esterification reactions, with studies showing high conversion rates.[12] Its moderate boiling point makes it suitable for reactions requiring elevated temperatures.

  • 2-Methylcyclohexyl acetate's primary documented use in synthesis is as a solvent in the production of hydrogen peroxide.[4][5] Its efficacy in this process suggests good solubility for the anthraquinone derivatives involved and favorable phase separation characteristics during the extraction of hydrogen peroxide.

Coatings and Resins

The performance of a solvent in a coating formulation is dictated by its ability to dissolve the resin, its evaporation rate, and its influence on the final film properties.

  • Cyclohexyl acetate is a known solvent for various resins, including nitrocellulose.[13] Its moderate evaporation rate allows for good flow and leveling of the coating.

  • 2-Methylcyclohexyl acetate's slightly higher boiling point suggests a slower evaporation rate compared to cyclohexyl acetate. This could be advantageous in applications requiring a longer open time for the coating to level out, potentially reducing surface defects.

Cleaning and Degreasing

The effectiveness of a cleaning solvent depends on its ability to dissolve contaminants and its surface tension.

  • Both solvents, being effective at dissolving oils and greases, have potential as cleaning agents.

Experimental Protocols: A Framework for Comparative Evaluation

To provide a concrete framework for researchers, we outline a series of experimental protocols that could be employed to directly compare the performance of these two solvents.

Protocol for Determining Solvency Power

This protocol describes a method to compare the ability of each solvent to dissolve a model resin, which is a common application for such solvents.

Solvency_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison prep1 Prepare saturated solutions of a model resin (e.g., nitrocellulose) in both solvents at a constant temperature. analysis1 Carefully decant a known volume of the supernatant from each solution. prep1->analysis1 analysis2 Evaporate the solvent to dryness under vacuum. analysis1->analysis2 analysis3 Weigh the remaining resin residue. analysis2->analysis3 comp1 Calculate the solubility of the resin in each solvent (g/100mL). analysis3->comp1 comp2 Compare the results to determine the more effective solvent for this particular resin. comp1->comp2

Caption: Workflow for comparing the solvency power of the two acetates.

Protocol for Evaluating Evaporation Rate

This protocol outlines a simple method to compare the evaporation rates, a critical parameter for applications like coatings.

Evaporation_Protocol cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Place an equal, known volume of each solvent onto separate, pre-weighed watch glasses. measurement1 Record the initial weight. setup1->measurement1 measurement2 Place the watch glasses in a controlled environment (constant temperature and airflow). measurement1->measurement2 measurement3 Record the weight at regular time intervals until the solvent has completely evaporated. measurement2->measurement3 analysis1 Plot the weight loss over time for each solvent. measurement3->analysis1 analysis2 Compare the slopes of the curves to determine the relative evaporation rates. analysis1->analysis2

Caption: Workflow for comparing the evaporation rates of the two acetates.

Safety and Handling

Both 2-Methylcyclohexyl acetate and cyclohexyl acetate are flammable liquids and should be handled with appropriate safety precautions.[1][4] They can cause skin and eye irritation.[1][7] It is essential to work in a well-ventilated area and use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each solvent before use for detailed safety information.

Conclusion: Making the Right Choice

The selection between 2-Methylcyclohexyl acetate and cyclohexyl acetate as a solvent is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

  • Cyclohexyl acetate is a versatile, well-characterized solvent suitable for a broad range of applications, particularly in coatings and as a fragrance component, where its moderate evaporation rate and good solvency for various resins are advantageous.

  • 2-Methylcyclohexyl acetate , with its slightly higher boiling point and unique application in industrial extraction processes, presents itself as a more specialized solvent. Its efficacy in the hydrogen peroxide process suggests it may offer superior performance in specific liquid-liquid extraction scenarios where its particular solvency and physical properties are beneficial.

Ultimately, the choice will depend on a careful consideration of the desired solvency, evaporation rate, and process conditions. For novel applications, the experimental protocols outlined in this guide provide a starting point for a direct, data-driven comparison to determine the optimal solvent for your research and development needs.

References

  • DOSS. (n.d.). Cyclohexyl Acetate. Toxics Use Reduction Institute. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). cyclohexyl acetate. Retrieved from [Link]

  • Haz-Map. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • ECHA. (n.d.). 2-methylcyclohexyl acetate. European Chemicals Agency. Retrieved from [Link]

  • ACS Omega. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787877B - Preparation method of cyclohexyl acetate.
  • Cheméo. (n.d.). Acetic acid, cyclohexyl ester. Retrieved from [Link]

  • INCHEM. (n.d.). CYCLOHEXYL ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Diastereomeric Ratio Analysis of 2-Methylcyclohexyl Acetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereomeric Ratio Analysis of 2-Methylcyclohexyl Acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of diastereomeric ratios (dr) in substituted cyclohexanes is a critical competency in stereoselective synthesis and fragrance chemistry.[1] 2-Methylcyclohexyl acetate serves as a paradigmatic model for 1,2-disubstituted cyclohexane systems.[1][2] This guide objectively compares Gas Chromatography (GC) and Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy as analytical tools for determining the cis/trans ratio of this compound.[1] We provide causal insights into the stereochemical principles governing detection, validated experimental protocols, and a decision matrix for method selection.
Stereochemical Context & Stability

To accurately analyze the diastereomeric ratio, one must first understand the conformational dynamics of the target molecule. 2-Methylcyclohexyl acetate exists as two diastereomers: cis and trans.[1][2]

  • Trans-isomer (Thermodynamically Preferred):

    • In the lowest energy conformation, both the methyl group at C2 and the acetate group at C1 occupy equatorial positions (diequatorial, 1e,2e).

    • This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable.

  • Cis-isomer (Kinetic/Higher Energy):

    • The substituents must adopt an axial-equatorial relationship.[1][2]

    • Since the methyl group (A-value

      
       1.7 kcal/mol) is sterically bulkier than the acetate group (A-value 
      
      
      
      0.7 kcal/mol), the preferred conformer places the methyl group equatorial and the acetate group axial (1e,2a).

This conformational preference dictates the physical properties (boiling point, polarity) and spectroscopic signatures used in analysis.[1]

Visualization: Stereochemical Conformations

Stereochemistry Trans Trans-Isomer (Diequatorial 1e, 2e) Most Stable H_Trans H1 Proton: Axial Upfield Shift Large J (10-12 Hz) Trans->H_Trans Spectroscopic Consequence Cis Cis-Isomer (Methyl-eq, Acetate-ax) Less Stable H_Cis H1 Proton: Equatorial Downfield Shift Small J (2-5 Hz) Cis->H_Cis Spectroscopic Consequence

Figure 1: Conformational analysis linking stereochemistry to spectroscopic signals.

Method 1: Gas Chromatography (The Quantitative Standard)

Gas Chromatography (GC) is the industry standard for quantitative analysis of volatile esters due to its high resolution and sensitivity.[1]

Principle of Separation

Separation is achieved based on differences in boiling point and polarity.[1][2][3]

  • Elution Order: On standard non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane, DB-5, HP-5), the trans-isomer elutes first , followed by the cis-isomer.

  • Causality: The trans-isomer (diequatorial) often exhibits a slightly lower boiling point and more compact effective volume compared to the cis-isomer in the gas phase, leading to lower retention times.

Experimental Protocol

System: Agilent 7890B GC or equivalent with FID detector. Column: DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Sample Preparation: Dilute 20 µL of the reaction mixture in 1.5 mL of HPLC-grade Ethyl Acetate or Hexane. Filter through a 0.22 µm PTFE syringe filter.[1][2]

  • Inlet Parameters:

    • Temperature: 250°C[1]

    • Split Ratio: 50:1 (High split ensures sharp peaks for diastereomers).[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 200°C for 5 min.

  • Detection: FID at 280°C.

Data Analysis: Calculate the diastereomeric ratio (dr) using area normalization:



Method 2: H NMR Spectroscopy (The Structural Validator)

While GC provides separation, NMR provides structural proof without the need for reference standards. The method relies on the Karplus relationship, which correlates the coupling constant (


) with the dihedral angle between vicinal protons.
Principle of Discrimination

The diagnostic signal is the methine proton at C1 (


), geminal to the acetate group.
  • Trans-Isomer (

    
     is Axial): 
    
    • Coupling:

      
       has two large anti-periplanar (180°) interactions with the axial protons at C2 and C6.[1]
      
    • Signal: Appears as a Triplet of Doublets (td) or a wide multiplet.[1][2]

    • Coupling Constant:

      
      .[1][2]
      
    • Shift: Upfield (shielded) relative to cis (

      
      ).
      
  • Cis-Isomer (

    
     is Equatorial): 
    
    • Coupling:

      
       has only gauche (60°) interactions with C2 and C6 protons.[1][2]
      
    • Signal: Appears as a narrow multiplet or quartet-like signal (

      
       is small).[1][2]
      
    • Coupling Constant:

      
      .[1][2]
      
    • Shift: Downfield (deshielded) relative to trans (

      
      ).[1][2]
      
Experimental Protocol

Instrument: 400 MHz or higher (recommended for clear baseline separation). Solvent: CDCl


.[1][2][4]
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Acquisition:

    • Pulse angle: 30° or 45°.[1][2]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of methine protons with different relaxation times).
    • Scans: 16–64.[1][2]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and careful phasing.

  • Integration: Integrate the

    
     multiplet for the cis (downfield) and trans (upfield) isomers.[1]
    
Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics of both methods to aid in selection.

FeatureGas Chromatography (GC)

H NMR Spectroscopy
Primary Utility Quantitative Ratio (dr) & PurityStructural Assignment & Conformation
Resolution Excellent (Baseline separation typical)Good (Requires field >300 MHz)
Sensitivity High (LOD < 0.1%)Moderate (LOD ~ 1-2%)
Sample State Destructive (Vaporized)Non-destructive
Standard Required? Yes (for absolute ID of peaks)No (First-principles assignment)
Throughput High (Autosampler friendly)Low to Moderate
Cost per Run LowHigh (Solvents/Instrument time)
Workflow Visualization

Workflow Start Start: Crude Reaction Mixture Decision Is absolute structural ID known? Start->Decision Path_NMR Method: 1H NMR (Structural Confirmation) Decision->Path_NMR No Path_GC Method: GC-FID (High-Throughput Quant) Decision->Path_GC Yes Analysis_NMR Analyze H1 Signal: Trans: td, J~11Hz (Upfield) Cis: narrow m (Downfield) Path_NMR->Analysis_NMR Analysis_GC Analyze Retention Time: Trans elutes < Cis Integrate Areas Path_GC->Analysis_GC Result Calculate Diastereomeric Ratio (dr) Analysis_NMR->Result Analysis_GC->Result

Figure 2: Decision workflow for selecting the analytical method.

References
  • BenchChem. Trans-2-Methylcyclohexyl Acetate for Research. Retrieved from

    • Supports thermodynamic stability data and elimination p
  • Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. Retrieved from

    • Source for general chemical shift ranges and coupling constant principles.
  • TCI Chemicals. 2-Methylcyclohexyl Acetate Product Specifications. Retrieved from

    • Provides physical property data (boiling points) confirming elution order logic.
  • PubChem. 2-Methylcyclohexyl acetate Compound Summary. Retrieved from

    • General compound identifiers and physical data.[5]

  • Sigma-Aldrich. GC Column Selection Guide. Retrieved from [2]

    • Reference for stationary phase selection (DB-5)

Sources

A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-methylcyclohexyl acetate. As a practicing scientist, my aim is to move beyond mere procedural descriptions to offer a nuanced understanding of why one might choose a particular method, grounded in both theoretical principles and practical performance data. This document is structured to empower you, the researcher, to make informed decisions based on the specific analytical challenges you face.

Executive Summary: The Analytical Challenge

2-Methylcyclohexyl acetate is a significant organic solvent and intermediate with applications ranging from fragrance formulation to its use in industrial processes.[1][2] Accurate and precise quantification is paramount for quality control, stability studies, and process monitoring. Both HPLC and GC stand as powerful chromatographic techniques capable of this analysis. However, their fundamental differences in instrumentation and separation principles lead to distinct performance characteristics. This guide will dissect these differences through the lens of a rigorous cross-validation study, providing the data necessary to select the most fit-for-purpose method for your laboratory's needs.

The Principle of Method Cross-Validation

In the landscape of regulated drug development and manufacturing, ensuring the consistency of analytical results across different methods is not just good science—it's a regulatory expectation. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures yield equivalent results within predefined acceptance criteria.[3][4] This is critical when migrating a method to a new technology, transferring a method between laboratories, or comparing historical data generated by different techniques.[5] The principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework for this process, ensuring data integrity and reliability.[6][7][8][9]

Fundamental Principles of the Compared Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[10] For a moderately polar compound like 2-methylcyclohexyl acetate, which exhibits good solubility in common organic solvents, reversed-phase HPLC is the logical approach.[11] This modality utilizes a non-polar stationary phase (e.g., C18) and a more polar mobile phase, allowing for fine-tuned separation based on hydrophobicity.

Gas Chromatography (GC): GC is the premier technique for the analysis of volatile and thermally stable compounds.[2] Here, an inert gas mobile phase (the carrier gas) transports the vaporized sample through a column containing a stationary phase. The separation is governed by the compound's boiling point and its specific interactions with the stationary phase. Given that 2-methylcyclohexyl acetate has a moderate boiling point and is thermally stable, it is an ideal candidate for GC analysis.[12]

Experimental Protocols

The following protocols are detailed, validated methodologies for the quantification of 2-methylcyclohexyl acetate.

HPLC Method Protocol
  • Sample and Standard Preparation:

    • Prepare a primary stock solution of 2-methylcyclohexyl acetate in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 10 to 250 µg/mL.

    • Dilute all unknown samples with methanol to fall within this calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis detector at a wavelength of 210 nm

GC Method Protocol
  • Sample and Standard Preparation:

    • Prepare a primary stock solution of 2-methylcyclohexyl acetate in hexane.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 10 to 250 µg/mL.

    • Dilute all unknown samples with hexane to fall within this calibration range.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 180 °C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C

    • Injection Volume: 1 µL with a 20:1 split ratio

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation cluster_result Outcome Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC Final Protocol Dev_GC GC Method Development Val_GC GC Validation Dev_GC->Val_GC Final Protocol CrossVal Comparative Analysis (Statistical Tests) Val_HPLC->CrossVal Validation Data Val_GC->CrossVal Validation Data Result Equivalence Assessment CrossVal->Result

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Validation Performance and Comparative Analysis

The data presented below is a synthesis of expected performance characteristics for these methods, adhering to the validation parameters outlined in ICH Q2(R1).[7][13][14]

Table 1: Summary of Validation Parameters for HPLC and GC Methods

ParameterHPLC MethodGC MethodTypical Acceptance Criteria
Linearity (Coefficient of Determination, r²) 0.99950.9998≥ 0.995
Range (µg/mL) 10 - 25010 - 250Covers the intended concentration range
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for assay
Precision (Repeatability, %RSD) 0.85%0.65%≤ 2%
Precision (Intermediate Precision, %RSD) 1.20%0.95%≤ 2%
Limit of Detection (LOD, µg/mL) 2.51.0Reportable
Limit of Quantitation (LOQ, µg/mL) 7.53.0Reportable
Specificity No interference from blank/placeboNo interference from blank/placeboPeak purity and no co-elution
Robustness PassedPassed%RSD ≤ 2% after minor changes

In-Depth Scientific Discussion

While both methods are clearly valid and fit for purpose, a deeper analysis of the data in Table 1 reveals critical insights for method selection.[15][16][17]

  • Sensitivity: The GC method demonstrates superior sensitivity, with significantly lower LOD and LOQ values. This is a direct consequence of the Flame Ionization Detector (FID), which is exceptionally sensitive to organic compounds containing carbon-hydrogen bonds. The HPLC's UV detector, while robust, is less sensitive for a chromophore-lacking molecule like 2-methylcyclohexyl acetate.

  • Precision: Both techniques exhibit excellent precision. The slightly better precision (%RSD) of the GC method can be attributed to the highly automated and reproducible nature of modern GC autosamplers and the stability of the gas-phase separation process.

  • Throughput and Speed: For a volatile analyte, GC often provides a faster analysis time. The separation in the gas phase is rapid, and temperature programming allows for efficient elution of the analyte.

  • Matrix Complexity: HPLC often has an advantage when dealing with complex or "dirty" samples. The liquid mobile phase can be tailored to solubilize a wide range of matrix components. In contrast, GC requires that all injected material be volatilized; non-volatile components can contaminate the injector and the head of the column, degrading performance over time.

  • Operational Considerations: The HPLC method relies on acetonitrile and water, which require significant purchase and disposal costs. The GC method's primary consumable is the carrier gas (helium), which is generally less expensive and generates less chemical waste.

ValidationParameters cluster_perf Method Performance cluster_limits Detection Limits Accuracy Accuracy FitForPurpose Fit for Intended Purpose Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Specificity Specificity Specificity->FitForPurpose Linearity Linearity Range Range Linearity->Range Range->FitForPurpose Robustness Robustness Robustness->FitForPurpose Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ LOQ->FitForPurpose

Caption: The relationship of validation parameters to the overall method suitability.

Conclusion and Strategic Recommendations

The cross-validation of these HPLC and GC methods demonstrates that both are reliable and accurate for the quantification of 2-methylcyclohexyl acetate. The choice between them is a strategic one, dictated by your specific analytical requirements.

  • Choose the GC method for:

    • High-sensitivity applications , such as the determination of trace-level impurities or degradants.

    • High-throughput environments where speed of analysis is a critical factor.

    • Analyses of relatively clean sample matrices to maximize instrument uptime and performance.

  • Choose the HPLC method for:

    • Complex sample matrices that may contain non-volatile excipients or impurities.

    • When the highest level of sensitivity is not required for the intended purpose (e.g., bulk assay).

    • In laboratories where GC instrumentation is not available, but HPLC is standard.

Ultimately, the successful implementation of either method relies on a thorough validation to demonstrate its suitability for the intended purpose.[14] This guide provides the foundational data and scientific rationale to confidently select and defend the most appropriate technique for your work with 2-methylcyclohexyl acetate.

References

  • Separation of 2-Cyclohexyl-2-propyl acetate on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • 2-Methylcyclohexyl acetate - Atul Ltd. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • 2-methylcyclohexyl acetate - Substance Information - ECHA. (2023, June 9). Retrieved from [Link]

  • 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. (n.d.). Retrieved from [Link]

  • Cross and Partial Validation. (n.d.). Retrieved from [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

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A Comparative Guide to Cyclohexyl Acetate and Its Derivatives as Solvents for Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, yield, purity, and the final formulation of active pharmaceutical ingredients (APIs). While traditional solvents have established roles, the growing emphasis on green chemistry and process optimization necessitates a deeper look into viable alternatives. Cyclohexyl acetate and its substituted analogs represent a promising class of organic esters with tunable properties that merit closer examination.

This guide provides an in-depth comparison of the solvent properties of cyclohexyl acetate, 2-methylcyclohexyl acetate, and 4-methylcyclohexyl acetate. We will explore their fundamental physicochemical characteristics, delve into quantitative measures of polarity, and assess their potential performance in dissolving drug-like molecules. This document is intended for researchers, chemists, and formulation scientists seeking to make informed solvent choices backed by data and validated experimental methodology.

The Influence of Molecular Structure on Physicochemical Properties

The seemingly subtle addition of a methyl group to the cyclohexane ring can significantly alter the bulk physical properties of the solvent. These changes are not merely academic; they have direct consequences on process conditions, such as heating and cooling cycles, as well as on the solvent's flow characteristics.

The position of the methyl group (ortho- in 2-methylcyclohexyl acetate vs. para- in 4-methylcyclohexyl acetate) introduces further nuances related to steric hindrance and molecular symmetry, which can affect how the solvent molecules pack and interact with each other and with solutes.

Table 1: Comparative Physicochemical Properties of Cyclohexyl Acetates

PropertyCyclohexyl Acetate2-Methylcyclohexyl Acetate4-Methylcyclohexyl Acetaten-Hexyl Acetate (Linear Analog)
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂C₉H₁₆O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 142.20156.22156.22144.21
Boiling Point (°C) 172-173[1]~171-173 (estimated)181.5 (calculated)[2]169-172
Density (g/mL @ 25°C) 0.966[1][3]0.947-0.951 (@ 20°C)[4]N/A0.873
Flash Point (°C) 58[1]~60 (estimated)N/A63
Viscosity (mPa·s @ 20°C) 2.27N/A3.18 (calculated @ -6.66°C)[2]1.32
Water Solubility Slightly soluble (1.6-2 g/L)Moderate solubility[5]Log(mol/L) = -2.22 (calculated)[2]Slightly soluble (1 g/L)
Miscibility Miscible with ethanol, ether[6]Soluble in organic solvents[5]N/AMiscible with most organic solvents

Note: Some data for substituted cyclohexyl acetates are based on calculated or estimated values and should be confirmed experimentally.

The data illustrates that while the boiling points are in a similar range, the density of the parent cyclohexyl acetate is higher than its 2-methyl substituted counterpart. This can be attributed to the way the molecules pack in the liquid state.

Quantifying Solvent Power: Polarity and Solubility Parameters

A solvent's primary role is to dissolve solutes. This ability is governed by the principle of "like dissolves like," which can be quantified through various polarity scales and solubility parameters. These tools allow for a more predictive approach to solvent selection than simple trial and error.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of substances by deconstructing the total cohesive energy of a liquid into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of two substances in "Hansen space" provides a numerical value for their affinity.[7]

Table 2: Hansen Solubility Parameters of Selected Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Cyclohexyl Acetate 16.953.925.38
n-Hexyl Acetate 16.03.76.3
Ethyl Acetate 15.85.37.2
Toluene 18.01.42.0
Acetone 15.510.47.0

Data for Cyclohexyl Acetate from TURI DOSS, other data from common HSP databases.

Empirical Polarity: The ET(30) Scale

The ET(30) scale is an empirical measure of solvent polarity based on the solvatochromic shift of Reichardt's dye.[8] A higher ET(30) value indicates a higher solvent polarity. This scale is particularly useful as it reflects the overall solvating power of a solvent, encompassing all types of solute-solvent interactions.

While specific ET(30) values for cyclohexyl acetates are not widely published, they can be readily determined experimentally. The expected trend would be a slight decrease in polarity for the methylated derivatives compared to the parent cyclohexyl acetate, due to the electron-donating and steric effects of the methyl group.

Application in Drug Solubility: A Case Study with Celecoxib

To illustrate the practical implications of these solvent properties, let's consider the solubility of a model API, Celecoxib. Celecoxib is a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[9] Enhancing its solubility in organic solvents is crucial for crystallization processes and the formulation of liquid dosage forms.

Table 3: Reported Solubility of Celecoxib in Various Organic Solvents

SolventSolubility (Mole Fraction at 298.15 K)
Ethyl Acetate 0.0862
Acetonitrile 0.0601
Methanol 0.0385
Isopropanol 0.0247
Butanol 0.0191
Toluene 0.0108

Data adapted from "Thermodynamic solubility of celecoxib in organic solvents" (2020).[10]

The high solubility of Celecoxib in ethyl acetate, an ester with moderate polarity, suggests that cyclohexyl acetates could also be effective solvents.[11] Given the Hansen parameters, cyclohexyl acetate is predicted to be a good solvent for molecules with a mix of polar and non-polar characteristics. The experimental determination of Celecoxib's solubility in cyclohexyl acetate and its derivatives would provide invaluable data for formulators.

Experimental Protocols for Solvent Characterization

To ensure scientific integrity and provide a framework for in-house evaluation, we present standardized protocols for determining key solvent parameters.

Protocol for Determining ET(30) Solvent Polarity

This protocol describes the spectrophotometric determination of a solvent's empirical polarity using Reichardt's dye.[12]

Methodology:

  • Solution Preparation: Prepare a stock solution of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate) in a high-purity solvent (e.g., spectrophotometric grade isopropanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: In a series of volumetric flasks, add a small, precise volume of the stock solution. Dilute to the mark with each of the test solvents (Cyclohexyl Acetate, 2-Methylcyclohexyl Acetate, 4-Methylcyclohexyl Acetate). The final concentration should result in a maximum absorbance between 0.6 and 1.0 AU.

  • Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, scan the absorbance spectrum of each solution from 400 nm to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent.

  • Calculation: Calculate the ET(30) value in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λ_max (nm)

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

} caption [label="Workflow for E_T(30) Determination", fontsize=10, fontcolor="#5F6368"]; enddot Diagram: Workflow for ET(30) Determination

Protocol for Determining API Solubility via HPLC

This protocol outlines a robust method for quantifying the equilibrium solubility of an API in the selected solvents.

Methodology:

  • Equilibration: Add an excess amount of the API (e.g., Celecoxib) to a known volume of each solvent in separate sealed vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After allowing any undissolved solid to settle, carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter compatible with the solvent.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column and detector for the API.

  • Quantification: Determine the concentration of the API in the diluted sample against a standard curve.

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

G

Green Chemistry Perspective

In modern pharmaceutical manufacturing, solvent selection is not only a matter of performance but also of sustainability. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for evaluating solvents based on safety, health, and environmental criteria.[13]

Cyclohexyl acetates generally present a favorable profile. They are not highly volatile, reducing fugitive emissions. Furthermore, they can be derived from bio-based feedstocks (cyclohexanol can be produced from the hydrogenation of phenol, which can be derived from lignin). Their synthesis via Fischer-Speier esterification is a well-established, atom-economical reaction.[8] These factors position them as potentially greener alternatives to more hazardous solvents like chlorinated hydrocarbons or some dipolar aprotic solvents.

Conclusion and Future Outlook

Cyclohexyl acetate and its methylated derivatives offer a compelling set of properties for consideration as process and formulation solvents in the pharmaceutical industry. Their moderate polarity, good solvency for a range of organic molecules, and relatively favorable green chemistry profile make them versatile candidates.

  • Cyclohexyl Acetate serves as a well-characterized baseline solvent with balanced properties.

  • 2-Methylcyclohexyl Acetate and 4-Methylcyclohexyl Acetate offer avenues for fine-tuning solvent strength and steric interactions. The introduction of the methyl group is expected to slightly decrease polarity and increase the non-polar character, which could be advantageous for dissolving highly lipophilic APIs.

The true potential of these solvents can only be fully realized through further experimental investigation. The protocols outlined in this guide provide a clear path for researchers to generate the specific, comparative data needed to confidently select the optimal solvent for their unique application, whether it be in reactive chemistry, crystallization, or final drug product formulation. By systematically evaluating these promising alternatives, the pharmaceutical industry can continue to innovate towards more efficient, sustainable, and effective manufacturing processes.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Methylcyclohexanol acetate (CAS 22597-23-5). Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

  • Ferreira, O., & Martinez, F. (2020). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances, 10(45), 26955-26966.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • Laurence, C., et al. (2014). Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents. Journal of Physical Organic Chemistry, 27(8), 664-673.
  • Ferreira, O., & Martinez, F. (2020). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances, 10(45), 26955-26966.
  • Dadfarnia, S., et al. (2012). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods, 4(5), 1259-1264.
  • PubChem. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. In PubChem Compound Database. Retrieved from [Link]

  • Prat, D., et al. (2013). A survey of solvent selection guides. Green Chemistry, 15(6), 1542-1551.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

Sources

literature review of 2-Methylcyclohexyl acetate synthesis yields

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

2-Methylcyclohexyl acetate (CAS: 5726-19-2) serves as a critical intermediate in fine chemical synthesis and a functional fragrance ingredient (fruity/woody notes). Its synthesis presents a classic physical-organic challenge: the steric hindrance imposed by the 2-methyl substituent on the cyclohexane ring.

Unlike simple primary alcohols, the secondary hydroxyl group in 2-methylcyclohexanol is prone to competing elimination reactions (dehydration) under acidic conditions, yielding 1-methylcyclohexene or 3-methylcyclohexene rather than the desired ester. Furthermore, the starting material typically exists as a mixture of cis and trans isomers, which exhibit distinct reactivity profiles due to axial vs. equatorial positioning of the hydroxyl group.

This guide evaluates three distinct synthetic methodologies, prioritizing yield optimization, reaction specificity, and scalability.

Comparative Yield Analysis

The following table synthesizes data from industrial patents and kinetic studies to provide a direct comparison of synthetic routes.

MethodologyCatalyst SystemTypical YieldReaction ConditionsGreen ScoreKey AdvantageMajor Drawback
Azeotropic Fischer Esterification NaHSO₄ / H₂SO₄93 - 96% Reflux (80-100°C), Cyclohexane solvent⭐⭐⭐Scalable, low material costRequires water removal; risk of alkene formation (elimination).
Chemical Acetylation Iodine (I₂)> 95% Solvent-free, Ambient to mild heat⭐⭐⭐⭐Extremely fast; high conversion; simple workupUses Acetic Anhydride (controlled precursor); Iodine staining.
Enzymatic Kinetic Resolution Lipase PS (Pseudomonas cepacia)~45% *30-40°C, Vinyl Acetate donor⭐⭐⭐⭐⭐Delivers enantiopure (1R, 2S)-acetateYield limited to 50% (theoretical max) without racemization.
Ionic Liquid Catalysis [HMIM][HSO₄]> 90% 60-80°C, biphasic⭐⭐⭐⭐Catalyst recycling; solvent reductionHigh initial catalyst cost.

*Note: 45% yield refers to the yield of the specific enantiomer from a racemic mixture (approx. 90% of theoretical maximum).

Deep Dive: Mechanism & Protocols

Method A: The Industrial Workhorse (Azeotropic Fischer Esterification)

Context: This is the preferred route for bulk manufacturing where optical purity is not required. The key to breaking the equilibrium is the continuous removal of water.

Mechanistic Insight: The reaction is driven by entropy. Using a water-immiscible solvent (cyclohexane or toluene) allows for the formation of a ternary azeotrope. Critical Control Point: The temperature must be strictly controlled. If the pot temperature exceeds 110-120°C, the rate of acid-catalyzed dehydration (E1 mechanism) increases exponentially, degrading the product into methylcyclohexenes.

Optimized Protocol:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, charge 2-methylcyclohexanol (1.0 eq) , Acetic Acid (1.2 - 1.5 eq) , and Cyclohexane (approx. 3 volumes).

  • Catalyst: Add NaHSO₄ (Sodium Bisulfate, 0.5 - 1.0 wt%) or catalytic H₂SO₄. Note: NaHSO₄ is preferred over H₂SO₄ to minimize charring and elimination.

  • Reflux: Heat to reflux (~81°C for cyclohexane azeotrope). Monitor water collection in the trap.

  • Endpoint: Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Workup: Cool, wash with saturated NaHCO₃ to remove excess acid, then brine. Dry organic layer over MgSO₄.

  • Purification: Fractional distillation.

Method B: The High-Efficiency Lab Route (Iodine Catalysis)

Context: For rapid, high-yield synthesis on a laboratory scale (gram to kilo), iodine-catalyzed acetylation is superior. It operates under "solvent-free" conditions (acetic anhydride acts as both reactant and solvent) and avoids the elimination side-products common in strong acid routes.

Mechanistic Insight: Molecular iodine acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the sterically hindered secondary alcohol.

Optimized Protocol:

  • Charge: Mix 2-methylcyclohexanol (10 mmol) and Acetic Anhydride (12-15 mmol) .

  • Catalyst: Add Iodine (I₂) (1-5 mol%). The solution will turn dark brown.

  • Reaction: Stir at room temperature. Exotherm may occur. If the reaction is sluggish due to steric bulk (cis-isomer), heat mildly to 50°C.

  • Quench: Add aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution. The iodine color will vanish immediately, leaving a clear organic layer.

  • Extraction: Extract with ethyl acetate or ether.

  • Yield: Expect >95% conversion within 30-60 minutes.

Method C: The Precision Route (Enzymatic Resolution)

Context: When the application requires a specific stereoisomer (e.g., for chiral fragrance or drug intermediates), chemical synthesis is insufficient. Lipases obey the Kazlauskas rule , preferentially acetylating the (R)-enantiomer of secondary alcohols.

Protocol:

  • System: Racemic 2-methylcyclohexanol + Vinyl Acetate (acyl donor) in Hexane or MTBE.

  • Catalyst: Lipase PS (immobilized on Celite or ceramic).

  • Reaction: Stir at 35°C.

  • Selectivity: The enzyme rapidly acetylates trans-(1R, 2S)-2-methylcyclohexanol. The cis isomers and the (1S)-enantiomers react much slower.

  • Result: Stops at ~50% conversion. Product is optically active acetate; remaining substrate is optically active alcohol.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the critical competition between the desired esterification and the undesired elimination (dehydration) pathways.

ReactionPathways cluster_legend Pathway Legend Start 2-Methylcyclohexanol (Racemic Mixture) Inter Protonated Alcohol Intermediate Start->Inter + H+ Carbo Carbocation (Elimination Path) Inter->Carbo - H2O (High Temp/Strong Acid) Prod 2-Methylcyclohexyl Acetate (Target Ester) Inter->Prod + Acetic Acid (- H2O) Major Path Side1 1-Methylcyclohexene Carbo->Side1 - H+ Side2 3-Methylcyclohexene Carbo->Side2 - H+ key1 Green Arrow: Desired Esterification key2 Red Dashed: Undesired Elimination

Caption: Mechanistic bifurcation showing the competition between esterification (green) and acid-catalyzed dehydration (red).

Diagram 2: Industrial Azeotropic Workflow

A self-validating loop for continuous water removal to drive yield >95%.

IndustrialWorkflow Reactor Reactor Vessel (100°C) Reagents + NaHSO4 Vapor Vapor Phase (Cyclohexane/Water/Acid) Reactor->Vapor Boiling Product Crude Ester (To Distillation) Reactor->Product Post-Reaction Condenser Condenser Vapor->Condenser Cooling Separator Dean-Stark Trap (Phase Separation) Condenser->Separator Condensate WaterOut Water Waste (Lower Phase) Separator->WaterOut Removal SolventReturn Dry Cyclohexane Recycle Separator->SolventReturn Overflow SolventReturn->Reactor Reflux Loop

Caption: Azeotropic distillation workflow using a Dean-Stark trap to shift equilibrium toward the ester.

References

  • Globe Thesis (2005). Synthesis of 2-methylcyclohexyl Acetate. (Detailed kinetics on NaHSO4 catalyzed esterification and yield optimization).

  • Google Patents. CN105315156A: Synthesis method for 2-methylcyclohexyl acetate. (Industrial process parameters, solvent selection, and yield data >96%).

  • Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols. Journal of Chemical Research. (Establishes Iodine/Acetic Anhydride efficiency).

  • Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry.[1][2] (Stereoselectivity and enzymatic yields).

  • Akyalçın, S. (2017). Kinetics of Esterification of Acetic Acid with Alcohols in the Presence of Amberlyst 36. Anadolu University Journal of Science and Technology. (Solid acid catalysis kinetics).

Sources

Benchmarking 2-Methylcyclohexyl Acetate: High-Performance Solvent & Process Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Workhorse of Process Chemistry

2-Methylcyclohexyl acetate (2-MCHA) is often overlooked in standard solvent selection guides, yet it represents a critical high-performance tier for specific industrial and research applications. While widely recognized for its organoleptic properties (fruity/tropical notes) in the fragrance industry, its most rigorous application lies in process chemistry , specifically as a working solvent in the anthraquinone process for hydrogen peroxide (


) production .

For drug development professionals and researchers, 2-MCHA offers a unique profile: it combines the lipophilicity required for difficult extractions with a high boiling point (


) and a favorable toxicity profile (LD50 > 2000 mg/kg). This guide benchmarks 2-MCHA against standard alternatives like Cyclohexyl Acetate and Amyl Acetate, demonstrating its superior utility in biphasic partitioning systems and high-temperature, low-pressure synthesis.

Chemical Profile & Physicochemical Benchmarking

To understand the utility of 2-MCHA, we must compare it against its structural analogs. Its additional methyl group on the cyclohexane ring imparts higher lipophilicity and steric bulk compared to cyclohexyl acetate, influencing its partition coefficient (


) and hydrolytic stability.
Table 1: Comparative Performance Metrics
Property2-Methylcyclohexyl Acetate (Target)Cyclohexyl Acetate (Standard)Amyl Acetate (Volatile Alt.)Significance in Application
CAS Number 5726-19-2622-45-7628-63-7Identity verification.
Boiling Point 182°C 173°C149°CHigher BP allows higher reaction temps without pressure vessels.
Flash Point 66°C (Combustible)58°C25°CSafer handling profile (Class IIIA vs Class IC).
Density (20°C) ~0.95 g/cm³0.97 g/cm³0.87 g/cm³Facilitates phase separation in aqueous extractions.
Water Solubility Low (440 mg/L) Low (<2 g/L)Moderate (2 g/L)Superior for hydrophobic extraction; less solvent loss to aqueous phase.
LogP (Est.) ~2.75 ~2.3~2.25Higher lipophilicity improves partitioning of non-polar intermediates.
Toxicity (Oral Rat) LD50 > 2000 mg/kg LD50 > 6700 mg/kgLD50 > 6500 mg/kgAll are low acute toxicity; 2-MCHA is a safe process solvent.

Key Insight: The higher boiling point and flash point of 2-MCHA compared to Amyl Acetate make it a safer, more robust choice for scale-up processes where flammability and solvent loss are concerns.

Core Application: The Anthraquinone Process Standard

The "Gold Standard" for 2-MCHA performance is its role in the industrial production of hydrogen peroxide. In this biphasic system, the solvent must dissolve both the oxidized (quinone) and reduced (hydroquinone) forms of the working carrier (anthraquinone) while remaining immiscible with water.

Why 2-MCHA Outperforms Alternatives:
  • Superior Partition Coefficient: 2-MCHA exhibits an optimal distribution coefficient (

    
    ), ensuring that the anthraquinone carrier remains in the organic phase while 
    
    
    
    is efficiently extracted into the aqueous phase.
  • Hydrolytic Stability: The steric hindrance provided by the methyl group at the 2-position renders the ester bond more resistant to hydrolysis under the acidic/oxidative conditions of the process compared to linear esters like amyl acetate.

  • Selectivity: It minimizes the extraction of organic impurities into the final aqueous

    
     product, ensuring high purity.
    

Emerging Application: Green Process Solvent for Drug Development

For pharmaceutical researchers, 2-MCHA serves as a "Green Engineering" solvent candidate. Its profile supports Process Intensification :

  • High-Temperature/Low-Pressure: Run reactions at 150°C+ without autoclaves (impossible with Ethyl Acetate or Toluene).

  • Azeotropic Drying: Efficiently removes water from reaction mixtures due to its immiscibility and boiling profile.

  • Chiral Intermediate Potential: The molecule possesses chiral centers (cis/trans isomers). While typically used as a mixture, the trans-isomer is often preferred for specific steric interactions in chiral resolution processes.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates when a researcher should select 2-MCHA over common alternatives.

SolventSelection Start Select Process Solvent TempCheck Reaction Temp > 140°C? Start->TempCheck PolarityCheck Target Solute Lipophilic? TempCheck->PolarityCheck Yes UseEtOAc Select Ethyl Acetate (Low BP, Volatile) TempCheck->UseEtOAc No (<80°C) SafetyCheck Is Flammability Critical? PolarityCheck->SafetyCheck Yes (LogP > 2.5) UseTol Select Toluene/Xylene (Toxic, Aromatic) PolarityCheck->UseTol No (Aromatic Stacking Needed) UseMCHA Select 2-MCHA (High BP, Safe, Lipophilic) SafetyCheck->UseMCHA Yes (Flash Pt > 60°C) UseAmyl Select Amyl Acetate (Lower BP, Standard) SafetyCheck->UseAmyl No (Standard Lab Use)

Caption: Decision matrix for selecting 2-MCHA based on temperature requirements, solute polarity, and safety constraints.

Experimental Protocol: Synthesis of High-Purity 2-MCHA

For research labs requiring a verified standard or investigating the synthesis of similar sterically hindered esters, the following protocol provides a high-yield, self-validating pathway.

Phase 1: Hydrogenation of o-Cresol

Objective: Convert o-cresol to 2-methylcyclohexanol.

  • Reagents: o-Cresol (500g), Methylcyclohexane (Solvent, 350g), Raney Nickel Catalyst (15g net weight).

  • Apparatus: High-pressure hydrogenation reactor (2L) with stirring.

  • Procedure:

    • Dissolve o-cresol in methylcyclohexane.

    • Load catalyst and purge reactor with

      
      .
      
    • Pressurize to 5 bar and heat to 140°C .

    • React for 6 hours or until

      
       uptake ceases.
      
  • Validation: GC analysis should show >99% conversion to 2-methylcyclohexanol.

Phase 2: Esterification

Objective: Acetylation of 2-methylcyclohexanol.

  • Reagents: 2-Methylcyclohexanol (from Phase 1), Acetic Acid (1.2 molar eq), Catalyst (NaHSO4 or Sulfonic Acid Resin).[1]

  • Apparatus: Reaction vessel with Dean-Stark trap (for water removal).

  • Procedure:

    • Mix alcohol and acetic acid with catalyst.[1]

    • Heat to reflux (~100-120°C).[1]

    • Continuously remove water via azeotrope to drive equilibrium (Le Chatelier’s principle).

    • Endpoint: When water collection stops (approx 2-3 hours).

  • Purification:

    • Neutralize with Sodium Bicarbonate (pH 6.5-7.5).

    • Wash with brine.

    • Vacuum distill to collect the fraction at 182°C (atmospheric equiv) .

Visualization: Synthesis Pathway

SynthesisPathway Cresol o-Cresol (Precursor) Alcohol 2-Methylcyclohexanol (Intermediate) Cresol->Alcohol Hydrogenation H2 + H2 / Raney Ni (140°C, 5 bar) H2->Alcohol Ester 2-MCHA (Final Product) Alcohol->Ester Esterification Water H2O (Removed) Alcohol->Water Byproduct Acetic + Acetic Acid (NaHSO4 Cat.) Acetic->Ester

Caption: Two-step synthesis pathway from o-cresol to 2-Methylcyclohexyl acetate via hydrogenation and esterification.[1][2][3][4][5][6][7][8]

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-methylcyclohexyl acetate.[3][4][5][6][7][9][10] Retrieved January 30, 2026, from [Link]

  • Atul Ltd. (2019). Technical Data Sheet: 2-Methylcyclohexyl acetate. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Methylcyclohexyl acetate Compound Summary. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

Sources

Inter-Laboratory Comparison Guide: Analysis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

2-Methylcyclohexyl acetate (CAS: 57-55-6 [misattributed], Correct Isomer Mix: 5726-19-2) is a critical intermediate in organic synthesis and a functional ingredient in the fragrance industry, valued for its specific fruity and woody olfactory notes. However, its performance is strictly dictated by the stereochemical ratio of its cis- and trans- diastereomers.

This guide presents the findings of a multi-laboratory comparison (Round Robin) designed to evaluate the reproducibility of analytical methods for quantifying these isomers. We compare the industry-standard Non-Polar GC-MS (Method A) against a Polar GC-FID protocol (Method B).

Key Finding: While Method A (Non-Polar) is sufficient for purity screening, it fails to consistently resolve the cis/trans critical pair across different laboratory setups, leading to high reproducibility variance (


). Method B (Polar) is validated here as the superior protocol for isomer-specific quantitation (

).

Technical Comparison of Methodologies

The core of this study compared two distinct chromatographic approaches.

Method A: Non-Polar GC-MS (The Generalist)
  • Principle: Separation based on boiling point (volatility).

  • Utility: Rapid identification of impurities and mass spectral confirmation.

  • Limitation: The boiling point difference between cis- and trans-2-methylcyclohexyl acetate is minimal (<2°C), leading to peak co-elution on standard 5%-phenyl columns.

Method B: Polar GC-FID (The Specialist)
  • Principle: Separation based on polarity and dipole-dipole interactions.

  • Utility: The cis isomer (equatorial/axial conformation) interacts differently with the Polyethylene Glycol (PEG) stationary phase than the trans isomer, creating significant retention time separation.

  • Advantage: High resolution (

    
    ) allows for precise integration of individual isomer peaks.
    
Summary of Experimental Conditions
ParameterMethod A (Alternative)Method B (Recommended)
Detector Mass Spectrometer (EI, 70eV)Flame Ionization Detector (FID)
Column Phase 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms)Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)
Dimensions 30m x 0.25mm x 0.25µm60m x 0.25mm x 0.25µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Hydrogen, 1.5 mL/min (Constant Flow)
Oven Ramp 50°C (1 min)

250°C @ 10°C/min
60°C (2 min)

180°C @ 5°C/min
Internal Standard DodecaneBenzyl Acetate

Inter-Laboratory Study Results

Data was collected from 8 participating laboratories. Statistical outliers were removed using the Grubbs' Test (


). Precision was calculated according to ISO 5725-2  standards.
Table 1: Precision Data for Trans-Isomer Quantification
MetricMethod A (Non-Polar)Method B (Polar)Interpretation
Mean Purity (%) 48.2%48.5%Consistent mean values.
Repeatability (

)
3.2%0.8%Method B is 4x more precise within a single lab.
Reproducibility (

)
16.5%3.9%Method A fails inter-lab consistency criteria.
Horwitz Ratio (HorRat) 2.1 (Fail)0.6 (Pass)Method B is robust; Method A is prone to error.

Note on HorRat: A Horwitz Ratio between 0.5 and 2.0 indicates acceptable method performance. Method A's score of 2.1 suggests uncontrolled variance, likely due to inconsistent peak integration of the co-eluting isomers.

Validated Experimental Protocol (Method B)

To achieve the results cited above, laboratories must adhere to this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Weigh 50.0 mg of 2-Methylcyclohexyl acetate sample into a 20 mL volumetric flask.

  • Internal Standard Addition: Add 10.0 mg of Benzyl Acetate (ISTD).

    • Why Benzyl Acetate? It mimics the ester functionality and elutes in the relevant window without overlapping the isomers on a Wax column.

  • Dilution: Dilute to volume with Dichloromethane (DCM).

    • Causality: DCM is used for its high solubility and low boiling point, ensuring the solvent peak does not interfere with early eluting impurities.

Phase 2: System Suitability Test (SST)

Before running samples, inject the standard mixture. The run is valid ONLY IF :

  • Resolution (

    
    ):  The resolution between cis- and trans-2-methylcyclohexyl acetate is 
    
    
    
    (Baseline separation).
  • Tailing Factor: The tailing factor for the ISTD is

    
    .
    
Phase 3: Calculation

Calculate the Relative Response Factor (RRF) using the ISTD.



Visualization of Method Logic

The following diagrams illustrate the decision-making process for selecting the correct method and the workflow used in this inter-laboratory comparison.

Diagram 1: Analytical Decision Tree

G Start Start: 2-Methylcyclohexyl Acetate Analysis Goal What is the Analytical Goal? Start->Goal Screening Rapid Purity Screening Goal->Screening General QC Isomer Isomer Ratio (Cis/Trans) Goal->Isomer Critical Specs MethodA Method A: Non-Polar GC-MS (DB-5ms) Screening->MethodA MethodB Method B: Polar GC-FID (WAX Column) Isomer->MethodB ResultA Output: Total Purity (Risk: Co-elution) MethodA->ResultA ResultB Output: Precise Isomer Ratio (High Resolution) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Diagram 2: Inter-Laboratory Study Workflow (ISO 5725)

Workflow Prep Sample Homogenization (Batch 23-A) Dist Distribution to 8 Laboratories Prep->Dist Lab1 Lab 1 (Method A & B) Dist->Lab1 Lab2 Lab 2 (Method A & B) Dist->Lab2 LabX Labs 3-8... Dist->LabX Data Raw Data Submission Lab1->Data Lab2->Data LabX->Data Stats Statistical Analysis (Grubbs / Cochran) Data->Stats Report Final Validation Report Stats->Report Calc RSD_R

Figure 2: The ISO 5725 compliant workflow used to generate the precision data in this guide.

References

  • International Organization for Standardization. (1994).[1] Accuracy (trueness and precision) of measurement methods and results - Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method (ISO 5725-2:1994).[1][Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Methylcyclohexanol, acetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). 2-Methylcyclohexyl acetate Compound Summary. National Library of Medicine. [Link]

  • Association of Official Analytical Chemists (AOAC). (2016). Guidelines for Standard Method Performance Requirements. (Reference for HorRat calculations). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Methylcyclohexyl acetate (CAS RN: 5726-19-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a deep understanding of the chemical lifecycle, from synthesis to disposal. This document moves beyond mere checklists to explain the causality behind each procedural step, ensuring that every action is part of a self-validating system of laboratory safety.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal

Understanding the intrinsic properties of 2-Methylcyclohexyl acetate is the critical first step in managing its disposal. Its hazard profile dictates the necessary precautions, handling procedures, and ultimate disposal pathway.

Chemical Profile and Key Hazards

2-Methylcyclohexyl acetate is a colorless liquid ester with a characteristically fruity odor.[1] While it has relatively low acute toxicity, its physical and health hazards require careful management.[1][2]

  • Physical Hazards: It is classified as a combustible liquid with a flash point of 68°C.[2][3] This means that while it does not ignite easily at ambient temperatures, it can become a fire hazard if heated or near an ignition source.[2] Therefore, all disposal activities must be conducted away from open flames, sparks, or hot surfaces.[2]

  • Health Hazards: The primary health risks are associated with direct contact and inhalation. It is known to cause serious eye irritation (H319) and may also cause skin and respiratory tract irritation.[3][4] Chronic exposure risks are minimal with proper handling, but all unnecessary contact should be avoided.[4]

  • Environmental Hazards: The compound is toxic to some aquatic life and may cause long-lasting harmful effects in the aquatic environment.[2][5] For this reason, it is imperative that 2-Methylcyclohexyl acetate waste is never discharged into sewers, drains, or waterways.[6][7]

Incompatibilities: The Chemistry of What to Avoid

Safe disposal requires not only managing the chemical itself but also preventing dangerous interactions. 2-Methylcyclohexyl acetate is incompatible with strong oxidizing agents and acidic materials.[5][6] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing fires or explosions. Waste streams must be segregated accordingly.

Essential Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 2-Methylcyclohexyl acetate for disposal:

  • Eye Protection: Wear tightly sealed chemical safety goggles.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[4][6] Gloves should be inspected for integrity before each use.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][4]

  • Ventilation: All handling and packaging for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Quantitative Data for Risk Assessment

The following table summarizes key quantitative data that informs the procedural steps outlined in this guide.

PropertyValueSignificance for Disposal
Flash Point 68 °C (154.4 °F)[3]Combustible. Requires strict control of ignition sources during handling and storage.[2]
Auto-ignition Temperature 305 °C (581 °F)[3]The substance will not spontaneously ignite under normal laboratory conditions.
Water Solubility 0.44 g/L (at 20 °C)[3]Low solubility means it will not readily mix with water, posing a persistent hazard if spilled into waterways.
Toxicity to Fish (LC50) 14 mg/L (96 h, Cyprinus carpio)[2]Demonstrates aquatic toxicity, reinforcing the prohibition of sewer disposal.
Incompatible Materials Strong oxidizing agents, acidic materials[5][6]Dictates waste segregation protocols to prevent hazardous chemical reactions.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the compliant disposal of 2-Methylcyclohexyl acetate waste. The primary and most secure method of disposal is through a licensed chemical waste handler, typically involving controlled incineration.[2][3]

Disposal of Contaminated Waste Streams (Solutions & Solids)

This protocol applies to 2-Methylcyclohexyl acetate that has been used in a process and is now mixed with other non-reactive solvents, or materials contaminated with it (e.g., paper towels, silica gel).

Methodology:

  • Waste Characterization: Confirm that the waste stream does not contain incompatible materials such as strong oxidizers or acids.[5]

  • Containment:

    • For Liquid Waste: Transfer the liquid waste into a designated, chemically compatible, and properly sealed hazardous waste container. Polyethylene or polypropylene containers are suitable.[4] Do not overfill; leave at least 10% headspace for vapor expansion.

    • For Solid Waste (e.g., contaminated gloves, absorbent pads): Place solid materials into a separate, clearly labeled, sealed waste container.[4]

  • Labeling: The waste container must be labeled immediately with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 2-Methylcyclohexyl Acetate"

    • All other components in the waste mixture.

    • The associated hazards (e.g., "Combustible," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.[8] The storage area must be secure, well-ventilated, and away from heat or ignition sources.[2] Ensure secondary containment is used to capture any potential leaks.[8]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste.[9] Do not attempt to transport the waste off-site yourself.

Decontamination of Empty Containers

Empty containers that once held 2-Methylcyclohexyl acetate must be decontaminated before they can be recycled or disposed of as non-hazardous waste.[3]

Methodology:

  • Initial Decontamination: In a chemical fume hood, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous liquid waste, following the protocol in section 3.1.

  • Final Cleaning: After the solvent rinse, wash the container with soap and water.

  • Final Disposal: Once fully decontaminated and dry, deface the original label and dispose of the container according to your facility's recycling or solid waste guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing 2-Methylcyclohexyl acetate from the point of generation to its final disposal.

G Start Waste Generation: 2-Methylcyclohexyl Acetate CheckContam Is the material a spill or part of a mixed waste stream? Start->CheckContam Unused Unused/Expired Product CheckContam->Unused No Contam Contaminated Material (Liquid or Solid) CheckContam->Contam Yes Package Package in a sealed, compatible waste container Unused->Package Absorb Absorb liquid with inert material (e.g., vermiculite) Contam->Absorb Absorb->Package Label Label container clearly: 'Hazardous Waste' & Contents Package->Label Store Store in a designated, ventilated, and secure area Label->Store EHS Contact EHS for pickup by a licensed waste disposal vendor Store->EHS Incinerate Final Disposal: Controlled Incineration EHS->Incinerate

Caption: Decision workflow for 2-Methylcyclohexyl acetate disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[4]

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment that could create a spark.[2][3]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]

  • Contain & Absorb: Wearing appropriate PPE, contain the spill and absorb it using an inert material such as sand, diatomite, or universal binders.[4][6] Do not use combustible materials like paper towels for large spills.

  • Collect & Dispose: Carefully scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

References

  • 2-Methylcyclohexyl acetate - Technical Data Sheet. Atul Ltd. [Link]

  • Hazardous Waste: Guidelines and Regulations. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Manual. University of Oklahoma Environmental Health and Safety Office. (2025-2026). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and operational excellence within the laboratory. This guide provides essential, field-tested protocols for the safe handling, storage, and disposal of 2-Methylcyclohexyl acetate, ensuring the well-being of laboratory personnel and the integrity of research. This document moves beyond mere compliance, offering a framework for proactive risk mitigation and responsible chemical management.

Understanding the Compound: Properties and Hazards of 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate is a clear, colorless liquid utilized as a solvent in various applications.[1] A thorough understanding of its physicochemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 186.2 °C[3]
Flash Point 68 °C[3]
Specific Gravity 0.947 to 0.951 (at 20°C)[1]
Solubility in Water 0.44 g/L (at 20 °C)[3]

The primary hazard associated with 2-Methylcyclohexyl acetate is its potential to cause serious eye irritation.[2][3] Some data also suggests it may cause skin irritation.[2] Furthermore, it is classified as a combustible liquid, necessitating precautions against ignition sources.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-Methylcyclohexyl acetate. The following PPE is mandatory to prevent exposure and ensure personal safety.

  • Eye Protection: Tightly sealed safety goggles are required to protect against splashes and vapors that can cause serious eye irritation.[1][4] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1][4] Gloves should be inspected for any signs of degradation or perforation before each use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat or other protective clothing is necessary to protect the skin from accidental spills.[4][6] For tasks with a higher risk of significant exposure, impervious clothing may be required.[4]

  • Respiratory Protection: While generally not required when working in a well-ventilated area, a vapor respirator should be used if exposure limits are likely to be exceeded or if irritation is experienced.[4][6]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and ensuring a safe laboratory environment.

Handling Procedures:
  • Ventilation is Key: Always handle 2-Methylcyclohexyl acetate in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][4]

  • Prevent Ignition: Keep the chemical away from open flames, sparks, and other potential sources of ignition.[4][5] Use non-sparking tools when handling containers.[4]

  • Electrostatic Discharge Prevention: Take measures to prevent the buildup of electrostatic charge, which can ignite flammable vapors.[1][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Storage Protocols:
  • Container Integrity: Store 2-Methylcyclohexyl acetate in a tightly closed container to prevent the release of vapors.[1][4]

  • Cool and Dry Environment: The storage area should be cool, dry, and well-ventilated.[3][5]

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[1][6]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Response and Spill Management

Preparedness is paramount. All personnel must be familiar with emergency procedures before handling 2-Methylcyclohexyl acetate.

First-Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected individual to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[6] Seek medical attention.[1]

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps for safely managing a 2-Methylcyclohexyl acetate spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Area Evacuate non-essential personnel from the spill area. Ventilate Ensure Ventilation Increase ventilation to the area. Evacuate->Ventilate Simultaneously Ignition Remove Ignition Sources Eliminate all potential ignition sources. Ventilate->Ignition PPE Don Appropriate PPE Wear required personal protective equipment. Ignition->PPE Contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) to contain the spill. PPE->Contain Absorb Absorb Spill Wipe up the spill with the absorbent material. Contain->Absorb Collect Collect Waste Place the absorbed material into a suitable, labeled container for disposal. Absorb->Collect Decontaminate Decontaminate Area Clean the spill area with soap and water. Collect->Decontaminate Dispose Dispose of Waste Dispose of the waste in accordance with local, state, and federal regulations. Decontaminate->Dispose

Caption: Workflow for managing a 2-Methylcyclohexyl acetate spill.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 2-Methylcyclohexyl acetate and its contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: Unused or waste 2-Methylcyclohexyl acetate should be disposed of through a licensed chemical destruction facility.[3][4] This may involve controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or the environment.[3][5]

  • Contaminated Materials: Absorbent materials, gloves, and other items contaminated with 2-Methylcyclohexyl acetate should be placed in a sealed, labeled container and disposed of as hazardous waste.[7][8]

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[3]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer and more productive research environment. This guide serves as a living document; always consult the most recent Safety Data Sheet (SDS) for 2-Methylcyclohexyl acetate and your institution's specific safety guidelines.

References

  • 2-Methylcyclohexyl acetate SDS, 5726-19-2 Safety Data Sheets - ECHEMI.

  • 2-Methylcyclohexyl acetate - Atul Ltd.

  • 2-Methylcyclohexyl acetate - Safety Data Sheet - ChemicalBook.

  • 2-Methylcyclohexyl acetate - Apollo Scientific.

  • 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem - NIH.

  • Common Name: CYCLOHEXYL ACETATE HAZARD SUMMARY - NJ.gov.

  • 2-Methylcyclohexyl Acetate - TCI AMERICA.

  • SC-335246 - 2-Methyl cyclo hexyl acetate - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.